4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4,6-dimethoxy-1-methylindole-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NO4/c1-13-9-4-7(16-2)5-11(17-3)8(9)6-10(13)12(14)15/h4-6H,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BEBFQDDKTUAVDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=CC2=C1C=C(C=C2OC)OC)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
This guide provides an in-depth exploration of a robust and logical synthetic pathway for 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylic acid, a substituted indole derivative of interest to researchers and professionals in drug development. The synthesis is presented with a focus on the underlying chemical principles, practical experimental considerations, and validation of each step.
Strategic Approach to the Synthesis
The synthesis of this compound can be logically approached in a three-stage process. This strategy allows for the systematic construction of the target molecule, beginning with the formation of the core indole structure, followed by modification, and culminating in the final functional group.
Our retrosynthetic analysis identifies the following key disconnections:
-
N-Methylation: The final step involves the methylation of the indole nitrogen.
-
Carboxylic Acid Formation: The carboxylic acid at the C2 position can be obtained via hydrolysis of a corresponding ester.
-
Indole Core Construction: The foundational 4,6-dimethoxyindole-2-carboxylate core can be efficiently assembled using the classic Fischer indole synthesis.
This strategic breakdown informs the forward synthesis, which will be detailed in the subsequent sections.
Visualizing the Synthesis Pathway
The overall synthetic workflow is depicted below. This diagram illustrates the progression from commercially available starting materials to the final target compound, highlighting the key transformations involved.
Caption: Proposed synthetic pathway for this compound.
Stage 1: Construction of the Indole Nucleus via Fischer Indole Synthesis
The Fischer indole synthesis is a reliable and widely utilized method for the preparation of indole derivatives from arylhydrazines and carbonyl compounds.[1][2] This reaction proceeds through an acid-catalyzed intramolecular cyclization of an arylhydrazone intermediate.[3] For the synthesis of our target scaffold, we will utilize a Japp-Klingemann reaction followed by Fischer cyclization.
Rationale for Reagent Selection
-
Starting Arylamine: 3,5-Dimethoxyaniline is selected as the starting material to introduce the desired 4,6-dimethoxy substitution pattern on the final indole ring.
-
Carbonyl Partner: Ethyl 2-methylacetoacetate serves as the three-carbon unit that will ultimately form the pyrrole ring of the indole, conveniently introducing an ester group at the C2 position.
-
Acid Catalyst: Polyphosphoric acid (PPA) is a common and effective catalyst for the cyclization step of the Fischer indole synthesis, promoting the necessary rearrangements and dehydration.[4][5]
Experimental Protocol
Step 1: Diazotization of 3,5-Dimethoxyaniline and Japp-Klingemann Reaction
-
Dissolve 3,5-dimethoxyaniline in a suitable aqueous acidic solution (e.g., HCl) and cool to 0-5 °C in an ice bath.
-
Add a solution of sodium nitrite (NaNO₂) dropwise while maintaining the temperature below 5 °C to form the diazonium salt.
-
In a separate vessel, prepare a solution of ethyl 2-methylacetoacetate and a base (e.g., sodium ethoxide in ethanol) at low temperature.
-
Slowly add the cold diazonium salt solution to the ethyl 2-methylacetoacetate solution. The coupling reaction will proceed to form an intermediate azo compound.
-
Upon warming or with the addition of a stronger base, the Japp-Klingemann reaction occurs, eliminating the acetyl group and forming the corresponding arylhydrazone of ethyl pyruvate.
Step 2: Fischer Indole Cyclization
-
Isolate the crude arylhydrazone from the previous step.
-
Add the arylhydrazone to polyphosphoric acid (PPA) at a moderately elevated temperature.
-
Heat the reaction mixture to induce cyclization. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, carefully quench the reaction by pouring the mixture onto ice water.
-
The solid product, ethyl 4,6-dimethoxy-1H-indole-2-carboxylate, can be collected by filtration, washed, and purified by recrystallization or column chromatography.
Stage 2: N-Methylation of the Indole Ring
With the indole core constructed, the next step is the methylation of the nitrogen atom at the N1 position. While traditional methods often employ hazardous reagents like methyl iodide or dimethyl sulfate, a more environmentally benign and practical approach utilizes dimethyl carbonate (DMC).[6]
Causality in Experimental Design
Dimethyl carbonate is an attractive methylating agent due to its low toxicity and the formation of innocuous byproducts.[6] The reaction is typically carried out in the presence of a base, which deprotonates the indole nitrogen, rendering it nucleophilic for the subsequent attack on the methyl group of DMC.
Experimental Protocol
-
To a solution of ethyl 4,6-dimethoxy-1H-indole-2-carboxylate in a suitable polar aprotic solvent such as dimethylformamide (DMF), add a base (e.g., potassium carbonate).
-
Add dimethyl carbonate to the reaction mixture.
-
Heat the mixture to a temperature sufficient to promote the reaction, typically at reflux.[6]
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, the reaction mixture is typically diluted with water and the product, ethyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate, is extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified if necessary.
Stage 3: Saponification to the Carboxylic Acid
The final step in the synthesis is the hydrolysis of the ethyl ester to the desired carboxylic acid. This transformation is a standard saponification reaction, typically achieved under basic conditions.[7][8]
Mechanistic Considerations
The hydrolysis of esters under basic conditions is an irreversible process, which drives the reaction to completion.[7] The hydroxide ion acts as a nucleophile, attacking the electrophilic carbonyl carbon of the ester. This is followed by the elimination of the ethoxide leaving group, which then deprotonates the newly formed carboxylic acid, resulting in the carboxylate salt. A final acidic workup is required to protonate the carboxylate and yield the final product.
Experimental Protocol
-
Dissolve the ethyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate in a mixture of an alcohol (e.g., ethanol or methanol) and an aqueous solution of a strong base (e.g., potassium hydroxide or sodium hydroxide).[4]
-
Heat the reaction mixture at reflux until the ester is completely hydrolyzed, as determined by TLC.
-
Cool the reaction mixture and remove the alcohol under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify with a strong acid (e.g., concentrated HCl) until the product precipitates.
-
Collect the solid this compound by filtration, wash with cold water, and dry.
Quantitative Data Summary
| Step | Starting Material | Product | Reagents | Typical Yield |
| 1 | 3,5-Dimethoxyaniline | Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate | NaNO₂, HCl, Ethyl 2-methylacetoacetate, PPA | 60-75% |
| 2 | Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate | Ethyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate | Dimethyl Carbonate, K₂CO₃, DMF | >90%[6] |
| 3 | Ethyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate | This compound | KOH or NaOH, Ethanol/Water | >95%[9] |
Conclusion
The synthetic pathway detailed in this guide provides a logical and efficient route to this compound. By employing the well-established Fischer indole synthesis, a green N-methylation protocol, and a standard saponification, this guide offers a practical and scalable approach for researchers in the field of medicinal chemistry and drug development. Each stage has been designed with consideration for both chemical principles and practical laboratory execution.
References
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 5. [image] Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid – biosynthetic precursor of melanins (microreview) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chemguide.co.uk [chemguide.co.uk]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide to the Physicochemical Properties of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
For Distribution to: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the core physicochemical properties of the synthetic indole derivative, 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid. Indole-2-carboxylic acid scaffolds are of significant interest in medicinal chemistry, serving as foundational structures for the development of novel therapeutic agents.[1] This document is intended to serve as a foundational resource for researchers in drug discovery and development, offering a detailed examination of the molecular structure, and both experimentally confirmed and computationally predicted physicochemical parameters. Furthermore, this guide outlines established methodologies for the experimental determination of these properties and discusses the synthesis and potential applications of this compound class, thereby providing a holistic view for its scientific evaluation.
Introduction: The Significance of Indole Scaffolds in Modern Drug Discovery
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with a broad spectrum of biological activities.[2] The versatility of the indole ring system, with its unique electronic properties and ability to participate in various intermolecular interactions, has made it a focal point for the design of targeted therapeutics.[1] Specifically, indole-2-carboxylic acid derivatives have been identified as promising candidates for a range of therapeutic targets, including antivirals and anticancer agents.[3][4] The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical and pharmacokinetic properties, which is a critical aspect of the drug development process.
This guide focuses on a specific, synthetically derived member of this class: This compound . The presence of two methoxy groups and an N-methyl substituent significantly influences its electronic distribution, lipophilicity, and metabolic stability, making a thorough understanding of its physicochemical profile essential for any drug development campaign.
Molecular and Physicochemical Profile
A comprehensive understanding of a compound's physicochemical properties is the bedrock of rational drug design. These parameters govern a molecule's behavior from initial formulation to its interaction with biological targets.
Molecular Structure and Identifiers
The foundational information for this compound is summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | [5] |
| Molecular Weight | 235.24 g/mol | [5] |
| CAS Number | 319906-50-8 | [5] |
| Canonical SMILES | CN1C2=C(C=C(C=C2OC)OC)C=C1C(=O)O | N/A |
| InChI Key | ANSUPYBJVNMSJB-UHFFFAOYSA-N | [6] |
Core Physicochemical Parameters (Experimental and Predicted)
While experimental data for this compound is not extensively available in the public domain, computational predictive models provide valuable estimates for key physicochemical properties. The following table presents a combination of available data and predictions generated using industry-standard software such as ACD/Percepta. It is crucial to note that predicted values should be confirmed experimentally.
| Property | Predicted Value | Experimental Protocol Summary |
| Melting Point (°C) | 180-190 | Determined by Differential Scanning Calorimetry (DSC) or capillary melting point apparatus. |
| Boiling Point (°C) | 435.5 ± 45.0 | Typically determined under vacuum due to potential decomposition at atmospheric pressure. |
| pKa (acidic) | 3.5 ± 0.1 | Potentiometric titration in a co-solvent system (e.g., water/methanol) followed by extrapolation to aqueous solution. |
| LogP | 2.1 ± 0.3 | Shake-flask method using n-octanol and water, followed by quantification of the compound in each phase via UV-Vis spectroscopy or HPLC. |
| Aqueous Solubility (mg/L) | 550 | Determined by equilibrating an excess of the solid compound in water at a defined temperature, followed by quantification of the dissolved compound. |
Note: Predicted values are generated using advanced computational algorithms and should be treated as estimates pending experimental verification.
Experimental Methodologies for Physicochemical Characterization
The following section details standardized protocols for the experimental determination of the key physicochemical properties of this compound.
Determination of Melting Point via Differential Scanning Calorimetry (DSC)
Causality behind Experimental Choice: DSC is a highly accurate and reproducible method for determining the melting point and purity of a crystalline solid. It measures the heat flow into or out of a sample as a function of temperature or time.
Step-by-Step Methodology:
-
Calibrate the DSC instrument using high-purity standards (e.g., indium).
-
Accurately weigh 1-3 mg of the sample into an aluminum DSC pan.
-
Seal the pan and place it in the DSC sample cell. An empty, sealed pan is used as a reference.
-
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
-
The melting point is determined as the onset or peak of the endothermic melting transition.
Potentiometric Determination of pKa
Causality behind Experimental Choice: Potentiometric titration is a robust method for determining the pKa of ionizable compounds. It relies on measuring the pH of a solution as a titrant of known concentration is added.
Step-by-Step Methodology:
-
Dissolve a known amount of the compound in a suitable solvent mixture (e.g., 50:50 methanol:water).
-
Calibrate a pH meter with standard buffer solutions.
-
Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), recording the pH after each addition.
-
Plot the pH versus the volume of titrant added.
-
The pKa is the pH at which half of the acid has been neutralized.
Synthesis and Spectroscopic Characterization
The synthesis of substituted indole-2-carboxylic acids can be achieved through various established synthetic routes. A common approach involves the Fischer indole synthesis or variations thereof, starting from appropriately substituted phenylhydrazines and pyruvate derivatives.
A plausible synthetic pathway for this compound is depicted below.
Caption: Plausible synthetic route for this compound.
Spectroscopic Characterization
The structural confirmation of this compound would rely on a combination of spectroscopic techniques.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the two methoxy groups, the N-methyl group, and the carboxylic acid proton. The chemical shifts and coupling patterns would be indicative of the substitution pattern on the indole ring.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid, the aromatic carbons, and the carbons of the methoxy and methyl groups.
-
Mass Spectrometry: High-resolution mass spectrometry (HRMS) would be used to confirm the exact molecular weight and elemental composition of the compound.
-
Infrared (IR) Spectroscopy: The IR spectrum would show characteristic absorption bands for the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the methoxy groups.
Potential Applications and Future Directions
Given the established biological activities of related indole-2-carboxylic acid derivatives, this compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. The dimethoxy substitution pattern can enhance interactions with certain biological targets and may favorably modulate pharmacokinetic properties.
Future research should focus on the experimental validation of the predicted physicochemical properties and the exploration of its biological activity profile through in vitro and in vivo screening assays. The insights gained from such studies will be instrumental in guiding the further development of this and related compounds as potential drug candidates.
Conclusion
This technical guide has provided a detailed overview of the known and predicted physicochemical properties of this compound. By combining available data with computational predictions and outlining established experimental methodologies, this document serves as a valuable resource for researchers. The information presented herein is intended to facilitate the rational design and development of novel therapeutics based on this promising indole scaffold.
References
- 1. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. acdlabs.com [acdlabs.com]
- 3. Identification of (R)-N-((4-Methoxy-6-methyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2-methyl-1-(1-(1-(2,2,2-trifluoroethyl)piperidin-4-yl)ethyl)-1H-indole-3-carboxamide (CPI-1205), a Potent and Selective Inhibitor of Histone Methyltransferase EZH2, Suitable for Phase I Clinical Trials for B-Cell Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. chembk.com [chembk.com]
- 6. spectrabase.com [spectrabase.com]
An In-depth Technical Guide to 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic Acid (CAS Number: 319906-50-8)
For Researchers, Scientists, and Drug Development Professionals
Abstract
4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a member of the indole-2-carboxylic acid class of heterocyclic compounds. This scaffold is of significant interest in medicinal chemistry, serving as a crucial building block for the development of novel therapeutic agents. Notably, derivatives of indole-2-carboxylic acid have demonstrated potent activity as inhibitors of HIV-1 integrase, a key enzyme in the viral replication cycle. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential biological applications of this compound, with a focus on its relevance in drug discovery and development.
Introduction
The indole nucleus is a privileged scaffold in drug discovery, present in a wide array of natural products and synthetic molecules with diverse biological activities. The indole-2-carboxylic acid moiety, in particular, has emerged as a key pharmacophore for targeting various enzymes and receptors. The strategic placement of methoxy groups at the 4 and 6 positions, along with methylation of the indole nitrogen, in this compound, offers unique electronic and steric properties that can be exploited for the design of targeted therapeutics. This guide will delve into the technical details of this specific derivative, providing insights for its application in research and development.
Physicochemical and Safety Data
A thorough understanding of the physicochemical properties of a compound is fundamental for its application in experimental settings.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 319906-50-8 | [1] |
| Molecular Formula | C₁₂H₁₃NO₄ | [2] |
| Molecular Weight | 235.24 g/mol | [2] |
| Appearance | Not explicitly stated, likely a solid | N/A |
| Solubility | Not explicitly stated | N/A |
| Melting Point | Not explicitly stated | N/A |
Safety and Handling:
This compound is classified as an irritant and may be harmful if ingested or inhaled. It is irritating to mucous membranes and the upper respiratory tract. As with any research chemical, appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and protective clothing, should be worn when handling this compound. Work should be conducted in a well-ventilated area, such as a fume hood. In case of contact with skin, the affected area should be washed immediately and thoroughly with soap and water. For eye contact, flush with copious amounts of water for at least 15 minutes and seek medical attention. The toxicological properties of this compound have not been fully investigated, and it should be handled with care. It is incompatible with strong oxidizing agents, strong acids, and strong bases. Hazardous decomposition products under fire conditions may include carbon monoxide, carbon dioxide, and nitrogen oxides.[3]
Synthesis and Characterization
The synthesis of this compound can be approached through established methods for indole ring formation, followed by functional group manipulations. A plausible synthetic route is outlined below, based on the synthesis of a key precursor, Methyl 4,6-dimethoxyindole-2-carboxylate.[4]
Synthetic Pathway
A logical synthetic approach involves a multi-step sequence starting from commercially available precursors. The Fischer indole synthesis is a classic and versatile method for constructing the indole ring system.[2][5]
Caption: Plausible synthetic pathway for this compound.
Experimental Protocols
The following are generalized protocols based on established chemical transformations for indole synthesis and modification.
Protocol 1: Synthesis of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate (Precursor)
This protocol is based on the principles of the Fischer indole synthesis.
-
Hydrazone Formation: To a solution of 3,5-dimethoxyphenylhydrazine hydrochloride in a suitable solvent (e.g., ethanol, acetic acid), add methyl pyruvate.
-
Cyclization: Heat the reaction mixture in the presence of an acid catalyst, such as polyphosphoric acid (PPA) or sulfuric acid, to induce cyclization.
-
Work-up and Purification: After cooling, the reaction mixture is quenched with water or an ice bath, and the crude product is extracted with an organic solvent (e.g., ethyl acetate). The organic layer is washed, dried, and concentrated. The resulting solid is purified by recrystallization or column chromatography to yield Methyl 4,6-dimethoxy-1H-indole-2-carboxylate.
Protocol 2: N-Methylation of the Indole Ring
-
Deprotonation: To a solution of Methyl 4,6-dimethoxy-1H-indole-2-carboxylate in an anhydrous aprotic solvent (e.g., tetrahydrofuran, dimethylformamide), add a strong base such as sodium hydride (NaH) at 0 °C to deprotonate the indole nitrogen.
-
Alkylation: Add a methylating agent, such as methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), to the reaction mixture and allow it to stir at room temperature.
-
Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent. The organic layer is washed, dried, and concentrated. Purification by column chromatography will yield Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate.
Protocol 3: Hydrolysis of the Methyl Ester
-
Saponification: Dissolve the Methyl 4,6-dimethoxy-1-methyl-1H-indole-2-carboxylate in a mixture of an alcohol (e.g., methanol, ethanol) and an aqueous solution of a base (e.g., sodium hydroxide, potassium hydroxide).
-
Heating: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.
-
Acidification and Isolation: Cool the reaction mixture and remove the organic solvent under reduced pressure. Dilute the aqueous residue with water and acidify with a mineral acid (e.g., HCl) to precipitate the carboxylic acid.
-
Purification: Collect the solid product by filtration, wash with water, and dry to obtain this compound. Further purification can be achieved by recrystallization.
Characterization
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of protons in the molecule. Expected signals would include singlets for the N-methyl and two O-methyl groups, aromatic protons on the indole ring, and a broad singlet for the carboxylic acid proton.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To identify all unique carbon atoms in the structure, including the carbonyl carbon of the carboxylic acid, the aromatic carbons of the indole ring, and the methyl carbons.
-
Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula.
-
Infrared Spectroscopy (IR): To identify functional groups, such as the O-H stretch of the carboxylic acid, the C=O stretch of the carbonyl group, and C-O stretches of the methoxy groups.
Biological Activity & Potential Applications
The indole-2-carboxylic acid scaffold is a well-established pharmacophore, particularly in the field of antiviral drug discovery.
HIV-1 Integrase Inhibition
Numerous studies have demonstrated that derivatives of indole-2-carboxylic acid are potent inhibitors of HIV-1 integrase, a critical enzyme for the integration of viral DNA into the host genome.[3][7][8]
Caption: Mechanism of HIV-1 integrase inhibition by indole-2-carboxylic acid derivatives.
The proposed mechanism of action involves the chelation of two magnesium ions (Mg²⁺) in the active site of the integrase enzyme by the carboxylic acid and the indole nitrogen of the inhibitor. This interaction prevents the binding of the viral DNA and inhibits the strand transfer reaction, thereby halting viral replication.[3][8] The specific substitutions on the indole ring, such as the 4,6-dimethoxy and 1-methyl groups in the title compound, can significantly influence the binding affinity and inhibitory potency. Structure-activity relationship (SAR) studies on related compounds have shown that modifications at various positions of the indole scaffold can lead to highly potent inhibitors with IC₅₀ values in the low micromolar to nanomolar range.[7]
Other Potential Applications
The indole scaffold is known for a wide range of biological activities. While specific data for this compound is limited, related indole derivatives have been investigated for:
-
Anticancer Activity: Some indole-based compounds have shown cytotoxic effects against various cancer cell lines.[9][10]
-
Antibacterial Activity: The indole nucleus is a component of many natural and synthetic antibacterial agents.[9]
-
Antioxidant and Anticholinesterase Activity: Derivatives of 4,6-dimethoxyindole have been evaluated for their potential as antioxidants and inhibitors of cholinesterase enzymes, which are relevant in the context of neurodegenerative diseases.[4]
Conclusion
This compound is a valuable chemical entity for researchers in drug discovery and medicinal chemistry. Its structural features, particularly the indole-2-carboxylic acid core, make it a promising starting point for the development of novel therapeutics, most notably as inhibitors of HIV-1 integrase. The synthetic pathways to this molecule are based on well-established indole syntheses, and its strategic design allows for further derivatization to explore structure-activity relationships. Future research into the specific biological activities and pharmacological properties of this compound is warranted to fully elucidate its therapeutic potential.
References
- 1. nbinno.com [nbinno.com]
- 2. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. researchgate.net [researchgate.net]
- 5. 4,6-Dimethoxy-1H-indole-2-carboxylic acid | 105776-11-2 | FEA77611 [biosynth.com]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. soc.chim.it [soc.chim.it]
- 8. WO2005051910A1 - Method for preparing (s)-indoline-2-carboxylic acid and (s)-indoline-2-carboxylic acid methyl ester using hydrolytic enzyme - Google Patents [patents.google.com]
- 9. researchgate.net [researchgate.net]
- 10. EP3681906A4 - Gpcr binding proteins and synthesis thereof - Google Patents [patents.google.com]
Introduction: The Indole-2-Carboxylic Acid Scaffold in Medicinal Chemistry
An In-Depth Technical Guide to the Biological Activity of Substituted Indole-2-Carboxylic Acids
The indole nucleus is a quintessential heterocyclic scaffold, frequently described as a "privileged structure" in drug discovery. Its prevalence in numerous natural products, signaling molecules (e.g., tryptophan, serotonin), and approved pharmaceuticals underscores its remarkable ability to interact with a wide array of biological targets. Among its many derivatives, the indole-2-carboxylic acid framework serves as a particularly versatile and fruitful starting point for the design of novel therapeutic agents. The strategic placement of the carboxylic acid group at the C-2 position provides a critical anchor for binding to target proteins, often through chelation with metal ions or hydrogen bonding interactions within active sites. This guide provides a comprehensive overview of the diverse biological activities exhibited by substituted indole-2-carboxylic acids, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental methodologies used to validate their therapeutic potential.
Antiviral Activity: Potent Inhibition of HIV-1 Integrase
One of the most significant and well-documented activities of indole-2-carboxylic acid derivatives is their ability to inhibit the human immunodeficiency virus type 1 (HIV-1) integrase enzyme.[1][2][3] This enzyme is crucial for the viral life cycle, as it catalyzes the insertion of the viral DNA into the host cell's genome, a step known as strand transfer.[2][4] Consequently, HIV-1 integrase strand transfer inhibitors (INSTIs) are a cornerstone of modern highly active antiretroviral therapy (HAART).[4]
Mechanism of Action: Chelation of Divalent Metal Ions
The catalytic core of HIV-1 integrase contains a DDE motif (Asp64, Asp116, and Glu152) that coordinates two essential divalent magnesium ions (Mg²⁺).[4] The primary mechanism by which indole-2-carboxylic acid derivatives inhibit this enzyme is through the chelation of these two Mg²⁺ ions within the active site.[1][5] The indole nitrogen and the oxygen atoms of the C-2 carboxylate group form a pharmacophore that effectively binds these cations, preventing the enzyme from processing the viral DNA.[1][2]
Caption: Mechanism of HIV-1 integrase inhibition.
Structure-Activity Relationships (SAR)
Systematic structural modifications have revealed key insights for enhancing inhibitory potency.
-
C-3 Position: Introduction of long-chain or bulky hydrophobic groups at the C-3 position of the indole core can significantly improve activity.[1][5] This is because these substituents can form favorable interactions with a hydrophobic cavity near the integrase active site.[1] For instance, derivatives with a p-trifluorophenyl or o-fluorophenyl group at C-3 show a marked increase in potency.[1]
-
C-6 Position: Attaching halogenated benzene rings to the C-6 position has been shown to enhance binding.[1][2] This modification allows for π-π stacking interactions with viral DNA bases, such as dC20, further stabilizing the inhibitor within the active site.[2][4]
Quantitative Data: In Vitro Inhibitory Activity
The potency of these compounds is typically quantified by their half-maximal inhibitory concentration (IC₅₀) in biochemical assays.
| Compound ID | Key Substitutions | Target | IC₅₀ (µM) | Reference |
| Compound 1 | Unsubstituted | HIV-1 Integrase | 32.37 | [4] |
| Compound 17a | C-6 Halogenated Benzene Ring | HIV-1 Integrase | 3.11 | [2][4] |
| Compound 20a | C-3 Long Branch & C-6 Halogenated Aniline | HIV-1 Integrase | 0.13 | [1][5] |
Experimental Protocol: HIV-1 Integrase Strand Transfer Assay
This protocol outlines a typical biochemical assay to measure the inhibitory effect of compounds on the strand transfer step.
-
Reaction Mixture Preparation: In a 96-well plate, combine the HIV-1 integrase enzyme with a biotinylated viral DNA substrate in a suitable reaction buffer containing divalent cations (e.g., MgCl₂).
-
Compound Addition: Add the test compounds (substituted indole-2-carboxylic acids) at various concentrations to the wells. Include a positive control (a known INSTI) and a negative control (DMSO vehicle).
-
Incubation: Incubate the plate at 37°C to allow the integration reaction to proceed. The enzyme will integrate the viral DNA into a target DNA substrate coated on the plate.
-
Washing: Wash the plate to remove any unintegrated viral DNA. The integrated biotinylated DNA will remain bound.
-
Detection: Add a streptavidin-alkaline phosphatase conjugate, which binds to the biotinylated DNA. After another wash step, add a phosphatase substrate that produces a chemiluminescent or colorimetric signal.
-
Data Analysis: Measure the signal intensity, which is proportional to the amount of strand transfer. Calculate the IC₅₀ value by plotting the percentage of inhibition against the compound concentration.
Anticancer Activity: A Multi-Targeted Approach
Substituted indole-2-carboxylic acids and their carboxamide derivatives have emerged as a promising class of anticancer agents, demonstrating activity against various cancer cell lines, including those resistant to standard chemotherapy.[6][7] Their mechanism of action is often multifaceted, involving the inhibition of key proteins and signaling pathways that drive cancer cell proliferation, survival, and migration.[8]
Key Molecular Targets and Mechanisms
-
14-3-3η Protein: Certain derivatives have been designed to target the 14-3-3η protein, which is often overexpressed in liver cancer.[6] By binding to this protein, these compounds can disrupt cancer cell signaling and induce apoptosis.[6] Compound C11 showed potent inhibitory activity against several human liver cancer cell lines, including chemotherapy-resistant Bel-7402/5-Fu cells (IC₅₀ = 4.55 μM).[6][7]
-
Kinase Inhibition: Many indole derivatives function as kinase inhibitors.[8] They can target multiple kinases simultaneously, such as Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and BRAFV600E.[8] For example, compound Va was identified as a potent EGFR inhibitor with an IC₅₀ of 71 nM, which is more potent than the reference drug erlotinib.[8]
-
Induction of Apoptosis: A common downstream effect of these compounds is the induction of programmed cell death (apoptosis).[9] This is often achieved by modulating the levels of key apoptotic proteins. Treatment of cancer cells with these derivatives leads to the activation of caspases (e.g., caspase-3, -8, and -9), an increase in pro-apoptotic Bax levels, a decrease in anti-apoptotic Bcl-2 levels, and the release of cytochrome C from the mitochondria.[9]
Caption: Anticancer mechanism via EGFR inhibition and apoptosis induction.
Quantitative Data: Antiproliferative Activity
The antiproliferative effects are measured by the concentration required to inhibit 50% of cell growth (GI₅₀) or viability (IC₅₀).
| Compound ID | Key Feature | Cancer Cell Line | GI₅₀ / IC₅₀ | Reference |
| C11 | Targets 14-3-3η | Bel-7402/5-Fu (Resistant Liver) | 4.55 µM (IC₅₀) | [6][7] |
| Va | EGFR Inhibitor | MCF-7 (Breast) | 26 nM (GI₅₀) | [8] |
| 5e | Dual EGFR/CDK2 Inhibitor | A-549 (Lung) | 0.95 µM (IC₅₀) | [9] |
Experimental Protocol: MTT Cell Viability Assay
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cells.
-
Cell Seeding: Seed cancer cells (e.g., Hep G2, A549, MCF-7) into a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the indole-2-carboxylic acid derivatives for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. Live cells with active mitochondrial reductases will convert the yellow MTT into a purple formazan precipitate.
-
Solubilization: After a few hours of incubation, add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance of the solution at a specific wavelength (typically ~570 nm) using a microplate reader.
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability relative to untreated control cells and determine the IC₅₀ value.
Anti-inflammatory Activity
Chronic inflammation is a key driver of numerous diseases, and indole derivatives have shown significant promise as anti-inflammatory agents.[10][11] Their activity stems from the ability to modulate critical inflammatory pathways and reduce the production of pro-inflammatory mediators.[10][12]
Mechanisms of Anti-inflammatory Action
-
Inhibition of Pro-inflammatory Cytokines: A primary mechanism is the inhibition of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in immune cells (e.g., macrophages) stimulated by lipopolysaccharides (LPS).[10][13]
-
cPLA₂ Inhibition: Certain 3-acylindole-2-carboxylic acids are potent inhibitors of cytosolic phospholipase A₂ (cPLA₂).[14] This enzyme is responsible for releasing arachidonic acid, the precursor to pro-inflammatory prostaglandins and leukotrienes. The SAR for these compounds indicates that a long acyl chain (12 or more carbons) at the C-3 position is optimal for activity.[14]
-
NF-κB Pathway Modulation: The NF-κB signaling pathway is a central regulator of inflammation. Some indole derivatives can suppress the activation of this pathway, thereby downregulating the expression of iNOS and COX-2, enzymes that produce inflammatory mediators.[12]
Quantitative Data: Inhibition of Inflammatory Markers
| Compound ID | Target/Assay | Activity | Reference |
| 29b | cPLA₂ Inhibition | IC₅₀ = 0.5 µM | [14] |
| 14f / 14g | TNF-α and IL-6 Inhibition | Effective inhibition in LPS-stimulated macrophages | [10] |
| UA-1 | NO Inhibition | IC₅₀ = 2.2 µM | [12] |
Experimental Protocol: Cytokine Measurement in LPS-Stimulated Macrophages
This protocol is used to evaluate the ability of compounds to suppress inflammatory cytokine production.
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 24-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.
-
Stimulation: Add LPS (a component of bacterial cell walls) to the wells to induce an inflammatory response. Include an unstimulated control group and an LPS-only group.
-
Incubation: Incubate the cells for 18-24 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
ELISA: Quantify the concentration of TNF-α and IL-6 in the supernatant using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits.
-
Data Analysis: Compare the cytokine levels in the compound-treated groups to the LPS-only group to determine the percentage of inhibition.
Other Notable Biological Activities
Beyond the major areas of antiviral, anticancer, and anti-inflammatory research, the indole-2-carboxylic acid scaffold has been explored for other therapeutic applications.
-
Cannabinoid Receptor Modulation: Indole-2-carboxamides (where the carboxylic acid is converted to an amide) have been identified as potent allosteric modulators of the cannabinoid receptor 1 (CB1).[15][16] These compounds do not bind to the primary (orthosteric) site but to a secondary (allosteric) site, modulating the receptor's response to endogenous cannabinoids. SAR studies show that substitutions at the C-3 and C-5 positions of the indole ring, as well as on the amide's phenyl ring, are crucial for potency and activity.[15][16]
-
Antioxidant Activity: Some indole-2-carboxylic acid analogues have demonstrated potential as antioxidants.[17] These compounds can scavenge free radicals, which may contribute to their protective effects in various disease models.
Conclusion
Substituted indole-2-carboxylic acids represent a remarkably versatile and highly "drug-like" scaffold. The strategic positioning of the carboxyl group, combined with the vast potential for substitution around the indole ring system, allows for the fine-tuning of interactions with a diverse range of biological targets. From chelating metal ions in viral enzymes to inhibiting protein kinases in cancer cells and suppressing inflammatory cascades, these compounds have demonstrated significant therapeutic potential. The continued exploration of their structure-activity relationships and mechanisms of action, guided by robust biochemical and cell-based assays, will undoubtedly lead to the development of novel and effective clinical candidates for treating some of the most challenging human diseases.
References
- 1. mdpi.com [mdpi.com]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Design, synthesis and antitumor evaluation of novel 1H-indole-2-carboxylic acid derivatives targeting 14-3-3η protein - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design, Synthesis, and Structure-Activity Relationship Study of Novel Indole-2-carboxamide Derivatives as Anti-inflammatory Agents for the Treatment of Sepsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Anti-inflammatory and antinociceptive activities of indole-imidazolidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Synthesis and potential anti-inflammatory response of indole and amide derivatives of ursolic acid in LPS-induced RAW 264.7 cells and systemic inflammation mice model: Insights into iNOS, COX2 and NF-κB - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Structure-Activity Relationship Study of Indole-2-carboxamides Identifies a Potent Allosteric Modulator for the Cannabinoid Receptor 1 (CB1) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Novel indole-2-carboxylic acid analogues: Synthesis and a new light in to their antioxidant potentials | European Journal of Chemistry [eurjchem.com]
An In-depth Technical Guide to 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic Acid: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Landscape of a Novel Research Chemical
The indole scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs. Within this broad and prolific chemical family, 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid represents a specific, yet underexplored, molecule. While commercially available, indicating its utility in synthetic chemistry, a comprehensive body of peer-reviewed literature detailing its specific synthesis, characterization, and biological activity remains to be established. This guide, therefore, is constructed with the practicing research scientist in mind. It consolidates the confirmed physicochemical properties of this compound and, leveraging established chemical principles and data from closely related analogues, provides expert insights into its probable synthesis, expected analytical characterization, and potential applications in drug discovery. This document serves as both a technical data sheet and a forward-looking roadmap for researchers investigating this and similar indole derivatives.
Molecular Structure and Physicochemical Properties
This compound is a substituted indole derivative. The core structure consists of a bicyclic system with a benzene ring fused to a pyrrole ring. It is further functionalized with two methoxy groups at positions 4 and 6, a methyl group on the indole nitrogen (position 1), and a carboxylic acid group at position 2.
The IUPAC name for this compound is This compound .[1][2][3][4][5][6]
Molecular Formula and Weight
The chemical formula is C12H13NO4 , with a corresponding molecular weight of 235.24 g/mol .[1][3][6]
Structural Diagram
Caption: Molecular structure of this compound.
Physicochemical Data Summary
| Property | Value | Source(s) |
| CAS Number | 319906-50-8 | [1][2][3][4][5][6] |
| Molecular Formula | C12H13NO4 | [1][6] |
| Molecular Weight | 235.24 g/mol | [1][6] |
| IUPAC Name | This compound | [1][2][3][4][5][6] |
| SMILES | Cn1c(cc2c(cc(cc12)OC)OC)C(O)=O | [1] |
Proposed Synthesis Protocol
Proposed Synthetic Workflow
Caption: Proposed two-step synthesis of the target compound.
Step-by-Step Methodology
Step 1: Fischer Indole Synthesis of 4,6-Dimethoxy-1H-indole-2-carboxylic acid
The Fischer indole synthesis is a classic and versatile method for preparing indoles. It involves the reaction of a phenylhydrazine with an aldehyde or ketone under acidic conditions.
-
Rationale: This method is highly effective for constructing the indole core. The use of pyruvic acid as the keto-acid component directly installs the carboxylic acid at the 2-position of the indole ring.
-
Protocol:
-
To a solution of 2,4-dimethoxyphenylhydrazine hydrochloride (1 equivalent) in a suitable solvent such as ethanol or acetic acid, add pyruvic acid (1.1 equivalents).
-
Heat the mixture to reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
The product may precipitate out of the solution. If not, the solvent can be removed under reduced pressure.
-
The crude product, 4,6-dimethoxy-1H-indole-2-carboxylic acid, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
-
Step 2: N-Methylation of 4,6-Dimethoxy-1H-indole-2-carboxylic acid
The final step involves the methylation of the indole nitrogen.
-
Rationale: N-alkylation of indoles is a standard transformation. A strong base is required to deprotonate the indole nitrogen, followed by quenching with an electrophilic methyl source.
-
Protocol:
-
Dissolve the 4,6-dimethoxy-1H-indole-2-carboxylic acid (1 equivalent) in an anhydrous polar aprotic solvent such as Dimethylformamide (DMF) or Tetrahydrofuran (THF).
-
Cool the solution to 0°C in an ice bath.
-
Add a strong base, such as sodium hydride (NaH, 1.2 equivalents), portion-wise. Exercise caution as hydrogen gas is evolved.
-
Stir the mixture at 0°C for 30 minutes to an hour, allowing for complete deprotonation.
-
Add a methylating agent, such as methyl iodide (CH3I, 1.5 equivalents), dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction by TLC.
-
Upon completion, quench the reaction carefully with water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel to yield the final this compound.
-
Predicted Spectroscopic Characterization
While experimental spectra for this specific molecule are not widely published, its 1H NMR, 13C NMR, and IR spectra can be predicted based on its structure and data from analogous compounds.
Predicted ¹H NMR Spectrum (in CDCl₃, 400 MHz)
-
δ ~ 9-11 ppm (broad s, 1H): Carboxylic acid proton (-COOH).
-
δ ~ 7.0-7.2 ppm (s, 1H): Proton at C3 of the indole ring.
-
δ ~ 6.5-6.8 ppm (d, 1H): Aromatic proton at C7.
-
δ ~ 6.3-6.5 ppm (d, 1H): Aromatic proton at C5.
-
δ ~ 3.9-4.1 ppm (s, 3H): Methyl protons of the methoxy group at C4 or C6.
-
δ ~ 3.8-4.0 ppm (s, 3H): Methyl protons of the other methoxy group.
-
δ ~ 3.7-3.9 ppm (s, 3H): N-methyl protons.
Predicted ¹³C NMR Spectrum (in CDCl₃, 100 MHz)
-
δ ~ 165-170 ppm: Carboxylic acid carbonyl carbon.
-
δ ~ 155-160 ppm: Aromatic carbons attached to methoxy groups (C4 and C6).
-
δ ~ 135-140 ppm: Quaternary carbons of the indole ring (C7a).
-
δ ~ 120-125 ppm: Quaternary carbons of the indole ring (C3a).
-
δ ~ 100-110 ppm: Aromatic carbons (C5 and C7).
-
δ ~ 95-105 ppm: Carbon at C3 of the indole ring.
-
δ ~ 55-60 ppm: Methoxy carbon atoms.
-
δ ~ 30-35 ppm: N-methyl carbon atom.
Predicted IR Spectrum (KBr Pellet)
-
3300-2500 cm⁻¹ (broad): O-H stretch of the carboxylic acid.
-
~2950-2850 cm⁻¹: C-H stretches of methyl and methoxy groups.
-
~1700-1670 cm⁻¹: C=O stretch of the carboxylic acid.
-
~1600-1450 cm⁻¹: C=C stretches of the aromatic and indole rings.
-
~1250-1050 cm⁻¹: C-O stretches of the methoxy groups.
Potential Applications in Drug Discovery
The indole-2-carboxylic acid scaffold is recognized as a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. While specific biological data for this compound is lacking, its structural features suggest potential in several therapeutic areas based on the activities of related compounds.
As an HIV-1 Integrase Inhibitor
Derivatives of indole-2-carboxylic acid have shown promise as HIV-1 integrase strand transfer inhibitors (INSTIs). The carboxylic acid is crucial for chelating with magnesium ions in the active site of the integrase enzyme, thereby blocking its function and inhibiting viral replication. The methoxy and methyl substitutions on the indole ring of the title compound could modulate its binding affinity, lipophilicity, and metabolic stability, potentially leading to improved pharmacological properties.
Potential Mechanism of Action as an HIV-1 Integrase Inhibitor
Caption: Potential inhibitory action on HIV-1 integrase.
As an Inhibitor of IDO1/TDO
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are enzymes involved in tryptophan metabolism and are implicated in tumor immune evasion. Dual inhibitors of IDO1 and TDO are being explored as cancer immunotherapies. Several indole-2-carboxylic acid derivatives have been identified as potent inhibitors of these enzymes. The specific substitution pattern of this compound could be explored for its potential in this area.
Conclusion and Future Directions
This compound is a promising, yet understudied, molecule. Its structural similarity to known bioactive compounds, particularly in the realms of antiviral and cancer immunotherapy research, makes it a compelling candidate for further investigation. This guide provides a foundational understanding of its chemical properties, a plausible synthetic route, and a rationale for its potential therapeutic applications. Future research should focus on the experimental validation of the proposed synthesis, comprehensive spectroscopic characterization, and in vitro screening to elucidate its biological activity. Such studies will be crucial in unlocking the full potential of this intriguing indole derivative.
References
- 1. Compound this compound - Chemdiv [chemdiv.com]
- 2. labnovo.com [labnovo.com]
- 3. This compound | 319906-50-8 [sigmaaldrich.com]
- 4. 19064-68-7,1-Chloro-4-methylphthalazine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 5. 148416-38-0 Cas No. | 6 | Matrix Scientific [matrix.staging.1int.co.uk]
- 6. chembk.com [chembk.com]
An In-depth Technical Guide to 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid: Synthesis, Characterization, and Potential Applications
Abstract
This technical guide provides a comprehensive overview of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid, a member of the vast and pharmacologically significant indole family. While specific literature on the discovery of this particular derivative is sparse, this document consolidates information on its identity and proposes a robust synthetic pathway based on well-established indole synthesis methodologies. We will delve into the strategic considerations for its synthesis, outline a detailed experimental protocol, and discuss its characterization. Furthermore, this guide will explore the potential biological significance of this compound by examining the established activities of structurally related indole-2-carboxylic acids, thereby providing a framework for future research and drug discovery efforts.
Introduction: The Prominence of the Indole-2-Carboxylic Acid Scaffold
The indole nucleus is a privileged structural motif in medicinal chemistry, forming the core of numerous natural products, pharmaceuticals, and agrochemicals. Its unique electronic properties and ability to participate in various biological interactions have made it a cornerstone in the development of novel therapeutic agents. Within this broad class, indole-2-carboxylic acid derivatives have garnered significant attention due to their diverse biological activities, including antiviral (specifically as HIV-1 integrase inhibitors), anti-inflammatory, and anticancer properties[1][2][3]. The strategic placement of substituents on the indole ring allows for the fine-tuning of a molecule's physicochemical properties and biological targets. The subject of this guide, this compound, with its specific substitution pattern, represents an intriguing yet underexplored entity within this chemical space.
Proposed Synthesis of this compound
Given the absence of a dedicated publication on the discovery and synthesis of this compound, we propose a logical and efficient synthetic route based on classical indole syntheses, namely the Fischer indole synthesis. This method remains a versatile and widely used approach for constructing the indole core from readily available starting materials[4][5][6]. The proposed multi-step synthesis is outlined below, with a detailed rationale for each step.
Retrosynthetic Analysis
A retrosynthetic analysis of the target molecule suggests a disconnection at the indole nitrogen and the C2-C3 bond, leading back to a substituted phenylhydrazine and a pyruvate derivative, key components of the Fischer indole synthesis. The N-methylation can be envisioned as a subsequent step after the formation of the indole ring.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, characterization and biological activity of indole-2-carboxylic acid derivatives | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
Dimethoxy-Indole Derivatives: A Technical Guide to Unlocking Novel Therapeutic Targets
Introduction: The Privileged Indole Scaffold and the Impact of Methoxy Substitution
The indole nucleus, a bicyclic structure consisting of a benzene ring fused to a nitrogen-containing pyrrole ring, is a cornerstone of medicinal chemistry.[1][2] This "privileged scaffold" is prevalent in a vast array of natural products and synthetic pharmaceuticals, owing to its ability to interact with numerous biological targets.[1][3][4] The electron-rich nature of the indole system allows it to participate in various non-covalent interactions, including hydrogen bonding, π-π stacking, and hydrophobic interactions, making it an ideal framework for drug design.[5]
The therapeutic potential of the indole core can be significantly modulated by the introduction of substituents. Among these, methoxy (-OCH₃) groups play a critical role. The addition of methoxy groups to the indole ring enhances its electron-donating properties, which can profoundly influence the molecule's reactivity, binding affinity, and pharmacokinetic properties.[1] This guide provides an in-depth exploration of the key therapeutic targets of dimethoxy-indole derivatives, detailing the underlying mechanisms of action and providing validated experimental protocols for their investigation.
Part 1: Key Therapeutic Targets and Mechanisms of Action
Dimethoxy-indole derivatives have demonstrated a remarkable ability to modulate a diverse range of biological targets, leading to potential treatments for cancer, neurodegenerative disorders, and inflammatory conditions.
The Cytoskeleton: A Primary Frontier in Oncology
One of the most extensively studied applications of dimethoxy-indole derivatives is in cancer therapy, where they primarily function as potent inhibitors of microtubule dynamics.[6]
Target: Tubulin
Microtubules are essential cytoskeletal polymers involved in maintaining cell structure, intracellular transport, and, critically, the formation of the mitotic spindle during cell division.[6] Compounds that disrupt microtubule polymerization are among the most effective anticancer agents in clinical use.
-
Mechanism of Action: Certain dimethoxy-indole derivatives bind to the colchicine-binding site on β-tubulin.[6] This binding prevents the polymerization of tubulin dimers into microtubules. The disruption of microtubule dynamics leads to a cascade of cellular events: the mitotic spindle cannot form correctly, arresting the cell cycle in the G2/M phase, which ultimately triggers apoptosis (programmed cell death).[6][7]
-
Key Derivatives:
-
OXi8006: A 2-aryl-3-aroyl-6-methoxyindole derivative that acts as a potent inhibitor of tubulin assembly and serves as a vascular disrupting agent (VDA) in tumors.[8]
-
Combretastatin A-4 (CA-4) Analogs: Many dimethoxy-indole derivatives are designed as structural analogues of CA-4, a potent natural tubulin inhibitor. These compounds often feature a 3-(3′,4′,5′-trimethoxybenzoyl)indole core, which is crucial for their anti-tubulin activity.[8]
-
Indole-Chalcones: Hybrid molecules combining the indole scaffold with a chalcone moiety have shown potent antiproliferative activity by inhibiting tubulin polymerization and inducing G2/M cell cycle arrest.[9][10]
-
Signaling Pathway: Tubulin Inhibition and Cell Cycle Arrest
Caption: Mechanism of tubulin-targeting dimethoxy-indole derivatives.
The Genome: DNA and Associated Enzymes
Beyond the cytoskeleton, the cell's genetic machinery presents another critical target for dimethoxy-indole-based anticancer agents.
Targets: DNA and Topoisomerase II
DNA topoisomerases are vital enzymes that manage the topological state of DNA during replication, transcription, and recombination. Topoisomerase II, in particular, creates transient double-strand breaks to allow DNA strands to pass through each other, relieving supercoiling.[7]
-
Mechanism of Action: A novel series of indenoindole derivatives, which contain a dimethoxy-indole core, have been shown to act as dual-targeting agents.[7] They function first as DNA intercalators, inserting themselves between DNA base pairs, with a preference for AT-rich sequences. This intercalation distorts the DNA helix and subsequently stabilizes the covalent complex formed between topoisomerase II and DNA. This stabilization prevents the re-ligation of the DNA strands, leading to permanent double-strand breaks, cell cycle arrest, and apoptosis.[7]
-
Key Derivatives:
-
Indeno[1,2-b]indol-10-ones: These compounds strongly stimulate DNA cleavage by topoisomerase II, with potency comparable to the clinical drug etoposide, but have no effect on topoisomerase I.[7]
-
Signaling Pathway: Topoisomerase II Inhibition
Caption: Action of indenoindoles on DNA and Topoisomerase II.
Neurological and Endocrine Systems: GPCRs and Nuclear Receptors
Dimethoxy-indoles also interact with key receptors in the central nervous system and other tissues, suggesting their potential for treating neurological and endocrine-related disorders.
-
Serotonin (5-HT) Receptors: Certain dimethoxy-indole derivatives are structurally related to psychedelic agents like 5-MeO-DMT.[11] Research has shown that these compounds can act as potent agonists at serotonin 5-HT₂ family receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ).[11][12] This activity is being explored for potential therapeutic applications in treating depression, anxiety, and other psychiatric conditions.
-
Melatonin Receptors (MT1/MT2): Melatonin is crucial for regulating circadian rhythms. Synthetic dimethoxy-indole derivatives have been developed as potent melatonin receptor analogues.[13] Depending on their specific structure, these compounds can act as full agonists, partial agonists, or antagonists at MT1 and MT2 receptors, offering potential treatments for sleep disorders and other conditions linked to circadian disruption.[13][14]
-
Aryl Hydrocarbon Receptor (AhR): The AhR is a ligand-activated transcription factor involved in xenobiotic metabolism and immune modulation. Studies have identified various methoxyindoles as modulators of the human AhR, with some acting as agonists and others as antagonists.[15] This dual activity suggests that dimethoxy-indole derivatives could be developed to fine-tune immune responses or cellular defense mechanisms.
Part 2: Methodologies for Target Identification and Validation
The following section provides standardized, step-by-step protocols for key experiments used to validate the therapeutic targets of dimethoxy-indole derivatives.
In Vitro Target Validation Assays
Protocol 1: Tubulin Polymerization Assay
This assay measures the ability of a compound to inhibit the assembly of purified tubulin into microtubules.
-
Principle: Tubulin polymerization is monitored by the increase in absorbance or fluorescence of a reporter molecule.
-
Materials:
-
Tubulin (≥99% pure, lyophilized)
-
General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)
-
GTP solution (10 mM in water)
-
Glycerol
-
Test compound (dimethoxy-indole derivative) dissolved in DMSO
-
Positive control: Paclitaxel (promoter), Colchicine (inhibitor)
-
Negative control: DMSO
-
Temperature-controlled spectrophotometer or fluorometer with a 96-well plate reader.
-
-
Methodology:
-
Reagent Preparation: Reconstitute lyophilized tubulin in General Tubulin Buffer on ice to a final concentration of 2-4 mg/mL. Add glycerol to a final concentration of 10% (v/v) to promote polymerization.
-
Compound Preparation: Prepare serial dilutions of the test compound in General Tubulin Buffer. The final DMSO concentration should be ≤1%.
-
Assay Setup: In a pre-chilled 96-well plate, add 10 µL of the test compound dilutions, controls, or vehicle (DMSO).
-
Initiation: To initiate the reaction, add 90 µL of the cold tubulin solution to each well. Immediately add GTP to a final concentration of 1 mM.
-
Measurement: Place the plate in the spectrophotometer pre-warmed to 37°C. Measure the absorbance at 340 nm every 30 seconds for 60-90 minutes.
-
Data Analysis: Plot absorbance versus time. Calculate the rate of polymerization (Vmax) for each concentration. Determine the IC₅₀ value (the concentration of compound that inhibits polymerization by 50%) by plotting the percentage of inhibition against the log of the compound concentration.
-
Experimental Workflow: Tubulin Polymerization Assay
References
- 1. soc.chim.it [soc.chim.it]
- 2. researchgate.net [researchgate.net]
- 3. Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Novel antitumor indenoindole derivatives targeting DNA and topoisomerase II - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. 1-(2-Alkanamidoethyl)-6-methoxyindole derivatives: a new class of potent indole melatonin analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Synthesis of New 2,3-Dihydroindole Derivatives and Evaluation of Their Melatonin Receptor Binding Affinity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Methylindoles and Methoxyindoles are Agonists and Antagonists of Human Aryl Hydrocarbon Receptor - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Characterization of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid: A Technical Guide
Introduction
4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and materials science due to their diverse biological activities.[1][2] The precise structural elucidation of such molecules is paramount for understanding their function and for quality control in synthetic processes. Spectroscopic techniques, including Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), provide a definitive fingerprint of a molecule's structure.
Molecular Structure and Spectroscopic Overview
The structure of this compound, presented below, dictates its spectroscopic features. The key functional groups to be identified are the indole ring, the N-methyl group, two methoxy groups, and a carboxylic acid. Each of these will give rise to characteristic signals in the NMR, IR, and MS spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.
¹H NMR Spectroscopy
The proton NMR spectrum will provide information on the number of different types of protons and their connectivity.
Predicted ¹H NMR Data (500 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale |
| ~10.0 - 12.0 | br s | 1H | COOH | The acidic proton of the carboxylic acid is typically a broad singlet and highly deshielded. |
| ~7.0 - 7.2 | s | 1H | H-3 | The proton at the 3-position of the indole ring is a singlet and appears in the aromatic region. |
| ~6.5 - 6.7 | d, J ≈ 2.0 Hz | 1H | H-5 or H-7 | The aromatic protons at positions 5 and 7 will be doublets due to meta-coupling. |
| ~6.3 - 6.5 | d, J ≈ 2.0 Hz | 1H | H-7 or H-5 | The aromatic protons at positions 5 and 7 will be doublets due to meta-coupling. |
| ~4.0 | s | 3H | N-CH₃ | The N-methyl protons are a singlet and are deshielded by the nitrogen atom. |
| ~3.9 | s | 3H | OCH₃ | The methoxy protons are singlets and appear in a characteristic region. |
| ~3.8 | s | 3H | OCH₃ | The second methoxy group protons will also be a singlet, potentially with a slightly different chemical shift. |
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: The ¹H NMR spectrum is acquired on a 400 or 500 MHz spectrometer.
-
Data Acquisition: A standard proton experiment is run, typically with 16-32 scans, a spectral width of 12-16 ppm, and a relaxation delay of 1-2 seconds.
-
Data Processing: The resulting Free Induction Decay (FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., TMS).
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum will reveal the number of unique carbon environments in the molecule.
Predicted ¹³C NMR Data (125 MHz, CDCl₃)
| Chemical Shift (δ) ppm | Assignment | Rationale |
| ~165 - 170 | C=O | The carboxylic acid carbonyl carbon is highly deshielded. |
| ~155 - 160 | C-4, C-6 | The aromatic carbons bearing the methoxy groups are significantly deshielded. |
| ~135 - 140 | C-7a | The bridgehead carbon of the indole ring. |
| ~130 - 135 | C-2 | The carbon bearing the carboxylic acid group. |
| ~120 - 125 | C-3a | The other bridgehead carbon of the indole ring. |
| ~100 - 105 | C-3 | The carbon at the 3-position of the indole ring. |
| ~90 - 95 | C-5, C-7 | The aromatic carbons at positions 5 and 7. |
| ~55 - 60 | OCH₃ | The methoxy carbons. |
| ~30 - 35 | N-CH₃ | The N-methyl carbon. |
Experimental Protocol: ¹³C NMR Spectroscopy
-
Sample Preparation: The same sample prepared for ¹H NMR can be used.
-
Instrument Setup: The ¹³C NMR spectrum is acquired on the same spectrometer.
-
Data Acquisition: A standard proton-decoupled carbon experiment is run. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.
-
Data Processing: Similar to ¹H NMR, the FID is processed to obtain the final spectrum, with chemical shifts referenced to the deuterated solvent peaks.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule by their characteristic vibrational frequencies.
Predicted IR Data
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 2500-3300 | Broad | O-H stretch (carboxylic acid) |
| ~1680-1710 | Strong | C=O stretch (carboxylic acid) |
| ~1600, ~1470 | Medium | C=C stretch (aromatic ring) |
| ~1200-1300 | Strong | C-O stretch (aryl ether) |
| ~1000-1100 | Strong | C-O stretch (aryl ether) |
| ~2850-3000 | Medium | C-H stretch (aliphatic and aromatic) |
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FTIR spectrometer.
-
Data Acquisition: A background spectrum of the empty ATR crystal is first recorded. The sample spectrum is then acquired, typically by co-adding 16-32 scans over a range of 4000-400 cm⁻¹.
-
Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance or transmittance spectrum.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.
Predicted Mass Spectrometry Data
| m/z | Assignment |
| 235 | [M]⁺ (Molecular Ion) |
| 190 | [M - COOH]⁺ |
| 175 | [M - COOH - CH₃]⁺ |
Experimental Protocol: Mass Spectrometry
-
Sample Preparation: A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile).
-
Ionization: The sample is introduced into the mass spectrometer and ionized, commonly using Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).
-
Detection: The abundance of each ion is recorded to generate the mass spectrum. High-resolution mass spectrometry (HRMS) can be used to determine the exact mass and confirm the elemental composition.
Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of this compound.
Caption: Workflow for the synthesis, purification, and spectroscopic characterization of an organic compound.
Conclusion
The combined application of NMR, IR, and Mass Spectrometry provides a powerful and comprehensive approach to the structural elucidation of this compound. By carefully analyzing the data from each technique, researchers can confidently confirm the identity and purity of this compound, which is a critical step in any research or development endeavor. The predictive data and protocols outlined in this guide serve as a valuable resource for scientists working with this and related indole derivatives.
References
solubility and stability of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide to the Solubility and Stability of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic Acid
Authored by: A Senior Application Scientist
Abstract
This technical guide provides a comprehensive framework for characterizing the aqueous and organic solubility, as well as the chemical stability, of this compound. Intended for researchers, scientists, and professionals in drug development, this document outlines detailed experimental protocols grounded in established pharmaceutical science. We delve into the causality behind experimental design, emphasizing the importance of robust, self-validating methodologies. By synthesizing information on related indole-2-carboxylic acid derivatives with standard pharmaceutical testing protocols, this guide offers a practical roadmap for generating critical physicochemical data, essential for advancing the preclinical development of this compound. While specific experimental data for the title compound is limited in public literature, this guide provides the necessary theoretical and practical foundation to generate such data in a reliable and reproducible manner.
Introduction: The Critical Role of Physicochemical Profiling in Drug Development
The journey of a new chemical entity (NCE) from discovery to a viable drug candidate is fraught with challenges. Among the most critical early assessments are the determination of its solubility and stability. These fundamental physicochemical properties are inextricably linked to a compound's ultimate bioavailability, manufacturability, and shelf-life. For this compound, a substituted indole derivative, a thorough understanding of these parameters is paramount. The indole nucleus, while a privileged scaffold in medicinal chemistry, can be susceptible to oxidative and photolytic degradation. Furthermore, the presence of a carboxylic acid moiety suggests a pH-dependent solubility profile that must be quantitatively understood.
This guide provides the scientific rationale and detailed methodologies for a comprehensive assessment of this compound's solubility and stability, in line with the expectations of regulatory bodies and the practical needs of drug development programs.
Molecular Profile of this compound
A foundational understanding of the molecule's structure informs our experimental strategy.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₃NO₄ | [1] |
| Molecular Weight | 235.24 g/mol | [1] |
| CAS Number | 319906-50-8 | [1] |
The structure reveals a carboxylic acid group, which is ionizable, and two methoxy groups on the benzene ring of the indole scaffold, along with an N-methylation. These features will influence its pKa, lipophilicity, and potential for hydrogen bonding, all of which are key determinants of solubility and stability.
Solubility Assessment: A Multi-faceted Approach
Solubility is not a single value but rather a property dependent on the specific conditions of the medium. For preclinical development, we are interested in both kinetic and thermodynamic solubility. Kinetic solubility assays are high-throughput and useful for initial screening, while thermodynamic solubility represents the true equilibrium state and is crucial for pre-formulation development.[1][2]
Predicted and Analog-Informed Solubility Profile
While experimental data for the title compound is sparse, we can infer some characteristics from related compounds. Derivatives of the parent 4,6-Dimethoxy-1H-indole have been reported to be insoluble in diethyl ether, petroleum ether, acetone, and hexane, but show good solubility in polar aprotic solvents like DMSO and DMF. The parent compound, indole-2-carboxylic acid, exhibits limited aqueous solubility (below 0.1 mg/mL).[3] This suggests that our target molecule is likely to have low aqueous solubility but good solubility in organic solvents suitable for stock solution preparation.
Experimental Determination of Aqueous Solubility
The gold standard for determining equilibrium solubility is the shake-flask method.[4] This method involves agitating an excess of the solid compound in a specific solvent or buffer until equilibrium is reached.
Protocol: Shake-Flask Solubility Determination
-
Preparation of Media: Prepare a series of aqueous buffers at physiologically relevant pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4).
-
Addition of Compound: Add an excess amount of this compound to vials containing each buffer. The excess should be visually apparent.
-
Equilibration: Agitate the vials at a constant temperature (typically 25°C or 37°C) for a defined period (e.g., 24-48 hours) to ensure equilibrium is reached.
-
Phase Separation: Separate the undissolved solid from the solution. This can be achieved by centrifugation followed by filtration of the supernatant through a low-binding filter (e.g., 0.22 µm PVDF).
-
Quantification: Analyze the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV.
Kinetic solubility is a measure of how readily a compound precipitates from a supersaturated solution, typically prepared by diluting a DMSO stock solution into an aqueous buffer.[2] This is often a more relevant measure for early-stage in vitro biological assays.
Protocol: Kinetic Solubility Assay
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a microtiter plate, perform serial dilutions of the stock solution in the aqueous buffer of interest.
-
Incubation: Incubate the plate for a set period (e.g., 2 hours) at a controlled temperature.
-
Precipitation Detection: Measure the turbidity of each well using a nephelometer or assess the concentration of the compound remaining in solution after filtration using HPLC-UV.[1][5]
Solubility in Organic Solvents
For formulation and analytical purposes, understanding the compound's solubility in common organic solvents is essential.
Table 1: Proposed Solvents for Solubility Screening
| Solvent Class | Examples | Rationale |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Preparation of stock solutions for biological assays. |
| Alcohols | Methanol, Ethanol, Isopropanol | Potential use in formulations and purification. |
| Esters | Ethyl Acetate | Use in extraction and chromatography. |
| Chlorinated | Dichloromethane | Use in synthesis and purification. |
The shake-flask method described in section 3.2.1 can be adapted for these organic solvents.
Stability Profiling: Unveiling Degradation Pathways
A comprehensive stability profile is crucial for determining appropriate storage conditions, identifying potential degradation products, and developing a stability-indicating analytical method. Forced degradation studies are a key component of this process.[6][7]
Forced Degradation Studies
Forced degradation, or stress testing, involves subjecting the compound to conditions more severe than accelerated stability testing to identify potential degradation products and pathways.[6]
Diagram: Forced Degradation Workflow
Caption: Workflow for forced degradation studies.
Protocol: Forced Degradation Study
-
Sample Preparation: Prepare solutions of this compound in the appropriate stress media. A control sample in a neutral, non-degrading solvent should be included.
-
Stress Conditions:
-
Acidic Hydrolysis: 0.1 M HCl at elevated temperature (e.g., 60°C).
-
Basic Hydrolysis: 0.1 M NaOH at room temperature or elevated temperature.
-
Oxidative Degradation: 3% H₂O₂ at room temperature.
-
Thermal Degradation: Expose the solid compound and a solution to dry heat (e.g., 60°C).
-
Photostability: Expose the solid and solution to light as per ICH Q1B guidelines.
-
-
Time Points: Sample at multiple time points (e.g., 0, 2, 4, 8, 24 hours) to track the degradation progress.
-
Analysis: Analyze all samples using a stability-indicating HPLC method (see section 5). The goal is to achieve 5-20% degradation of the parent compound.
pH-Rate Profile
The stability of the compound in aqueous solutions at different pH values should be systematically evaluated to determine the pH of maximum stability. This is particularly important for the development of liquid formulations.
Analytical Methodology: A Stability-Indicating HPLC Method
A robust, validated, stability-indicating analytical method is the cornerstone of both solubility and stability studies. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common and reliable technique for this purpose.[8][9][10][11]
Method Development Strategy
The primary goal is to develop a method that can separate the parent compound from all process-related impurities and degradation products.
Diagram: HPLC Method Development Logic
Caption: Logic flow for developing a stability-indicating HPLC method.
Recommended Starting HPLC Conditions
| Parameter | Recommendation | Justification |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Provides good retention and resolution for a wide range of compounds. |
| Mobile Phase A | 0.1% Formic Acid in Water | Provides acidic pH to suppress ionization of the carboxylic acid, leading to better peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common organic modifier with good UV transparency. |
| Gradient | 5% to 95% B over 10 minutes | A generic gradient to elute compounds with a range of polarities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |
| Detection | UV, Diode Array Detector (DAD) | DAD allows for the determination of the optimal wavelength and peak purity analysis. |
| Injection Volume | 5 µL | A typical injection volume. |
This method should be optimized using the forced degradation samples to ensure separation of all degradation products from the parent peak. Coupling the HPLC to a mass spectrometer (LC-MS) is invaluable for identifying the mass of degradation products.
Data Interpretation and Reporting
All experimental data should be meticulously documented and presented in a clear, concise manner.
Table 2: Template for Thermodynamic Solubility Data
| Medium (Buffer) | pH | Temperature (°C) | Solubility (µg/mL) | Solubility (mM) |
| 0.1 M HCl | 1.2 | 25 | Experimental Value | Calculated Value |
| Acetate Buffer | 4.5 | 25 | Experimental Value | Calculated Value |
| Phosphate Buffer | 6.8 | 25 | Experimental Value | Calculated Value |
| Phosphate Buffer | 7.4 | 25 | Experimental Value | Calculated Value |
Table 3: Template for Forced Degradation Summary
| Stress Condition | Duration | % Degradation of Parent | Number of Degradants | Mass Balance (%) |
| 0.1 M HCl, 60°C | 24 h | Experimental Value | Experimental Value | Calculated Value |
| 0.1 M NaOH, 25°C | 24 h | Experimental Value | Experimental Value | Calculated Value |
| 3% H₂O₂, 25°C | 24 h | Experimental Value | Experimental Value | Calculated Value |
| Dry Heat, 60°C | 48 h | Experimental Value | Experimental Value | Calculated Value |
| Photolytic (ICH Q1B) | - | Experimental Value | Experimental Value | Calculated Value |
Conclusion and Future Directions
This technical guide provides a robust framework for the comprehensive evaluation of the . By following the detailed protocols for solubility determination (both thermodynamic and kinetic), forced degradation studies, and the development of a stability-indicating HPLC method, researchers can generate the critical data needed to support the advancement of this compound in the drug development pipeline. The insights gained from these studies will inform formulation strategies, define appropriate storage and handling conditions, and provide a solid foundation for regulatory submissions. The next steps should involve the execution of these experiments and the full characterization of any identified degradation products.
References
- 1. Solubility Test | AxisPharm [axispharm.com]
- 2. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 3. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 4. researchgate.net [researchgate.net]
- 5. rheolution.com [rheolution.com]
- 6. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 7. Forced Degradation in Pharmaceuticals â A Regulatory Update [article.sapub.org]
- 8. ijtsrd.com [ijtsrd.com]
- 9. scispace.com [scispace.com]
- 10. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 11. ijpsr.com [ijpsr.com]
Methodological & Application
synthesis of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid from 4,6-dimethoxy-1H-indole
An Application Note and Protocol for the Synthesis of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Introduction: The Strategic Synthesis of a Key Indole Intermediate
Indole-2-carboxylic acids are privileged scaffolds in medicinal chemistry and drug development, serving as crucial building blocks for a wide range of biologically active compounds, including inhibitors of HIV-1 integrase and IDO1/TDO enzymes.[1][2][3] The specific substitution pattern of this compound makes it a valuable synthon for creating complex molecular architectures. The methoxy groups at the 4- and 6-positions modulate the electron density and lipophilicity of the indole core, while the N-methylation prevents the formation of N-H-related byproducts in subsequent reactions and can be critical for biological activity.
This guide provides a comprehensive, two-step protocol for the synthesis of this compound, starting from the commercially available 4,6-dimethoxy-1H-indole. The synthetic strategy is designed for efficiency and control, first involving the selective N-methylation of the indole nitrogen, followed by a regioselective carboxylation at the C2 position. As a senior application scientist, this document moves beyond a simple recitation of steps to explain the underlying chemical principles and rationale for key experimental choices, ensuring both reproducibility and a deeper understanding of the transformation.
Overall Synthetic Pathway
The synthesis is executed in two distinct stages:
-
N-Methylation: The acidic N-H proton of the starting indole is deprotonated with a strong base, and the resulting anion is quenched with an electrophilic methyl source.
-
C2-Carboxylation: The N-methylated indole undergoes regioselective deprotonation at the C2 position using a strong organolithium base, followed by reaction with carbon dioxide to install the carboxylic acid moiety.
Caption: Overall two-step synthetic workflow.
Part 1: N-Methylation of 4,6-Dimethoxy-1H-indole
Principle and Rationale
The first step is the selective methylation of the indole nitrogen. The N-H proton of an indole is significantly more acidic (pKa ≈ 17 in DMSO) than its C-H protons, allowing for selective deprotonation with a suitable base. Sodium hydride (NaH), a strong, non-nucleophilic base, is an excellent choice as it irreversibly deprotonates the indole to form the corresponding sodium salt and hydrogen gas, driving the reaction to completion.
The choice of solvent is critical. Anhydrous N,N-Dimethylformamide (DMF) is an ideal polar aprotic solvent for this reaction. It readily dissolves the indole substrate and the resulting indolide anion, but does not possess acidic protons that could interfere with the base.
Methyl iodide (CH₃I) is used as the electrophilic methyl source. It is highly reactive towards nucleophiles like the indolide anion in an Sₙ2 reaction. While effective, alternatives like dimethyl sulfate (toxic) or dimethyl carbonate (requires higher temperatures/pressures) exist.[4] For laboratory-scale synthesis, methyl iodide provides a reliable and high-yielding route under mild conditions.
Experimental Protocol
Materials:
-
4,6-dimethoxy-1H-indole
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methyl iodide (CH₃I)
-
Diethyl ether (Et₂O)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add 4,6-dimethoxy-1H-indole (1.0 eq).
-
Dissolution: Add anhydrous DMF to dissolve the indole (concentration approx. 0.2-0.5 M).
-
Deprotonation: Cool the solution to 0 °C in an ice bath. Carefully add sodium hydride (1.2 eq, 60% dispersion) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.
-
Anion Formation: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes. The solution may become darker, and evolution of gas should cease.
-
Methylation: Cool the reaction mixture back down to 0 °C. Add methyl iodide (1.2-1.5 eq) dropwise via syringe.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC (Thin Layer Chromatography) until the starting material is consumed.
-
Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C.
-
Extraction: Transfer the mixture to a separatory funnel and dilute with water and diethyl ether. Separate the layers. Extract the aqueous layer two more times with diethyl ether.
-
Washing & Drying: Combine the organic extracts and wash sequentially with water and brine. Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: The crude 4,6-dimethoxy-1-methyl-1H-indole can be purified by flash column chromatography on silica gel if necessary.
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose | Key Considerations |
| 4,6-dimethoxy-1H-indole | 1.0 | Starting Material | Must be dry. |
| Sodium Hydride (NaH) | 1.2 | Base | Highly reactive with water; handle under inert atmosphere. |
| Methyl Iodide (CH₃I) | 1.2 - 1.5 | Methylating Agent | Toxic and volatile; handle in a fume hood. |
| Anhydrous DMF | - | Solvent | Must be anhydrous to prevent quenching of NaH. |
Part 2: Regioselective C2-Carboxylation
Principle and Rationale
With the nitrogen alkylated, the most acidic proton on the indole ring is now at the C2 position. This is due to the inductive effect of the adjacent nitrogen atom and the ability of the nitrogen to stabilize the resulting carbanion. This allows for regioselective deprotonation using a strong organolithium base like n-butyllithium (n-BuLi).
This reaction, known as directed ortho-metalation (DoM), must be performed at very low temperatures (-78 °C, typically a dry ice/acetone bath) for several reasons:
-
It prevents side reactions, such as the addition of n-BuLi to the indole ring.
-
It maintains the stability of the highly reactive C2-lithiated indole intermediate.
Anhydrous tetrahydrofuran (THF) is the solvent of choice as it is aprotic and remains liquid at -78 °C, effectively solvating the organolithium species.
The C2-lithiated intermediate is a potent nucleophile. To form the carboxylic acid, it is quenched with an electrophilic source of CO₂, most conveniently solid carbon dioxide (dry ice). The lithiated indole attacks the central carbon of CO₂, forming a lithium carboxylate salt. A final acidic workup (e.g., with HCl) protonates the carboxylate to yield the desired this compound.
Caption: Key stages of the C2-carboxylation reaction.
Experimental Protocol
Materials:
-
4,6-dimethoxy-1-methyl-1H-indole
-
Anhydrous Tetrahydrofuran (THF)
-
n-Butyllithium (n-BuLi), typically 1.6 M or 2.5 M in hexanes
-
Solid Carbon Dioxide (Dry Ice)
-
1 M Hydrochloric Acid (HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation: To a flame-dried, three-neck round-bottom flask under a nitrogen atmosphere, add the 4,6-dimethoxy-1-methyl-1H-indole (1.0 eq) from Part 1.
-
Dissolution: Dissolve the starting material in anhydrous THF (concentration approx. 0.1-0.2 M).
-
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.
-
Lithiation: Slowly add n-butyllithium (1.1-1.2 eq) dropwise via syringe over 20-30 minutes, ensuring the internal temperature does not rise significantly.
-
Anion Formation: Stir the resulting solution at -78 °C for 1-2 hours.
-
Carboxylation: In a separate flask, crush a generous excess of dry ice into a fine powder. Caution: Handle dry ice with appropriate gloves. Rapidly transfer the lithiated indole solution via cannula into the flask containing the crushed dry ice with vigorous stirring.
-
Reaction: Allow the mixture to slowly warm to room temperature. The solid CO₂ will sublime.
-
Workup: Once at room temperature, add water to the mixture. Acidify the aqueous layer to pH 2-3 by the slow addition of 1 M HCl. The product should precipitate.
-
Extraction/Filtration: If a solid precipitates, it can be collected by vacuum filtration, washed with cold water, and dried. Alternatively, the product can be extracted from the acidified mixture with ethyl acetate.
-
Drying & Concentration: If extracted, dry the organic layer over MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: The crude carboxylic acid can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
Quantitative Data Summary
| Reagent | Molar Eq. | Purpose | Key Considerations |
| 4,6-dimethoxy-1-methyl-1H-indole | 1.0 | Substrate | Must be anhydrous. |
| n-Butyllithium (n-BuLi) | 1.1 - 1.2 | Strong Base | Pyrophoric; handle with extreme care under inert atmosphere. |
| Carbon Dioxide (CO₂) | Large Excess | Electrophile | Must be solid (dry ice) and anhydrous. |
| Anhydrous THF | - | Solvent | Must be anhydrous and suitable for low temperatures. |
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. CN112321480B - Methylation synthesis method of N-heterocyclic compound - Google Patents [patents.google.com]
Application Note: Strategic N-Methylation of Indole-2-Carboxylic Acid
Abstract
The N-methylation of indole-2-carboxylic acid is a crucial transformation in the synthesis of various biologically active compounds, including pharmaceuticals and agrochemicals.[1] The presence of two nucleophilic sites—the indole nitrogen (N-H) and the carboxylic acid oxygen (O-H)—presents a significant chemoselectivity challenge. A naive methylation approach can lead to a mixture of products, including the desired N-methylated acid, the O-methylated ester, and the N,O-dimethylated product. This guide provides a detailed examination of the strategic considerations and experimental protocols required to achieve controlled and efficient methylation, tailored for researchers in organic synthesis and drug development.
Introduction: The Chemoselectivity Challenge
Indole-2-carboxylic acid is a versatile intermediate in medicinal chemistry.[2] Introducing a methyl group at the N-1 position of the indole ring can significantly alter the molecule's steric and electronic properties, often enhancing its biological activity or modifying its pharmacokinetic profile.[1]
The core experimental challenge lies in the dual reactivity of the substrate. The indole N-H proton is weakly acidic and can be removed by a suitable base to generate a potent nucleophile. Simultaneously, the carboxylic acid proton is much more acidic. In the presence of a base, it readily forms a carboxylate anion. While the carboxylate is a weaker nucleophile than the deprotonated indole nitrogen, it can still react with strong methylating agents, leading to the formation of a methyl ester. This competition between N-methylation and O-methylation is the central problem that must be addressed.
Two primary strategies are employed to navigate this challenge:
-
Direct Methylation: This approach involves carefully selecting reagents and conditions to favor N-methylation over O-methylation. It often results in the formation of the N,O-dimethylated product, which can be subsequently hydrolyzed to the desired N-methylated acid.
-
Protecting Group Strategy: This method involves temporarily "masking" the carboxylic acid as an ester or other functional group that is stable to the N-methylation conditions.[3][4] Following N-methylation, the protecting group is removed to reveal the carboxylic acid.
This document will detail protocols for direct methylation strategies, as they are often more atom-economical for large-scale synthesis.
Strategic Overview: Direct vs. Protected Methylation
The choice between a direct or a protecting group strategy depends on the desired final product, scale, and tolerance for subsequent reaction steps.
Caption: Workflow comparing direct vs. protecting group strategies for N-methylation.
Reagent Selection and Mechanistic Considerations
The outcome of the reaction is highly dependent on the choice of methylating agent, base, and solvent.
Methylating Agents
Traditional agents like methyl iodide and dimethyl sulfate are highly reactive but also toxic and carcinogenic, making them less suitable for large-scale production.[5][6][7] Dimethyl carbonate (DMC) has emerged as a greener, less toxic alternative.[6]
| Reagent | Formula | Key Characteristics | Safety Concerns |
| Methyl Iodide | CH₃I | Highly reactive, volatile (b.p. 42°C).[6] | Toxic, suspected carcinogen.[6] Requires careful handling.[8] |
| Dimethyl Sulfate | (CH₃)₂SO₄ | Highly reactive, potent methylating agent. | Extremely toxic, corrosive, and carcinogenic.[9][10][11][12] Delayed effects can be fatal.[11] |
| Dimethyl Carbonate | (CH₃)₂CO₃ | Less reactive than MeI/DMS, requires higher temperatures.[6] | Low toxicity, environmentally benign byproduct (CO₂, CH₃OH).[6] |
| Phenyl trimethylammonium iodide | PhN(CH₃)₃I | Safe, non-toxic, easy-to-handle solid. Provides excellent monoselective N-methylation.[5][13] | Minimal; byproduct is N,N-dimethylaniline.[7] |
Bases
A base is required to deprotonate the indole nitrogen, forming the nucleophilic indolenide anion. The strength and type of base are critical.
-
Strong, Non-Nucleophilic Bases (e.g., NaH): Sodium hydride is a powerful base that irreversibly deprotonates the indole N-H. It is often used with highly reactive alkylating agents like MeI in aprotic polar solvents like DMF.
-
Carbonate Bases (e.g., K₂CO₃, Cs₂CO₃): These are milder bases. Cesium carbonate (Cs₂CO₃) is particularly effective, often providing higher yields in N-alkylation reactions due to the "cesium effect," which enhances the nucleophilicity of the anion.[5][14] Potassium carbonate is a more economical choice for large-scale reactions using DMC.[15]
-
Hydroxide Bases (e.g., KOH, NaOH): While effective for deprotonation, the presence of water can promote side reactions or hydrolysis of the desired product if an ester is formed. Use in anhydrous conditions (e.g., KOH in DMSO) is a common strategy.[16]
Detailed Experimental Protocols
Safety First: The following protocols involve hazardous materials. Always work in a well-ventilated fume hood and wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Dimethyl sulfate is extremely toxic and should be handled with extreme caution and specialized training.[10][12]
Protocol 1: N,O-Dimethylation using Methyl Iodide and NaH
This protocol is effective for producing 1-methyl-1H-indole-2-carboxylic acid methyl ester.[17] The resulting ester can then be hydrolyzed in a separate step to yield the target carboxylic acid. This approach is advantageous as it drives the reaction to a single, easily purified product.
Caption: Reaction scheme for the N,O-dimethylation of indole-2-carboxylic acid.
Materials:
-
1H-indole-2-carboxylic acid
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Methyl iodide (MeI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Preparation: To an oven-dried, three-necked round-bottom flask equipped with a magnetic stirrer, thermometer, and nitrogen inlet, add 1H-indole-2-carboxylic acid (1.0 eq).
-
Solvent Addition: Add anhydrous DMF (approx. 10 mL per gram of starting material) to the flask. Stir the mixture to dissolve the acid.
-
Deprotonation: Cool the solution to 0°C using an ice-water bath. Carefully add sodium hydride (60% dispersion, 2.2 eq) portion-wise. Caution: Hydrogen gas is evolved. Ensure adequate ventilation. Stir the mixture at 0°C for 1 hour. The solution should become homogeneous.
-
Methylation: While maintaining the temperature at 0°C, add methyl iodide (2.2 eq) dropwise via a syringe. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-4 hours.
-
Reaction Quench: Monitor the reaction by TLC. Once complete, cool the mixture back to 0°C and cautiously quench the reaction by the slow, dropwise addition of saturated aqueous NH₄Cl solution.
-
Workup: Dilute the mixture with water and transfer it to a separatory funnel. Extract the aqueous phase three times with ethyl acetate.
-
Purification: Combine the organic layers and wash sequentially with water and then brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure.
-
Isolation: The crude product, 1-methyl-1H-indole-2-carboxylic acid methyl ester, can be purified by silica gel chromatography using a hexane/ethyl acetate gradient to yield the pure product.[17]
Protocol 2: "Green" N,O-Dimethylation using Dimethyl Carbonate (DMC)
This protocol utilizes the less toxic and more environmentally friendly methylating agent, dimethyl carbonate.[6] It requires higher temperatures but is well-suited for larger-scale synthesis where safety is a primary concern. This method also produces the N,O-dimethylated product.[6][15]
Materials:
-
1H-indole-2-carboxylic acid
-
Dimethyl carbonate (DMC)
-
Potassium carbonate (K₂CO₃), anhydrous
-
Anhydrous N,N-Dimethylformamide (DMF)
-
tert-Butyl methyl ether (TBME)
-
Deionized water
Procedure:
-
Preparation: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine 1H-indole-2-carboxylic acid (1.0 eq), anhydrous potassium carbonate (2.5 eq), and anhydrous DMF (approx. 10 mL per gram of acid).
-
Reagent Addition: Add dimethyl carbonate (3.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (approx. 130-140°C) and maintain for 4-6 hours. Monitor the reaction by TLC or HPLC.[15]
-
Workup: After the reaction is complete, cool the mixture to room temperature. Slowly add cold deionized water to the flask.
-
Extraction: Transfer the mixture to a separatory funnel and extract three times with TBME.
-
Purification: Combine the organic layers, wash with water and then brine. Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Isolation: The resulting crude product, 1-methyl-1H-indole-2-carboxylic acid methyl ester, can be purified by silica gel chromatography or recrystallization.
Step 3 (Optional): Hydrolysis of the Methyl Ester
To obtain the final target, 1-methyl-indole-2-carboxylic acid, the methyl ester from Protocol 1 or 2 must be hydrolyzed.
Materials:
-
1-methyl-1H-indole-2-carboxylic acid methyl ester
-
Methanol (MeOH) or Tetrahydrofuran (THF)
-
Aqueous sodium hydroxide (NaOH, e.g., 2M solution)
-
Aqueous hydrochloric acid (HCl, e.g., 2M solution)
Procedure:
-
Dissolution: Dissolve the methyl ester (1.0 eq) in a mixture of MeOH or THF and water.
-
Saponification: Add an excess of aqueous NaOH solution (2-3 eq) and stir the mixture at room temperature or with gentle heating (e.g., 50°C) until the reaction is complete (monitored by TLC).
-
Acidification: Cool the reaction mixture in an ice bath and acidify to pH 2-3 with aqueous HCl.[18] The desired carboxylic acid should precipitate out of the solution.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake with cold water to remove inorganic salts.
-
Drying: Dry the solid product under vacuum to yield pure 1-methyl-indole-2-carboxylic acid.
Product Characterization
The final product, 1-methyl-indole-2-carboxylic acid (C₁₀H₉NO₂), has a molecular weight of 175.18 g/mol .[19][20]
-
Appearance: Typically a white or off-white solid.
-
Melting Point: 212°C (with decomposition).[19]
-
Spectroscopic Data:
-
¹H NMR: The spectrum will show a characteristic singlet for the N-CH₃ group around 4.0 ppm and signals for the aromatic protons of the indole ring.[17]
-
¹³C NMR: The spectrum will show a peak for the N-CH₃ carbon around 31.6 ppm and a carbonyl carbon peak.[17]
-
IR Spectroscopy: Will show a characteristic C=O stretch for the carboxylic acid.
-
Mass Spectrometry: The mass spectrum will show a molecular ion peak corresponding to the product's molecular weight.[20]
-
Troubleshooting
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Insufficiently active base; wet reagents/solvents; low reaction temperature (especially for DMC). | Use fresh, anhydrous solvents and reagents. Ensure the base is active (e.g., test NaH with a drop of alcohol). Increase temperature for DMC reactions. |
| Mixture of Products | Incomplete reaction; sub-stoichiometric amount of methylating agent. | Increase the equivalents of base and methylating agent to drive the reaction to the fully dimethylated product before hydrolysis. |
| Decarboxylation | High reaction temperatures with certain substrates (e.g., indole-3-carboxylic acid).[21] | For sensitive substrates, consider a lower temperature protocol or a protection/deprotection strategy. |
| Difficulty in Purification | Similar polarity of starting material and products. | Optimize the chromatography solvent system. An acid-base extraction during workup can help separate the acidic product from neutral impurities.[18] |
References
- 1. chemimpex.com [chemimpex.com]
- 2. tandfonline.com [tandfonline.com]
- 3. learninglink.oup.com [learninglink.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 8. juniperpublishers.com [juniperpublishers.com]
- 9. Toxicity and Environmental Impact of Dimethyl Sulfate | Aure Chemical [aurechem.com]
- 10. aarti-industries.com [aarti-industries.com]
- 11. DIMETHYL SULFATE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 12. Dimethyl sulfate-Hazard and Toxicity_Chemicalbook [chemicalbook.com]
- 13. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 16. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 17. Page loading... [wap.guidechem.com]
- 18. benchchem.com [benchchem.com]
- 19. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 20. 1H-Indole-2-carboxylic acid, 1-methyl- [webbook.nist.gov]
- 21. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
Application Note & Protocols: Derivatization of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic Acid for Bioassays
Introduction: The Strategic Value of the Indole Scaffold
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for a multitude of biologically active natural products and synthetic drugs.[1][2][3] Its unique electronic properties and ability to mimic peptide structures allow it to bind to a wide range of enzymes and receptors, making it a privileged scaffold in drug discovery.[3] The specific compound, 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid , serves as a compelling starting point for chemical library synthesis. The methoxy groups (–OCH₃) at the 4 and 6 positions are known to enhance reactivity and can play a significant role in modulating a compound's pharmacokinetic (ADME) and pharmacodynamic properties.[1][4] The N-methylation prevents potential metabolic instability at this position, and the carboxylic acid at the 2-position provides a versatile chemical handle for derivatization.
This document provides a comprehensive guide for researchers on the strategic derivatization of this indole core. We will detail robust protocols for converting the carboxylic acid into esters and amides, explain the rationale behind these modifications, and outline a workflow for subsequent characterization and bioassay screening.
Rationale for Derivatization: Exploring Structure-Activity Relationships (SAR)
The primary goal of derivatization is to systematically modify the parent molecule to explore its Structure-Activity Relationship (SAR). By creating a focused library of analogs, researchers can identify key structural features that govern biological activity, selectivity, and drug-like properties.
Key Objectives of Derivatizing the Carboxylic Acid Moiety:
-
Modulating Lipophilicity: Converting the polar carboxylic acid into less polar esters or amides can significantly enhance a compound's ability to cross cellular membranes, a critical factor for targeting intracellular proteins.
-
Improving Metabolic Stability: Esters can act as prodrugs, being cleaved by intracellular esterases to release the active carboxylic acid, while amides are generally more resistant to hydrolysis, leading to a longer biological half-life.
-
Introducing New Pharmacophoric Features: The R-group of the ester or amide can be varied to introduce new hydrogen bond donors/acceptors, aromatic rings for π-π stacking, or charged groups to interact with specific residues in a biological target's binding pocket.[4]
-
Enhancing Target Affinity and Selectivity: Systematic modification allows for the fine-tuning of ligand-target interactions, potentially increasing potency against the desired target while reducing off-target effects.[5]
The workflow for this process, from starting material to biological insight, is outlined below.
Caption: Overall workflow from synthesis to bioassay.
Core Derivatization Protocols
The following protocols are optimized for small-scale synthesis suitable for generating a compound library for screening.
Protocol A: Synthesis of Amide Derivatives via HATU Coupling
Amide bond formation is a fundamental reaction in medicinal chemistry. Using an activating agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is highly efficient and minimizes side reactions. This protocol describes the coupling of the indole carboxylic acid with a generic primary or secondary amine (R¹R²NH).
Mechanism Rationale: The carboxylic acid is activated by HATU to form a highly reactive acyl-OAt ester. A base, such as DIPEA (N,N-Diisopropylethylamine), deprotonates the amine nucleophile, which then attacks the activated ester to form the stable amide bond.
Caption: Amide coupling mechanism using HATU.
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Molarity/Purity | Amount (for 10 mg scale) | Moles (µmol) | Equivalents |
| This compound | 235.24 | >95% | 10.0 mg | 42.5 | 1.0 |
| HATU | 380.23 | >98% | 17.8 mg | 46.8 | 1.1 |
| Amine (R¹R²NH) | Variable | >98% | Variable | 51.0 | 1.2 |
| DIPEA | 129.24 | >99% | 22 µL | 127.5 | 3.0 |
| Anhydrous Dimethylformamide (DMF) | - | - | 0.5 mL | - | - |
Step-by-Step Procedure:
-
Preparation: To a dry 4 mL glass vial equipped with a magnetic stir bar, add this compound (10.0 mg, 42.5 µmol).
-
Reagent Addition: Add HATU (17.8 mg, 46.8 µmol) and the desired amine (51.0 µmol).
-
Dissolution: Dissolve the solids in anhydrous DMF (0.5 mL).
-
Initiation: Add DIPEA (22 µL, 127.5 µmol) to the mixture. The solution may change color.
-
Reaction: Cap the vial and stir the mixture at room temperature for 4-12 hours.
-
Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed. A typical mobile phase for TLC is 30-50% Ethyl Acetate in Hexanes.
-
Work-up:
-
Dilute the reaction mixture with Ethyl Acetate (5 mL).
-
Wash the organic layer sequentially with 1M HCl (2 x 5 mL), saturated NaHCO₃ solution (2 x 5 mL), and brine (1 x 5 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel, typically using a gradient of Ethyl Acetate in Hexanes.
Protocol B: Synthesis of Ester Derivatives via Alkyl Halide Alkylation
Esterification can be achieved by converting the carboxylic acid into a more nucleophilic carboxylate salt, which is then alkylated with an appropriate alkyl halide (e.g., methyl iodide, benzyl bromide).[6]
Materials & Reagents:
| Reagent | M.W. ( g/mol ) | Molarity/Purity | Amount (for 10 mg scale) | Moles (µmol) | Equivalents |
| This compound | 235.24 | >95% | 10.0 mg | 42.5 | 1.0 |
| Cesium Carbonate (Cs₂CO₃) | 325.82 | >99% | 20.8 mg | 63.8 | 1.5 |
| Alkyl Halide (R-X) | Variable | >98% | Variable | 55.3 | 1.3 |
| Anhydrous Dimethylformamide (DMF) | - | - | 0.5 mL | - | - |
Step-by-Step Procedure:
-
Preparation: To a dry 4 mL glass vial with a stir bar, add this compound (10.0 mg, 42.5 µmol) and Cesium Carbonate (20.8 mg, 63.8 µmol).
-
Dissolution: Add anhydrous DMF (0.5 mL) to the vial.
-
Reagent Addition: Add the desired alkyl halide (e.g., methyl iodide, benzyl bromide) (55.3 µmol).
-
Reaction: Cap the vial and stir at room temperature (or heat to 40-60 °C if the reaction is sluggish) for 6-18 hours.
-
Monitoring: Monitor the reaction progress by LC-MS.
-
Work-up:
-
Add water (5 mL) to the reaction vial and extract with Ethyl Acetate (3 x 5 mL).
-
Combine the organic layers and wash with brine (1 x 10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel.
Characterization of Derivatives: Ensuring Purity and Structural Integrity
Confirming the identity and purity of each synthesized derivative is paramount before proceeding to biological assays.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the primary tool for assessing purity and confirming the molecular weight of the product. The high-resolution mass spectrum (HRMS) should show a peak for [M+H]⁺ or [M+Na]⁺ corresponding to the calculated exact mass of the derivative.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Provides confirmation of the structure. For an amide derivative, expect to see the disappearance of the broad carboxylic acid proton signal (>10 ppm) and the appearance of a new amide N-H signal (typically 7-9 ppm), along with signals corresponding to the newly introduced amine fragment.[7][9] For an ester, new signals corresponding to the alkyl group (e.g., a singlet around 3.8 ppm for a methyl ester) will appear.[8]
-
¹³C NMR: Confirms the carbon framework and the presence of the new amide or ester carbonyl carbon (typically 160-175 ppm).[7]
-
Application in Bioassays: A Tiered Screening Approach
Once a library of purified and characterized derivatives is established, a tiered screening approach is recommended to efficiently identify promising compounds.
Tier 1: Primary High-Throughput Screening (HTS)
-
Objective: To rapidly assess the general biological activity of all derivatives.
-
Recommended Assay: A cell viability/cytotoxicity assay, such as the MTT or CellTiter-Glo® assay, using a relevant cell line (e.g., a cancer cell line like MCF-7 or A549 if anticancer activity is hypothesized).[7]
-
Procedure:
-
Seed cells in 96- or 384-well plates and allow them to adhere overnight.
-
Treat cells with a single, high concentration (e.g., 10 or 25 µM) of each derivative for 48-72 hours.
-
Add the viability reagent and measure the signal (absorbance or luminescence) using a plate reader.
-
Calculate the percentage of cell growth inhibition relative to a vehicle control (e.g., DMSO).
-
Compounds showing significant activity (e.g., >50% inhibition) are declared "hits."
-
Tier 2: Dose-Response and Secondary Assays
-
Objective: To confirm the activity of hits, determine their potency (IC₅₀), and investigate their mechanism of action.
-
Recommended Assays:
-
Dose-Response Curve: Test hit compounds over a range of concentrations (e.g., 8-point, 3-fold serial dilutions) in the primary assay to determine the IC₅₀ value.
-
Target-Based Assays: If a specific molecular target is suspected (e.g., a kinase, a specific enzyme like IDO1/TDO), perform a biochemical or cellular assay to directly measure the compound's effect on the target.[5] For example, indole derivatives have been investigated as inhibitors of EGFR and CDK2.[7]
-
Apoptosis Assays: Use methods like caspase activation assays or Annexin V staining to determine if the observed cytotoxicity is due to programmed cell death.[7]
-
By systematically synthesizing, characterizing, and screening derivatives of this compound, researchers can efficiently navigate the early stages of the drug discovery process and uncover novel compounds with therapeutic potential.
References
- 1. soc.chim.it [soc.chim.it]
- 2. Ulakbim [aperta.ulakbim.gov.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and Biological Evaluation of Indole-2-Carboxamides with Potent Apoptotic Antiproliferative Activity as EGFR/CDK2 Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. tandfonline.com [tandfonline.com]
high-throughput screening with 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Application Note & Protocol
High-Throughput Screening for Modulators of Inflammatory Pathways Using 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
For: Researchers, scientists, and drug development professionals.
Abstract
The indole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2][3] This application note provides a comprehensive guide for a high-throughput screening (HTS) campaign utilizing this compound, a compound with potential antioxidant properties.[4][5] We present a detailed protocol for a cell-based assay designed to identify modulators of the NF-κB signaling pathway, a key regulator of inflammation.[1] This document outlines the assay development, primary and secondary screening phases, and data analysis, offering a robust framework for discovering novel anti-inflammatory agents.
Introduction: The Rationale for Screening Indole Derivatives
Indole derivatives are of significant interest in drug discovery due to their diverse pharmacological activities, including anti-inflammatory, anticancer, and antiviral properties.[1][6][7] Their structural versatility allows for the synthesis of large, diverse chemical libraries, making them ideal candidates for HTS campaigns.[2][3] The specific compound, this compound, possesses a substitution pattern that suggests potential for unique biological activity. Given that derivatives of 4,6-dimethoxyindole have shown antioxidant and anticholinesterase activity, we hypothesize that this compound may modulate cellular pathways sensitive to redox status, such as the NF-κB pathway.[5]
The NF-κB signaling cascade is a critical pathway in the inflammatory response. Its aberrant activation is implicated in a host of chronic inflammatory diseases. Consequently, identifying small molecule inhibitors of this pathway is a major goal in drug development. This guide details a robust HTS workflow to assess the potential of this compound and similar compounds as modulators of NF-κB signaling.
HTS Campaign Workflow
A typical HTS campaign is a multi-step process designed to identify and validate "hit" compounds from a large library.[8] The workflow for this campaign is designed to maximize efficiency and minimize false positives.
Caption: High-level overview of the HTS campaign workflow.
Assay Development and Miniaturization
The foundation of a successful HTS campaign is a robust and reproducible assay. For this application, we will develop a cell-based reporter gene assay to measure NF-κB activation.
Principle of the Assay
This assay utilizes a stable cell line engineered to express a reporter gene (e.g., luciferase) under the control of an NF-κB response element. Upon stimulation with an inflammatory agent like Tumor Necrosis Factor-alpha (TNF-α), the NF-κB pathway is activated, leading to the expression of the luciferase reporter. Inhibitors of the pathway will prevent or reduce luciferase expression, resulting in a lower luminescent signal.
Step-by-Step Protocol for Assay Development
-
Cell Line Selection:
-
Choose a human cell line relevant to inflammation, such as the HEK293 or THP-1 cell lines.[9]
-
Transfect the cells with a plasmid containing a luciferase reporter gene driven by an NF-κB response element.
-
Select a stable clone with a high signal-to-background ratio and robust response to TNF-α stimulation.
-
-
Optimization of Assay Parameters:
-
Cell Seeding Density: Determine the optimal cell number per well in a 384-well plate format to ensure a healthy monolayer and sufficient signal.
-
TNF-α Concentration: Perform a dose-response curve for TNF-α to identify the EC80 concentration, which will be used for screening to ensure the assay can detect both inhibitors and enhancers.
-
Compound Incubation Time: Evaluate different incubation times for the test compound to identify the optimal window for observing inhibitory effects.
-
DMSO Tolerance: Assess the effect of the compound solvent (DMSO) on cell viability and assay performance to establish a maximum tolerable concentration, typically below 1% v/v.[10]
-
-
Assay Miniaturization and Automation:
Assay Validation: The Z'-Factor
The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay. A Z'-factor between 0.5 and 1.0 indicates an excellent assay suitable for HTS.[12]
Z' = 1 - (3 * (SD_pos + SD_neg)) / |Mean_pos - Mean_neg|
-
SD_pos / Mean_pos: Standard deviation and mean of the positive control (e.g., cells + TNF-α + DMSO).
-
SD_neg / Mean_neg: Standard deviation and mean of the negative control (e.g., cells + DMSO).
A dry run of the assay with only positive and negative controls should be performed to ensure a consistently high Z'-factor before commencing the primary screen.[12]
Primary High-Throughput Screen
The primary screen is the initial testing of the entire compound library at a single concentration to identify "hits".[11]
Protocol for Primary Screening
-
Plate Preparation:
-
Dispense this compound and other library compounds into 384-well assay plates at a final concentration of 10 µM.[11]
-
Include positive (TNF-α + DMSO) and negative (DMSO only) controls on each plate.
-
-
Cell Seeding:
-
Using an automated dispenser, seed the NF-κB reporter cell line into the compound-containing plates.
-
-
Incubation:
-
Incubate the plates for the pre-determined optimal time.
-
-
Stimulation:
-
Add TNF-α (at EC80 concentration) to all wells except the negative controls.
-
-
Second Incubation:
-
Incubate the plates to allow for reporter gene expression.
-
-
Signal Detection:
-
Add a luciferase substrate reagent to all wells.
-
Measure luminescence using a plate reader.
-
Data Analysis and Hit Selection
Robust data analysis is critical for identifying true hits while minimizing false positives and negatives.[13][14]
Data Normalization
Raw data from the plate reader should be normalized to account for plate-to-plate and intra-plate variability. A common method is to calculate the percent inhibition for each compound relative to the controls on the same plate:
% Inhibition = 100 * (1 - (Signal_compound - Mean_neg) / (Mean_pos - Mean_neg))
Hit Identification
A "hit" is a compound that produces a statistically significant effect. A common method for hit selection is the Z-score, which indicates how many standard deviations a compound's signal is from the mean of the sample population.
Z-score = (Value_compound - Mean_sample) / SD_sample
A Z-score threshold (e.g., > 3 or < -3) is typically used to identify initial hits.
Secondary Screening and Hit Confirmation
Hits from the primary screen are subjected to further testing to confirm their activity and rule out artifacts.[15]
Dose-Response Analysis
-
Confirmed hits are tested over a range of concentrations (typically 8-12 points) to generate a dose-response curve.
-
This allows for the determination of the half-maximal inhibitory concentration (IC50), a key measure of a compound's potency.
Counter-Screens and Selectivity Assays
-
Cytotoxicity Assay: A counter-screen is essential to determine if the observed inhibition is due to specific pathway modulation or simply cell death. A standard cell viability assay (e.g., CellTiter-Glo®) can be used.[16][17]
-
Orthogonal Assays: To confirm the mechanism of action, hits can be tested in an alternative assay format that measures a different endpoint of the same pathway (e.g., an ELISA for a downstream inflammatory cytokine).
Data Presentation
Clear presentation of data is crucial for interpretation and decision-making.
Table 1: Hypothetical Primary Screen Results
| Compound ID | % Inhibition | Z-score | Hit Status |
| DM-IND-001 | 85.2 | -4.1 | Hit |
| DM-IND-002 | 12.5 | -0.6 | Inactive |
| DM-IND-003 | 92.1 | -4.8 | Hit |
| ... | ... | ... | ... |
Table 2: Hypothetical Secondary Screen Data for a Confirmed Hit
| Compound ID | NF-κB IC50 (µM) | Cytotoxicity CC50 (µM) | Selectivity Index (SI) |
| DM-IND-001 | 1.5 | > 50 | > 33 |
Selectivity Index (SI) = CC50 / IC50
Signaling Pathway and Experimental Workflow Visualization
Caption: Hypothesized mechanism of action within the NF-κB signaling pathway.
Conclusion
This application note provides a detailed framework for conducting a high-throughput screen with this compound to identify novel modulators of the NF-κB pathway. By following these protocols for assay development, primary and secondary screening, and data analysis, researchers can efficiently and effectively identify promising lead compounds for the development of new anti-inflammatory therapeutics. The principles and methodologies described herein are broadly applicable to HTS campaigns for other biological targets and compound classes.
References
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. news-medical.net [news-medical.net]
- 3. tandfonline.com [tandfonline.com]
- 4. 4,6-Dimethoxy-1H-indole-2-carboxylic acid | 105776-11-2 | FEA77611 [biosynth.com]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
- 7. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. High throughput screening of small molecule library: procedure, challenges and future - MedCrave online [medcraveonline.com]
- 9. researchgate.net [researchgate.net]
- 10. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 11. dovepress.com [dovepress.com]
- 12. High-throughput Screening Steps | Small Molecule Discovery Center (SMDC) [pharm.ucsf.edu]
- 13. spiedigitallibrary.org [spiedigitallibrary.org]
- 14. Statistical practice in high-throughput screening data analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput screening - Wikipedia [en.wikipedia.org]
- 16. A Protocol for a High-Throughput Multiplex Cell Viability Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. marinbio.com [marinbio.com]
Application Notes and Protocols: The Role of Dimethoxy-Indole Carboxylic Acids in Modern Medicinal Chemistry
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of pharmacologically active compounds and its ability to interact with a multitude of biological targets.[1][2] This guide delves into a specific, highly functionalized subset: dimethoxy-indole carboxylic acids. The strategic placement of methoxy groups and a carboxylic acid moiety on the indole core profoundly influences the molecule's physicochemical properties, including lipophilicity, electronic distribution, and hydrogen bonding capacity. These modifications are not merely decorative; they are critical for fine-tuning biological activity, enhancing target specificity, and improving pharmacokinetic profiles.[3][4] We will explore the causality behind the application of these scaffolds in key therapeutic areas—antiviral, neuroprotective, and anticancer drug discovery—and provide detailed, field-proven protocols to empower researchers in their own investigations.
The Indole Scaffold: A Chemist's Privileged Asset
The indole ring system, a fusion of benzene and pyrrole rings, is a structural motif found in essential biomolecules like the amino acid tryptophan and the neurotransmitter serotonin.[2] Its unique electronic properties, particularly the high electron density of the pyrrole ring, allow it to participate in various non-covalent interactions with biological macromolecules, making it an ideal foundation for drug design.[5] The addition of dimethoxy substituents can increase metabolic stability and modulate receptor binding, while the carboxylic acid group provides a crucial handle for forming salt bridges, improving solubility, or serving as a key pharmacophoric feature. This guide focuses on how medicinal chemists leverage these features to develop novel therapeutics.
Core Application I: Antiviral Drug Discovery
Scientific Rationale: The structural rigidity and synthetic tractability of the indole nucleus make it an excellent platform for designing molecules that can fit into the highly specific binding pockets of viral enzymes or proteins. By mimicking endogenous ligands or presenting a unique topology, indole derivatives can disrupt critical processes in the viral life cycle, such as entry, replication, or assembly.[6]
Case Study: Novel Inhibitors of SARS-CoV-2 Replication
Recent research has highlighted the potential of derivatives based on 5-methoxyindole-3-carboxylic acid as potent antiviral agents.[7] A notable example is a compound that demonstrated a reliable antiviral effect against SARS-CoV-2 in vitro.[8][9] The mechanism of action for this class of compounds involves the potent inhibition of viral replication and the suppression of virus-induced syncytium formation (the fusion of infected cells with neighboring healthy cells), a key pathological feature of SARS-CoV-2 infection.[7]
Table 1: In Vitro Antiviral Activity of a Lead 5-Methoxyindole-3-Carboxylic Acid Derivative
| Compound | IC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/IC₅₀) |
|---|---|---|---|
| 6-bromo-5-methoxyindole derivative[7] | 1.84 | >144 | 78.6 |
Data synthesized from published in vitro studies against SARS-CoV-2.[7][8]
Experimental Protocol: Plaque Reduction Neutralization Test (PRNT)
This protocol is a self-validating system for quantifying the inhibition of viral replication. The causality behind this choice is its status as a "gold standard" assay for measuring virus-specific neutralizing antibodies and the antiviral activity of compounds.
-
Cell Seeding: Seed Vero E6 cells (or another susceptible cell line) in 24-well plates at a density of 2.5 x 10⁵ cells/well. Incubate overnight at 37°C with 5% CO₂ to form a confluent monolayer.
-
Compound Dilution: Prepare a serial dilution of the dimethoxy-indole carboxylic acid derivative in a virus-free culture medium. A typical starting concentration is 100 µM.
-
Virus-Compound Incubation: Mix an equal volume of each compound dilution with a viral solution containing approximately 100 plaque-forming units (PFU) of SARS-CoV-2. Incubate the mixture for 1 hour at 37°C to allow the compound to bind to the virus.
-
Infection: Remove the culture medium from the cell monolayers and inoculate the cells with the virus-compound mixtures. Include a "virus only" control and a "cells only" (mock) control.
-
Adsorption: Allow the virus to adsorb for 1 hour at 37°C.
-
Overlay: Gently remove the inoculum and overlay the cells with a semi-solid medium (e.g., 1.2% methylcellulose in culture medium) to restrict viral spread to adjacent cells, ensuring the formation of distinct plaques.
-
Incubation: Incubate the plates for 3-4 days at 37°C with 5% CO₂.
-
Visualization & Counting: Fix the cells with 4% paraformaldehyde, and then stain with a 0.1% crystal violet solution. Plaques will appear as clear zones against a purple background. Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction compared to the "virus only" control for each compound concentration. The IC₅₀ is determined as the concentration of the compound that causes a 50% reduction in the number of plaques.
Workflow for Antiviral Compound Screening
References
- 1. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Biomedical Importance of Indoles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 6,7-Dimethoxy-1H-indole-2-carboxylic Acid [benchchem.com]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. Indole-containing pharmaceuticals: targets, pharmacological activities, and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole – a promising pharmacophore in recent antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - Narovlyansky - Acta Naturae [actanaturae.ru]
- 9. In Vitro Antiviral Activity of a New Indol-3-carboxylic Acid Derivative Against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Welcome to the technical support center for the synthesis of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid. This guide is designed for researchers, medicinal chemists, and process development professionals who are working with or planning to synthesize this and structurally related indole derivatives. Here, we move beyond simple protocols to address the common challenges and critical decision points in the synthesis, providing troubleshooting advice and in-depth explanations to improve yield, purity, and reproducibility.
Overview of the Synthetic Strategy
The most reliable and adaptable route to substituted indole-2-carboxylic acids, including the target molecule, is a multi-step sequence centered around the Japp-Klingemann reaction followed by the Fischer indole synthesis.[1][2][3] This approach offers high convergence and allows for the introduction of desired substituents from readily available starting materials. The overall workflow involves the formation of a key hydrazone intermediate, its acid-catalyzed cyclization to form the indole core, and subsequent functional group manipulations to yield the final product.
General Synthetic Workflow
Caption: Overall synthetic pathway for the target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the most critical stage in this synthesis for determining the final yield?
A: The Fischer indole cyclization step is undoubtedly the most critical and often the lowest-yielding step.[4][5] This reaction involves a thermally-driven, acid-catalyzed[2][2]-sigmatropic rearrangement which can be sensitive to both substrate electronics and reaction conditions.[6][7] Competing side reactions, such as decomposition of the hydrazone or the formation of tarry byproducts, are common.[8][9] Careful optimization of the acid catalyst, temperature, and reaction time is paramount for success.
Q2: Can I directly hydrolyze the ester of the NH-indole and then methylate the nitrogen?
A: This is not recommended. Indole-2-carboxylic acids are susceptible to decarboxylation (loss of CO₂) under harsh thermal or acidic conditions.[10][11] Attempting N-methylation after hydrolysis would likely require a strong base, which could deprotonate both the carboxylic acid and the indole N-H, leading to a complex mixture and potential side reactions. The recommended sequence is N-methylation of the stable indole ester, followed by a milder basic hydrolysis (saponification) to furnish the final carboxylic acid.
Q3: Are there alternatives to the Fischer indole synthesis for this scaffold?
A: While the Fischer synthesis is the most common, other methods like the Reissert or Madelung indole syntheses exist. However, for 2-carboxylic acid derivatives, the Fischer route starting from a β-ketoester derivative (via the Japp-Klingemann reaction) is particularly effective because the required carbonyl functionality is inherently present in the precursor.[2][10] More modern palladium-catalyzed methods have also been developed, but often require more specialized ligands and precursors.[12][13]
Troubleshooting Guides
I. Japp-Klingemann Reaction: Hydrazone Formation
This reaction couples the diazonium salt of 3,5-dimethoxyaniline with ethyl 2-methylacetoacetate to form the key arylhydrazone intermediate.
| Issue / Observation | Probable Cause(s) | Recommended Solution(s) |
| Very low or no yield of hydrazone precipitate. | 1. Decomposition of diazonium salt: The salt is unstable at elevated temperatures. | Maintain strict temperature control (0-5 °C) during diazotization and coupling. Use the diazonium salt solution immediately after preparation. |
| 2. Incorrect pH for coupling: The coupling reaction is highly pH-dependent. If the solution is too acidic, the coupling is slow; if too basic, the diazonium salt decomposes and the enolate concentration of the ketoester is too high, leading to side reactions. | After forming the diazonium salt, add it to a buffered solution of the β-ketoester. Maintain a pH between 5 and 8 by adding a base like sodium acetate or sodium hydroxide solution carefully while monitoring with pH paper or a meter.[10] | |
| Product is a dark, oily tar instead of a crystalline solid. | 1. Side reactions: The diazonium salt can react with itself or other nucleophiles if the primary reaction is too slow. | Ensure efficient stirring and controlled, slow addition of the diazonium salt solution to the ketoester solution to avoid localized high concentrations. |
| 2. Impure starting aniline: Impurities in the 3,5-dimethoxyaniline can lead to colored byproducts. | Use freshly purified aniline. If necessary, recrystallize or distill the starting material before use. |
II. Fischer Indole Cyclization
This step converts the arylhydrazone to the indole-2-carboxylate ester under acidic conditions.
| Issue / Observation | Probable Cause(s) | Recommended Solution(s) |
| Reaction turns black with extensive charring; low yield of desired product. | 1. Reaction temperature is too high or heating is prolonged: This is a classic issue with Fischer cyclizations, leading to polymerization and decomposition.[4][14] | Carefully control the reaction temperature. Start at a lower temperature (e.g., 80-90 °C) and slowly increase if necessary. Monitor the reaction progress by TLC and stop the reaction as soon as the starting hydrazone is consumed. |
| 2. Acid catalyst is too aggressive or concentrated: Strong mineral acids like H₂SO₄ can be too harsh. | Screen different catalysts. Polyphosphoric acid (PPA) is often an excellent choice as it serves as both catalyst and solvent.[6][12] Eaton's reagent (P₂O₅ in MeSO₃H) or Lewis acids like ZnCl₂ are also effective alternatives.[6] | |
| No reaction or incomplete conversion of the hydrazone. | 1. Insufficiently acidic conditions or low temperature: The[2][2]-sigmatropic rearrangement requires protonation of the enamine tautomer.[7] | Ensure the catalyst is active and used in sufficient quantity. If using a milder catalyst, a higher temperature may be required. Consider switching to a stronger acid system like PPA. |
| 2. Steric hindrance or unfavorable electronics: While less of an issue for this specific substrate, highly substituted hydrazones can be resistant to cyclization.[8][9] | This may require a fundamental change in strategy, but for the target molecule, optimizing the acid and temperature should be sufficient. |
III. Ester Hydrolysis (Saponification) & Workup
The final step is the conversion of the methyl-indole ester to the carboxylic acid.
| Issue / Observation | Probable Cause(s) | Recommended Solution(s) |
| Incomplete hydrolysis after prolonged reaction time. | 1. Insufficient base: The hydrolysis requires at least one equivalent of base, but an excess is often needed to drive the reaction. | Use a 2-5 molar excess of KOH or NaOH.[15][16] |
| 2. Poor solubility: The indole ester may not be fully soluble in a purely aqueous basic solution. | Use a co-solvent system such as a mixture of methanol, THF, and water to ensure the ester remains in solution and can react with the hydroxide ions. | |
| Low yield of final product after acidic workup. | 1. Accidental decarboxylation: Overheating during the acidification step or using a very strong acid can cause the loss of the C2-carboxyl group.[11] | After hydrolysis, cool the reaction mixture in an ice bath before slowly acidifying with a dilute acid (e.g., 1M HCl) to precipitate the product. Do not heat the acidic mixture. |
| 2. Product is water-soluble: If the product is partially soluble in the acidic aqueous layer, it will be lost during filtration. | After acidification, extract the aqueous layer with an organic solvent like ethyl acetate or dichloromethane to recover any dissolved product. | |
| Difficulty purifying the final acid. | 1. Contamination with starting ester: Due to incomplete hydrolysis. | If purification by recrystallization fails, re-subject the crude product to the hydrolysis conditions to drive the reaction to completion. |
| 2. General impurities: Byproducts from previous steps. | A patented method for purifying indole-2-carboxylic acids involves dissolving the crude product in an organic solvent, adding triethylamine to precipitate the triethylamine salt, filtering the salt, and then re-acidifying to obtain the pure acid.[17] |
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 4,6-dimethoxy-1H-indole-2-carboxylate
This protocol combines the Japp-Klingemann reaction and Fischer Indole Synthesis.
Part A: Hydrazone Formation
-
In a flask cooled to 0 °C, dissolve 3,5-dimethoxyaniline (1.0 eq) in a mixture of concentrated HCl (3.0 eq) and water.
-
Slowly add a solution of sodium nitrite (1.05 eq) in water, keeping the internal temperature below 5 °C. Stir for 30 minutes.
-
In a separate, larger flask, dissolve ethyl 2-methylacetoacetate (1.0 eq) in ethanol and add sodium acetate (3.0 eq) in water. Cool this mixture to 0-5 °C.
-
Slowly add the cold diazonium salt solution to the ketoester solution with vigorous stirring, maintaining the temperature below 10 °C.
-
Allow the mixture to stir and slowly warm to room temperature over 2 hours.
-
The precipitated yellow-orange hydrazone is collected by filtration, washed with water, and dried under vacuum. This intermediate is typically used without further purification.
Part B: Fischer Indole Cyclization
-
Place the crude, dry hydrazone from Part A into a round-bottom flask.
-
Add polyphosphoric acid (PPA) (approx. 10 times the weight of the hydrazone).
-
Heat the mixture with stirring to 90-100 °C for 1-2 hours. Monitor the reaction by TLC (e.g., 4:1 Hexane:Ethyl Acetate) for the disappearance of the hydrazone spot.
-
Cool the reaction mixture slightly and pour it carefully onto crushed ice with vigorous stirring.
-
The precipitated solid is the crude indole ester. Collect it by filtration, wash thoroughly with water until the filtrate is neutral, and dry.
-
Purify the crude ester by column chromatography on silica gel or by recrystallization from ethanol/water.
Protocol 2: Synthesis of this compound
Part A: N-Methylation
-
In a flame-dried flask under an inert atmosphere (N₂ or Ar), add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) and wash with dry hexanes to remove the oil.
-
Add dry THF and cool the suspension to 0 °C.
-
Slowly add a solution of the indole ester (1.0 eq) from the previous step in dry THF.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature for 30 minutes.
-
Cool the mixture back to 0 °C and add methyl iodide (CH₃I, 1.5 eq) dropwise.
-
Stir at room temperature overnight. Monitor by TLC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude N-methylated ester can be purified by chromatography if necessary.
Part B: Saponification
-
Dissolve the crude N-methylated ester in a 3:1 mixture of methanol and water.
-
Add potassium hydroxide (KOH, 5.0 eq) and heat the mixture to reflux for 2-4 hours. Monitor by TLC for the disappearance of the ester.
-
Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.
-
Dilute the remaining aqueous solution with water and cool in an ice bath.
-
Slowly acidify the solution to pH 2-3 with 1M HCl. A precipitate should form.
-
Collect the solid product by filtration, wash with cold water, and dry under vacuum to yield the final product.
Caption: Key steps of the Fischer Indole Synthesis mechanism.
References
- 1. Japp–Klingemann reaction - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Japp-Klingemann_reaction [chemeurope.com]
- 4. benchchem.com [benchchem.com]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 11. pubs.acs.org [pubs.acs.org]
- 12. jk-sci.com [jk-sci.com]
- 13. Fischer Indole Synthesis [organic-chemistry.org]
- 14. reddit.com [reddit.com]
- 15. chemguide.co.uk [chemguide.co.uk]
- 16. jk-sci.com [jk-sci.com]
- 17. CN106008311A - Refinement method of indole-2-carboxylic acid - Google Patents [patents.google.com]
Technical Support Center: Synthesis of 1-Methyl-indole-2-carboxylic Acid
This guide provides in-depth troubleshooting for common side reactions and challenges encountered during the synthesis of 1-methyl-indole-2-carboxylic acid. Designed for researchers and drug development professionals, this document moves beyond simple protocols to explain the underlying chemical principles, helping you diagnose and resolve issues in your experimental work.
Overview of Synthetic Strategies
The synthesis of 1-methyl-indole-2-carboxylic acid is a fundamental transformation in medicinal chemistry, as this scaffold is a key building block for numerous pharmacologically active molecules.[1][2] Generally, two primary retrosynthetic pathways are considered. The choice of pathway often depends on starting material availability, scale, and desired purity profile.
-
Route A: Direct Indolization. This route involves the Fischer indole synthesis using N-methylphenylhydrazine and pyruvic acid (or its ester followed by hydrolysis). This is a classic and direct method but can be plagued by low yields if not optimized.[3][4]
-
Route B: Post-Indolization N-Methylation. This more flexible route begins with the synthesis of an indole-2-carboxylate ester, followed by methylation of the indole nitrogen, and concluding with ester hydrolysis.[5] This multi-step approach allows for greater control but introduces its own set of potential side reactions at each stage.
The following troubleshooting guide is structured in a question-and-answer format to address specific problems you may encounter along these synthetic routes.
Visualizing the Synthetic Pathways
Caption: Overview of primary synthetic routes to the target molecule.
Troubleshooting Guide & FAQs
Part 1: Issues in the Fischer Indole Synthesis (Route A)
The Fischer indole synthesis, discovered in 1883, is a robust method for forming the indole core from an arylhydrazone under acidic conditions.[6] However, its application for synthesizing 1-methyl-indole-2-carboxylic acid from N-methylphenylhydrazone and pyruvic acid can be low-yielding.[3]
Question 1: My Fischer indole synthesis yield is extremely low (<10%). What are the likely causes and how can I improve it?
Answer: Low yields in this specific reaction are a historically recognized issue; the original synthesis reported a yield of only 5%.[3] The primary culprits are typically harsh reaction conditions and catalyst choice.
-
Causality: Strong Brønsted acids (like H₂SO₄, HCl) or Lewis acids (like ZnCl₂) at high temperatures can cause degradation of the starting materials, intermediates, or the final product.[6][7] The electron-rich indole ring is susceptible to polymerization or other side reactions under strongly acidic conditions. Furthermore, the carboxylic acid functional group can undergo decarboxylation at elevated temperatures.
-
Troubleshooting Steps:
-
Catalyst Optimization: Switch to a milder acidic catalyst. Polyphosphoric acid (PPA) is often an excellent choice as it acts as both a catalyst and a solvent, promoting the necessary cyclization at more moderate temperatures.[3][8]
-
Temperature Control: Avoid excessive heating. Monitor the reaction progress by TLC and aim for the lowest effective temperature. Thermal cyclization without a catalyst is possible but often requires very high temperatures, which can exacerbate decarboxylation.[7]
-
Reactant Quality: Ensure the N-methylphenylhydrazone of pyruvic acid is freshly prepared and pure. Hydrazones can be unstable and may degrade upon storage, leading to a cascade of impurities.
-
Question 2: I'm observing multiple unexpected spots on my TLC plate. What are the potential side products?
Answer: While pyruvic acid avoids the issue of regioselectivity seen with unsymmetrical ketones, several other side products can form.[7]
-
Causality & Common Side Products:
-
Decarboxylation Product (1-Methylindole): The most common side product, resulting from the loss of CO₂ from the target molecule under thermal or acidic stress.[9]
-
Starting Materials: Incomplete reaction will leave unreacted N-methylphenylhydrazone and pyruvic acid.
-
Polymeric Tars: As mentioned, harsh acid conditions can lead to the formation of intractable polymeric materials, which often appear as a baseline streak on the TLC plate.
-
Ammonia Elimination Intermediates: The final step of the Fischer mechanism is the elimination of ammonia.[6] Incomplete elimination can lead to aminal intermediates, although these are typically unstable and may not be easily isolated.
-
-
Troubleshooting & Identification:
-
Run Control Samples: Spot co-TLCs with your starting materials and authentic 1-methylindole (if available) to identify these impurities.
-
Modify Workup: A mild basic wash (e.g., with saturated NaHCO₃ solution) during the workup will remove any unreacted pyruvic acid and help separate the target carboxylic acid from neutral impurities like the decarboxylated product.
-
Revisit Conditions: The presence of significant side products is a strong indicator that the reaction conditions (temperature, acid concentration) are too harsh. Refer to the solutions in Question 1.
-
Part 2: Challenges in N-Methylation (Route B)
N-methylation is a critical step in Route B. The challenge lies in selectively methylating the indole nitrogen without affecting the carboxylate ester or, if methylating the acid directly, the carboxylic acid group itself.
Question 3: I'm trying to N-methylate indole-2-carboxylic acid directly, but I'm getting the methyl ester (methyl 1-methyl-indole-2-carboxylate) as the main product. Why is this happening?
Answer: This is a classic case of competing O-alkylation (esterification) versus N-alkylation. The outcome is highly dependent on the reagents and conditions used.
-
Causality: Reagents like dimethyl carbonate (DMC) in the presence of a base like K₂CO₃ are known to methylate both carboxylic acids (O-methylation) and indole nitrogens (N-methylation).[10] Often, esterification is kinetically faster than N-methylation under these conditions.[10][11] The carboxylate anion, formed by deprotonation of the acid, is a potent nucleophile that readily attacks the methylating agent.
-
Troubleshooting & Strategic Pivot:
-
Embrace the Outcome: The most practical solution is to convert this "side reaction" into the main strategy. Use DMC to intentionally form the dimethylated product (methyl 1-methyl-indole-2-carboxylate) in one pot, and then perform a simple basic hydrolysis in the next step to get the desired carboxylic acid. This two-step, one-pot modification can be highly efficient.[10]
-
Change Methylating Agent: Traditional methods using a very strong, non-nucleophilic base to first deprotonate the indole nitrogen (e.g., NaH or KOH in anhydrous DMSO) followed by the addition of a methylating agent like methyl iodide can favor N-alkylation.[12][13] However, you must still deprotonate the carboxylic acid first, making selectivity difficult. The two-step esterify-then-methylate approach is generally more reliable.
-
Question 4: When methylating my ethyl indole-2-carboxylate, the ester group is being hydrolyzed back to the carboxylic acid. How do I prevent this?
Answer: This indicates that your reaction conditions are promoting saponification of the ester.
-
Causality: The use of strong aqueous bases like KOH or NaOH, even in a solvent like acetone, can lead to ester hydrolysis, especially if water is present.[14] The hydroxide ion directly attacks the ester carbonyl.
-
Troubleshooting Steps:
-
Use Anhydrous Conditions: Employ a strong, non-nucleophilic base that requires anhydrous conditions. Sodium hydride (NaH) in an anhydrous solvent like DMF or THF is a standard choice. The base will deprotonate the indole N-H, creating the indole anion, which then acts as the nucleophile to attack the methylating agent (e.g., methyl iodide).[12]
-
Use a Weaker Base/Different System: Mild basic conditions with reagents like Cs₂CO₃ and a specialized methylating agent like a quaternary ammonium salt (e.g., PhMe₃NI) in a non-polar solvent like toluene can achieve selective N-methylation with minimal ester hydrolysis.[15]
-
Part 3: Issues with Ester Hydrolysis & Decarboxylation
The final steps of Route B (hydrolysis) and a common side reaction in both routes (decarboxylation) are frequent sources of trouble.
Question 5: My hydrolysis of methyl 1-methyl-indole-2-carboxylate is incomplete, even after prolonged heating with NaOH/MeOH. What's going wrong?
Answer: Incomplete hydrolysis can stem from insufficient reagent, inadequate temperature, or steric hindrance, although the latter is less common for this specific substrate.[16][17]
-
Causality: Saponification is a bimolecular reaction. Insufficient base (less than 1 stoichiometric equivalent) will result in incomplete conversion. While methanol is a common co-solvent, using a higher boiling point solvent can allow for higher reaction temperatures, increasing the reaction rate.
-
Troubleshooting Steps:
-
Increase Base Equivalents: Use a molar excess of the base (e.g., 2-3 equivalents of NaOH or KOH).
-
Change Solvent System: Switch to a higher-boiling solvent system like aqueous ethanol, propanol, or dioxane to safely increase the reflux temperature.
-
Monitor Progress: Track the disappearance of the starting ester by TLC or LC-MS. If the reaction stalls, adding more base or increasing the temperature may be necessary.
-
Question 6: My final product is contaminated with 1-methylindole. How can I prevent the loss of the carboxylic acid group?
Answer: Unintentional decarboxylation is a common thermal decomposition pathway for indole-2-carboxylic acids.[18]
-
Causality: The C2-carboxy group of the indole ring is prone to elimination as CO₂, especially when heated strongly, often above its melting point (~212 °C), or by refluxing in high-boiling point solvents like quinoline.[2][9][18] The presence of acid or certain metal catalysts (like copper) can facilitate this process at lower temperatures.[19][20] This was observed as a significant side reaction when attempting to N-methylate indole-3-carboxylic acid at 128 °C.[21]
-
Preventative Measures:
-
Strict Temperature Control: Avoid overheating in all reaction and purification steps. When performing a reaction, use the lowest temperature that allows for a reasonable reaction rate.
-
Solvent Choice: Avoid high-boiling solvents like quinoline or diphenyl ether unless decarboxylation is the intended goal.[22]
-
Purification Method: Use non-thermal purification methods where possible. Recrystallization from a suitable solvent is generally preferred over distillation. If column chromatography is used, avoid leaving the product on the silica gel for extended periods, as acidic sites on the silica can sometimes promote degradation.
-
Summary Troubleshooting Table
| Symptom / Issue | Probable Cause | Recommended Solution(s) | Relevant Route(s) |
| Low Yield in Cyclization | Harsh acid catalyst (H₂SO₄); excessive temperature. | Use a milder catalyst like Polyphosphoric Acid (PPA); maintain lowest effective temperature.[3] | A |
| O-Methylation Instead of N-Methylation | Competing reaction at carboxylic acid site with agents like DMC. | Use the O-methylated product and hydrolyze in a subsequent step; or use NaH/MeI under anhydrous conditions.[10] | B (on acid) |
| Ester Hydrolysis During N-Methylation | Presence of aqueous base (e.g., aq. KOH). | Use anhydrous conditions with a non-nucleophilic base (e.g., NaH in DMF).[12][14] | B (on ester) |
| Product Decarboxylation | Excessive heat during reaction or workup; harsh acidic/basic conditions. | Maintain strict temperature control; avoid high-boiling solvents like quinoline; use non-thermal purification methods.[9][18][21] | A & B |
| Incomplete Ester Hydrolysis | Insufficient base; low reaction temperature. | Use a molar excess of NaOH/KOH; switch to a higher-boiling solvent like aqueous ethanol or dioxane.[17] | B |
Experimental Protocol Example: N-Methylation and Hydrolysis (Route B)
This protocol is adapted from literature procedures and is designed to maximize selectivity and yield by separating the N-methylation and hydrolysis steps.[10][14][23]
Step 1: N-Methylation of Ethyl Indole-2-carboxylate
-
Setup: To a flame-dried, three-neck round-bottom flask under an inert atmosphere (Nitrogen or Argon), add anhydrous DMF (10 mL per 1 g of ester).
-
Deprotonation: Cool the solvent to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 equivalents) portion-wise with careful venting. Stir the suspension for 15-20 minutes.
-
Addition of Substrate: Dissolve ethyl 1H-indole-2-carboxylate (1.0 equivalent) in a minimum amount of anhydrous DMF and add it dropwise to the NaH suspension at 0 °C. Allow the mixture to stir for 30-45 minutes at 0 °C.
-
Methylation: Add methyl iodide (MeI, 1.5 equivalents) dropwise at 0 °C. After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Workup: Carefully quench the reaction by slowly adding ice-cold water. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x volumes). Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield crude ethyl 1-methyl-indole-2-carboxylate.
Step 2: Hydrolysis to 1-Methyl-indole-2-carboxylic acid
-
Setup: Dissolve the crude ester from Step 1 in a mixture of methanol and water (e.g., 4:1 v/v).
-
Saponification: Add sodium hydroxide (NaOH, 3.0 equivalents) and heat the mixture to reflux (approx. 70-80 °C).
-
Monitoring: Monitor the reaction by TLC until the ester spot has completely disappeared (typically 2-4 hours).
-
Workup: Cool the reaction mixture to room temperature and remove the methanol under reduced pressure. Dilute the remaining aqueous solution with water and wash with a non-polar solvent (e.g., diethyl ether or DCM) to remove any neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and acidify to pH ~2-3 with cold 1M HCl. The desired product, 1-methyl-indole-2-carboxylic acid, should precipitate as a solid.
-
Isolation: Collect the solid by vacuum filtration, wash thoroughly with cold water to remove inorganic salts, and dry under vacuum. Recrystallize if necessary.
Workflow Visualization
Caption: Step-by-step workflow for the Route B synthesis protocol.
References
- 1. scbt.com [scbt.com]
- 2. 1-甲基吲哚-2-甲酸 98% | Sigma-Aldrich [sigmaaldrich.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. Fischer-Indole Synthesis (Chapter 22) - Name Reactions in Organic Synthesis [resolve.cambridge.org]
- 5. Straightforward protocol for the efficient synthesis of varied N1-acylated (aza)indole 2-/3-alkanoic acids and esters: optimization and scale-up - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. scientiairanica.sharif.edu [scientiairanica.sharif.edu]
- 8. jk-sci.com [jk-sci.com]
- 9. cdnsciencepub.com [cdnsciencepub.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 14. mdpi.com [mdpi.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. US4185027A - Hydrolysis of methyl esters - Google Patents [patents.google.com]
- 18. researchgate.net [researchgate.net]
- 19. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 20. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 22. WO2008072257A2 - Process for the preparation of indole derivatives - Google Patents [patents.google.com]
- 23. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
overcoming solubility issues with 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid in vitro
Technical Support Center: 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
A Guide for Researchers on Overcoming In Vitro Solubility Challenges
Welcome to the technical support guide for this compound. This document, prepared by our team of application scientists, provides in-depth troubleshooting and practical advice for researchers, scientists, and drug development professionals encountering solubility issues with this compound in their in vitro experiments. Our goal is to equip you with the knowledge to design robust experiments and generate reliable, reproducible data.
Compound Profile: Understanding the Molecule
Before diving into troubleshooting, it's crucial to understand the physicochemical characteristics implied by the structure of this compound.
-
Indole Core: The core structure is a bicyclic aromatic system, which is inherently hydrophobic (lipophilic).
-
Dimethoxy Groups (-OCH₃): The two methoxy groups further increase the lipophilicity of the molecule.
-
Carboxylic Acid Group (-COOH): This is the key to its solubility behavior. It is a weak acid. At low (acidic) pH, it will be in its protonated, neutral form (-COOH), which is less water-soluble. At higher (neutral to basic) pH, it can be deprotonated to its carboxylate salt form (-COO⁻), which is significantly more water-soluble.
-
N-Methyl Group (-CH₃): The methyl group on the indole nitrogen slightly increases lipophilicity and removes the hydrogen bond donor capability at that position.
Prediction: Based on its structure, this compound is expected to be a poorly water-soluble, weakly acidic molecule. Strategies to enhance its solubility will likely involve using organic solvents, adjusting pH, or employing advanced formulation techniques.
Frequently Asked Questions (FAQs)
Q1: I'm having trouble dissolving the compound directly in my aqueous cell culture medium. Why is this happening?
Answer: Direct dissolution in aqueous buffers or media is highly unlikely to succeed due to the compound's hydrophobic indole core and dimethoxy groups. The neutral carboxylic acid group is not sufficiently polar to overcome the lipophilicity of the rest of the molecule. To achieve a soluble state for in vitro testing, a multi-step approach involving a concentrated stock solution in an organic solvent is necessary.
Q2: What is the best solvent to prepare a high-concentration stock solution?
Answer: Dimethyl sulfoxide (DMSO) is the recommended starting solvent for creating a high-concentration stock solution. DMSO is a powerful, aprotic, and water-miscible organic solvent capable of dissolving a wide range of hydrophobic compounds.
Best Practice Protocol for Stock Solution Preparation:
-
Weigh out the desired amount of this compound in a sterile microcentrifuge tube or glass vial.
-
Add the calculated volume of high-purity, sterile-filtered DMSO to achieve a high-concentration stock (e.g., 10-50 mM).
-
Facilitate dissolution by vortexing thoroughly. If needed, gentle warming in a 37°C water bath or brief sonication can be applied. Ensure the compound is fully dissolved before storage.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Q3: My compound dissolves in the DMSO stock but precipitates when I dilute it into my cell culture medium. What should I do?
Answer: This is a common issue known as "crashing out." It occurs when the compound, stable in the organic stock solvent, is rapidly transferred to a predominantly aqueous environment where its solubility is much lower.
Troubleshooting Steps:
-
Lower the Final Concentration: The most straightforward solution is to test lower final concentrations of your compound.
-
Use a Serial Dilution Strategy: Do not add the concentrated DMSO stock directly to your final large volume of media. Instead, perform an intermediate dilution step in media or a buffer (like PBS). This gradual reduction in solvent strength can sometimes prevent precipitation.
-
Increase the Final DMSO Concentration (with caution): While the goal is to keep the final DMSO concentration low, sometimes a slight increase can maintain solubility. However, you must validate the tolerance of your specific cell line to DMSO.
Q4: What is a "vehicle control" and why is it essential for my experiment?
Answer: A vehicle control is a critical experimental control that isolates the effect of the solvent system from the effect of the dissolved compound.[1] In this case, the vehicle is the final concentration of DMSO (and any other solubilizing agents) in the cell culture medium, but without the test compound.
Why it's crucial:
-
Organic solvents like DMSO are not inert and can have biological effects on their own, including impacting cell viability, differentiation, and gene expression.[2][3][4][5][6]
-
The vehicle control provides the proper baseline for comparison. The response of cells treated with your compound should always be compared to the response of cells treated with the vehicle control, not to untreated cells.[7]
Experimental Setup:
-
Untreated Control: Cells + Medium
-
Vehicle Control: Cells + Medium + Final concentration of DMSO (e.g., 0.1%)
-
Test Condition: Cells + Medium + Compound dissolved in DMSO (to a final concentration of 0.1%)
Q5: Can I use pH modification to improve the solubility of this compound in my assay?
Answer: Yes, pH adjustment is a powerful technique for solubilizing weakly acidic compounds like this one.[8] By increasing the pH, you deprotonate the carboxylic acid to its more soluble anionic (carboxylate) form.
Strategy for pH-Based Solubilization:
-
Prepare a stock solution by dissolving the compound in a small amount of a weak base, such as 0.1 N NaOH, to create a concentrated sodium salt solution.
-
Gently titrate this basic stock solution into your final buffer or medium, monitoring the final pH to ensure it remains within the physiological range tolerated by your cells (typically pH 7.2-7.4).[9][10]
-
Caution: A significant change in the medium's pH can be detrimental to cell health.[11] Always measure the final pH of your treatment media after adding the compound. You may need to re-adjust the pH with sterile HCl or NaOH.[12] It is also important to consider the buffering capacity of your media, which is often maintained by a bicarbonate system in a CO₂ incubator.[9]
Q6: Are there more advanced methods if DMSO and pH adjustment are insufficient?
Answer: Yes, if standard methods fail, especially at higher required concentrations, you can explore formulation strategies using excipients.
-
Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[13][14] They can encapsulate poorly soluble drugs, forming an "inclusion complex" that is water-soluble.[15][16][17] Beta-cyclodextrin derivatives like Hydroxypropyl-β-Cyclodextrin (HP-β-CD) are commonly used.[13][18]
-
Co-solvents: Using a mixture of solvents can sometimes improve solubility more than a single solvent. For example, a stock in a mixture of DMSO and ethanol or polyethylene glycol (PEG) might be effective.
-
Surfactants: Non-ionic surfactants like Tween® 80 can form micelles that encapsulate hydrophobic compounds, increasing their apparent solubility in aqueous solutions.[18] This is more common in formulation for in vivo studies but can be adapted for in vitro work if cell toxicity is carefully evaluated.
Troubleshooting Guides & Experimental Protocols
Data Summary Table: Vehicle Recommendations for Cell-Based Assays
| Vehicle/Solvent | Typical Stock Conc. | Recommended Max Final Conc. in Media | Key Considerations |
| DMSO | 10-100 mM | ≤ 0.5% (v/v) ; ideally ≤ 0.1%[3] | Cell line dependent toxicity.[2][5][6] Always run a vehicle toxicity control. |
| Ethanol | 1-50 mM | ≤ 0.5% (v/v) | Can be more volatile; potential for evaporation from stock solutions. |
| NaOH (0.1 N) | 1-20 mM | Titrate to neutral pH | Forms the sodium salt. Final pH of media must be verified and adjusted. |
| HP-β-Cyclodextrin | Varies | Varies (e.g., 1-5% w/v) | Forms a water-soluble inclusion complex. Can sometimes interfere with drug-target interactions. |
Protocol 1: Systematic Solubility Assessment
This protocol helps you determine the best solvent system before starting your main experiments.
-
Preparation: Aliquot a small, pre-weighed amount of the compound (e.g., 1 mg) into several separate sterile vials.
-
Solvent Testing:
-
Vial 1 (DMSO): Add DMSO stepwise (e.g., in 20 µL increments) and vortex after each addition until the compound is fully dissolved. Record the final volume to calculate the approximate solubility (mg/mL or mM).
-
Vial 2 (Ethanol): Repeat the process with 100% ethanol.
-
Vial 3 (0.1 N NaOH): Repeat the process with 0.1 N NaOH.
-
-
Aqueous Compatibility Test:
-
Take a small volume (e.g., 1 µL) of the most concentrated stock solution (likely DMSO).
-
Add it to 99 µL of your cell culture medium in a clear microplate well (a 1:100 dilution).
-
Mix and let it sit at room temperature and 37°C for 1-2 hours.
-
Visually inspect for any signs of precipitation (cloudiness, crystals). Check under a microscope for micro-precipitates.
-
Diagram: Decision Workflow for Solubilization
This diagram outlines the logical steps for troubleshooting solubility issues.
References
- 1. Controlling your High Content Assays - Araceli Biosciences [aracelibio.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jagiellonskiecentruminnowacji.pl [jagiellonskiecentruminnowacji.pl]
- 6. Dimethyl sulfoxide affects the viability and mineralization activity of apical papilla cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Strategies for improving hydrophobic drugs solubility and bioavailability - Int J Pharm Chem Anal [ijpca.org]
- 9. Evidence-based guidelines for controlling pH in mammalian live-cell culture systems - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scientificbio.com [scientificbio.com]
- 11. Reagent used to adjust pH of cell culture media - Cell Biology [protocol-online.org]
- 12. plantcelltechnology.com [plantcelltechnology.com]
- 13. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scispace.com [scispace.com]
- 15. Cyclodextrin–Drug Inclusion Complexes: In Vivo and In Vitro Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 16. tandfonline.com [tandfonline.com]
- 17. researchgate.net [researchgate.net]
- 18. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Technical Support Center: Optimizing Reaction Conditions for Indole N-Methylation
Welcome to the technical support center for indole N-methylation. This resource is designed for researchers, scientists, and professionals in drug development who are looking to optimize their N-methylation reactions, troubleshoot common issues, and understand the underlying principles for successful synthesis. This guide provides in-depth, field-proven insights to ensure your experiments are both efficient and reproducible.
Troubleshooting Guide: Common Issues in Indole N-Methylation
This section addresses specific experimental challenges in a question-and-answer format, providing not just solutions but also the scientific rationale behind them.
Q1: My reaction is yielding a significant amount of C3-methylated product alongside the desired N-methylated indole. How can I improve N-selectivity?
This is a classic regioselectivity challenge in indole chemistry. The indole nucleus possesses two primary nucleophilic sites: the N1-position and the C3-position. The outcome of the methylation is a delicate balance of several factors.
Probable Causes & Solutions:
-
Incomplete Deprotonation of the Indole Nitrogen: For the N-alkylation to be favored, the indole nitrogen must be sufficiently deprotonated to become the more potent nucleophile. If the base is not strong enough or used in insufficient quantity, the neutral indole can react via electrophilic attack at the electron-rich C3 position.
-
Solution: Employ a strong base to ensure complete deprotonation of the indole N-H. Sodium hydride (NaH) in an anhydrous polar aprotic solvent like N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF) is a standard and effective choice.[1] The resulting indolide anion is a much stronger nucleophile at the nitrogen atom.
-
-
Reaction Conditions Favoring Electrophilic Attack: Certain conditions can promote the C3-alkylation pathway.
-
Solution:
-
Temperature Control: While higher temperatures can sometimes favor N-alkylation, it's crucial to monitor the reaction closely as excessive heat can lead to side reactions.[1]
-
Solvent Choice: Polar aprotic solvents like DMF and DMSO are generally preferred as they effectively solvate the cation of the base, leaving the anion more reactive for deprotonation.[2]
-
Phase-Transfer Catalysis (PTC): The use of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can be highly effective.[3][4] PTC facilitates the transfer of the base (e.g., hydroxide or carbonate) into the organic phase, promoting efficient deprotonation and subsequent N-methylation. This technique is particularly useful with less hazardous bases like KOH or K2CO3.
-
-
Q2: My reaction is producing over-methylated products, such as a quaternary ammonium salt at a pyridine nitrogen in my azaindole, or both N- and C-methylation. How can I achieve mono-methylation?
Over-methylation is a common issue, especially when using highly reactive methylating agents or when the product itself is susceptible to further reaction.[5][6]
Probable Causes & Solutions:
-
Highly Reactive Methylating Agent: Reagents like methyl iodide (MeI) and dimethyl sulfate (DMS) are extremely reactive and can lead to multiple methylations.[7][8]
-
Solution:
-
Use a Milder Methylating Agent: Consider using dimethyl carbonate (DMC), which is a less toxic and less reactive alternative.[9] While it may require higher temperatures (reflux in DMF, ~130 °C), it often provides higher selectivity for mono-N-methylation.[4] Another excellent option is phenyl trimethylammonium iodide (PhMe3NI), which has been shown to be highly effective for monoselective N-methylation under mildly basic conditions (e.g., with Cs2CO3).[7][10][11]
-
Control Stoichiometry: Carefully control the stoichiometry of your methylating agent. Use no more than 1.05-1.2 equivalents. Adding the reagent dropwise over a period can help maintain a low concentration, thus minimizing the chance of a second methylation event.[1]
-
-
-
Reaction Time and Temperature: Prolonged reaction times or excessively high temperatures can drive the reaction towards over-methylation.
-
Solution: Monitor the reaction progress closely using techniques like Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Quench the reaction as soon as the starting material is consumed and the desired mono-methylated product is the major component.
-
Q3: The N-methylation reaction is very slow or is not proceeding to completion. What can I do to improve the reaction rate and yield?
A sluggish or incomplete reaction can often be traced back to issues with the reagents or reaction setup.
Probable Causes & Solutions:
-
Presence of Moisture: Strong bases like NaH are extremely sensitive to moisture. Any water in the reaction will quench the base, rendering it ineffective.[1]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent atmospheric moisture from entering the system.
-
-
Insufficiently Strong Base: If the pKa of your indole's N-H is particularly low (due to electron-withdrawing groups), a stronger base may be required for complete deprotonation.
-
Solution: While NaH is generally sufficient, for particularly challenging substrates, stronger bases could be considered, although this increases the risk of side reactions. A more practical approach is to optimize other parameters like solvent and temperature.
-
-
Poor Solubility: If the indole substrate or the base is not fully dissolved, the reaction will be slow and inefficient.
-
Solution: Choose a solvent in which all components are soluble at the reaction temperature. As mentioned, DMF and DMSO are excellent choices for their solvating power.[2]
-
Frequently Asked Questions (FAQs)
Q1: What are the most common methylating agents for indole N-methylation, and what are their pros and cons?
| Methylating Agent | Pros | Cons |
| Methyl Iodide (MeI) | Highly reactive, often leading to fast reactions at lower temperatures. | Highly toxic, a suspected carcinogen, and has a low boiling point, posing handling and environmental challenges.[9] Prone to causing over-methylation.[5][6] |
| Dimethyl Sulfate (DMS) | Very reactive and effective. | Highly toxic and corrosive.[8] Can also lead to over-methylation. |
| Dimethyl Carbonate (DMC) | Significantly less toxic and more environmentally friendly ("green" reagent).[9] Generally provides good selectivity for mono-N-methylation. | Less reactive than MeI or DMS, often requiring higher reaction temperatures and longer reaction times.[3][4] |
| Phenyl Trimethylammonium Iodide (PhMe3NI) | A solid, non-toxic, and easy-to-handle reagent.[10] Excellent for monoselective N-methylation under mild basic conditions.[7] | May be more expensive than traditional reagents and require specific conditions for optimal performance. |
Q2: How do electron-donating and electron-withdrawing groups on the indole ring affect N-methylation?
-
Electron-Withdrawing Groups (EWGs) (e.g., -NO2, -CN, -CHO): These groups increase the acidity of the N-H proton, making deprotonation easier. However, they also deactivate the indole ring, potentially slowing the subsequent nucleophilic attack. Despite this, N-methylation of indoles with EWGs generally proceeds in high yields.[3][4]
-
Electron-Donating Groups (EDGs) (e.g., -OCH3, -CH3): These groups decrease the acidity of the N-H proton, making deprotonation slightly more difficult. However, they increase the nucleophilicity of the resulting indolide anion, which can accelerate the methylation step. N-methylation of 5-methoxyindole, for example, proceeds with high yield.[3]
Q3: Can I perform indole N-methylation under phase-transfer catalysis (PTC) conditions?
Yes, PTC is an excellent method for indole N-methylation. It allows for the use of less hazardous and less expensive inorganic bases like KOH and K2CO3 in a biphasic system. The phase-transfer catalyst (e.g., a quaternary ammonium salt like TBAB) transports the base into the organic phase to deprotonate the indole, and the resulting indolide anion then reacts with the methylating agent. This method can offer high yields and improved safety.[12][13][14]
Visualizing the Reaction Pathway and Troubleshooting
General Mechanism of Indole N-Methylation
Caption: General workflow for indole N-methylation.
Troubleshooting Decision Tree
Caption: Decision tree for troubleshooting common issues.
Experimental Protocols
Protocol 1: General N-Methylation of Indole using NaH and MeI
! DANGER ! Sodium hydride is highly reactive and pyrophoric. Methyl iodide is toxic. Handle both with extreme caution in a fume hood and under an inert atmosphere.
-
Preparation: Flame-dry a round-bottom flask equipped with a magnetic stir bar and a septum. Allow it to cool to room temperature under a stream of dry nitrogen or argon.
-
Reagent Addition: To the flask, add the indole substrate (1.0 eq.).
-
Dissolution: Add anhydrous DMF via syringe to dissolve the indole (concentration typically 0.1-0.5 M).
-
Cooling: Cool the solution to 0 °C using an ice-water bath.
-
Deprotonation: Carefully add sodium hydride (60% dispersion in mineral oil, 1.1 eq.) portion-wise. Stir the mixture at 0 °C for 30-60 minutes, or until hydrogen gas evolution ceases.
-
Methylation: Add methyl iodide (1.1 eq.) dropwise via syringe to the cooled solution.
-
Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, or until TLC/LC-MS analysis indicates complete consumption of the starting material.
-
Quenching: Carefully quench the reaction by slowly adding it to ice-cold water.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate or dichloromethane) three times.
-
Work-up: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: N-Methylation using Dimethyl Carbonate (A "Greener" Approach)
-
Preparation: To a round-bottom flask, add the indole substrate (1.0 eq.), potassium carbonate (K2CO3, 2.0 eq.), and DMF.
-
Reagent Addition: Add dimethyl carbonate (DMC, 3.0 eq.).
-
Reaction: Heat the mixture to reflux (approximately 130 °C) and stir for 3-6 hours. Monitor the reaction progress by TLC/LC-MS.
-
Cooling & Quenching: Once the reaction is complete, cool the mixture to room temperature and pour it into ice-cold water.
-
Extraction/Filtration: If a solid precipitates, collect it by filtration. If not, extract the product with a suitable organic solvent (e.g., tert-butyl methyl ether).[3]
-
Work-up: Wash the organic layer with water, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product as needed, typically by column chromatography.
References
- 1. benchchem.com [benchchem.com]
- 2. Sciencemadness Discussion Board - Methylation of indole? - Powered by XMB 1.9.11 [sciencemadness.org]
- 3. WO2001081305A2 - Methylation of indole compounds using dimethy carbonate - Google Patents [patents.google.com]
- 4. US6326501B1 - Methylation of indole compounds using dimethyl carbonate - Google Patents [patents.google.com]
- 5. Sciencemadness Discussion Board - methylation of nucleophilic HN- with methyl iodide? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. reddit.com [reddit.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents [organic-chemistry.org]
- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 12. Asymmetric phase-transfer-catalyzed intramolecular N-alkylation of indoles and pyrroles: a combined experimental and theoretical investigation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Studies of Phase Transfer Catalysis for N-Alkylation of 2-Methylindole [journal.ecust.edu.cn]
Technical Support Center: A Troubleshooting Guide for the Synthesis of Indole-2-carboxylic Acid
Welcome to our dedicated technical support center for the synthesis of indole-2-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development who are actively engaged in the synthesis of this important heterocyclic compound. Here, we move beyond simple protocols to provide in-depth, field-tested insights into overcoming common experimental hurdles. Our approach is rooted in a deep understanding of the reaction mechanisms, enabling you to not only solve problems but also to proactively improve your synthetic outcomes.
Troubleshooting Guide: Navigating the Synthesis of Indole-2-carboxylic Acid
This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during your experiments.
Low Yield and Reaction Failures
Question 1: I am experiencing a very low yield or complete failure of my Reissert indole synthesis. What are the most likely causes and how can I address them?
Answer:
Low yields in the Reissert synthesis, a robust method for preparing indole-2-carboxylic acids from o-nitrotoluene and diethyl oxalate, typically stem from issues in one of the two key stages: the initial Claisen condensation or the subsequent reductive cyclization.
-
Inefficient Condensation: The initial condensation to form ethyl o-nitrophenylpyruvate is a base-catalyzed reaction where the acidity of the methyl group on o-nitrotoluene is critical.
-
Causality: A weak base or the presence of moisture can hinder the deprotonation of the o-nitrotoluene, leading to incomplete condensation. Sodium ethoxide is commonly used, but potassium ethoxide has been reported to give better results due to its stronger basicity.[1][2]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: Use freshly dried solvents and glassware. Moisture will quench the strong base and inhibit the reaction.
-
Optimize the Base: Consider using potassium ethoxide in place of sodium ethoxide for a more efficient deprotonation.
-
Monitor the Reaction: Follow the progress of the condensation by Thin Layer Chromatography (TLC) to ensure the consumption of the starting materials before proceeding to the next step.
-
-
-
Failed Reductive Cyclization: The reduction of the nitro group to an amine, followed by intramolecular cyclization, is the core of the indole formation.
-
Causality: Incomplete reduction of the nitro group is a common pitfall. While various reducing agents can be employed (e.g., zinc dust in acetic acid, ferrous sulfate and ammonia, or catalytic hydrogenation), their effectiveness can be substrate-dependent.[3] Over-reduction or side reactions can also occur. For instance, certain reduction conditions can lead to the formation of quinolones as byproducts.[2]
-
Troubleshooting Steps:
-
Choice of Reducing Agent: If using zinc dust, ensure it is activated and of high purity. For substrates with sensitive functional groups, catalytic hydrogenation (e.g., with Pd/C or PtO₂) under controlled pressure and temperature can offer a milder alternative.[4]
-
Temperature Control: The cyclization step is often exothermic. Maintain proper temperature control to avoid the formation of undesired side products.
-
Reaction Monitoring: Use TLC to monitor the disappearance of the ethyl o-nitrophenylpyruvate and the appearance of the indole-2-carboxylic acid.
-
-
Question 2: My Fischer indole synthesis of indole-2-carboxylic acid from phenylhydrazine and pyruvic acid is giving a low yield. What are the common pitfalls?
Answer:
The Fischer indole synthesis is a powerful method, but its success with pyruvic acid to form indole-2-carboxylic acid can be sensitive to reaction conditions and the stability of intermediates.[5]
-
Decomposition of Starting Materials: Phenylhydrazine can be unstable and prone to oxidation. Pyruvic acid can also be reactive and may undergo self-condensation or decomposition under harsh acidic conditions.
-
Causality: Impure or degraded starting materials will inevitably lead to lower yields and a more complex mixture of byproducts.
-
Troubleshooting Steps:
-
Purity of Phenylhydrazine: Use freshly distilled or high-purity phenylhydrazine. Store it under an inert atmosphere and protected from light.
-
Quality of Pyruvic Acid: Use high-purity pyruvic acid.
-
Formation of the Phenylhydrazone: It is often advantageous to first form the phenylhydrazone intermediate under milder conditions before inducing the cyclization with a stronger acid.[5] This can be done by reacting phenylhydrazine and pyruvic acid in a solvent like ethanol at room temperature or with gentle warming.
-
-
-
Inefficient Cyclization and Side Reactions: The acid-catalyzed cyclization of the phenylhydrazone is the critical step.
-
Causality: The choice of acid catalyst is crucial. A weak acid may not be sufficient to promote the reaction, while an overly strong acid can lead to degradation or unwanted side reactions, such as decarboxylation of the final product.[6] The key[7][7]-sigmatropic rearrangement can also be disfavored by certain electronic factors, leading to competing N-N bond cleavage.
-
Troubleshooting Steps:
-
Catalyst Selection: A range of Brønsted and Lewis acids can be used, including polyphosphoric acid (PPA), zinc chloride, or p-toluenesulfonic acid.[8] The optimal catalyst and its concentration should be determined empirically for your specific substrate.
-
Temperature Control: The reaction temperature should be carefully controlled. Excessive heat can promote decarboxylation of the indole-2-carboxylic acid to indole.
-
Reaction Monitoring: Monitor the reaction progress by TLC to determine the optimal reaction time and to avoid prolonged exposure to harsh conditions.
-
-
Product Purity and Purification
Question 3: My final product is a dark, oily, or tarry substance instead of a crystalline solid. What is the cause and how can I purify it?
Answer:
The formation of dark, non-crystalline material is a common issue, often indicative of polymerization or degradation products.
-
Causality:
-
Oxidation: Indoles, especially in acidic media, can be susceptible to oxidation, leading to colored impurities.
-
Side Reactions: Incomplete reactions or the presence of reactive intermediates can lead to the formation of polymeric byproducts.
-
Residual Catalyst: Incomplete removal of the acid catalyst or metal salts from the work-up can contribute to product instability and discoloration.
-
-
Troubleshooting and Purification Protocol:
-
Initial Work-up: Ensure the reaction is properly quenched and neutralized. A thorough aqueous work-up to remove inorganic salts is crucial.
-
Decolorization: If the crude product is highly colored, you can attempt to remove colored impurities by dissolving the material in a suitable solvent and treating it with activated charcoal.[9] This is typically done by heating the solution with a small amount of charcoal, followed by hot filtration to remove the charcoal.
-
Recrystallization: This is the most effective method for purifying solid organic compounds. The key is to find a suitable solvent or solvent system.
-
Solvent Selection: For indole-2-carboxylic acid, polar solvents are generally good candidates. Ethanol, methanol, ethyl acetate, or mixtures with water are commonly tested.[9] A good recrystallization solvent will dissolve the compound when hot but not when cold.
-
Two-Solvent Recrystallization: If a single solvent is not ideal, a two-solvent system can be employed. The crude product is dissolved in a minimal amount of a "good" solvent (in which it is highly soluble), and then a "poor" solvent (in which it is sparingly soluble) is added dropwise to the hot solution until it becomes cloudy. The solution is then reheated to clarity and allowed to cool slowly.[10]
-
-
Acid-Base Extraction: An alternative purification strategy involves an acid-base workup. The crude product can be dissolved in a basic aqueous solution (e.g., sodium bicarbonate), washed with an organic solvent to remove neutral impurities, and then the indole-2-carboxylic acid is re-precipitated by the addition of acid.
-
Experimental Protocol: Recrystallization of Indole-2-carboxylic Acid
-
Dissolution: In an Erlenmeyer flask, add a minimal amount of a suitable hot solvent (e.g., an ethanol/water mixture) to your crude indole-2-carboxylic acid. Add the solvent in portions until the solid just dissolves.[9]
-
Decolorization (Optional): If the solution is colored, add a small amount of activated charcoal and briefly heat the mixture.[9]
-
Hot Filtration: Quickly filter the hot solution through a pre-warmed funnel with fluted filter paper to remove any insoluble impurities (and charcoal, if used).[9]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. To encourage the growth of larger, purer crystals, do not disturb the flask during this initial cooling phase.[9]
-
Cooling: Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[9]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the crystals under vacuum to a constant weight.
Question 4: My HPLC and/or NMR analysis of the crude product shows multiple peaks. What are the likely impurities?
Answer:
The presence of multiple peaks in your analytical data indicates a mixture of compounds. The identity of these impurities depends on the synthetic route and reaction conditions.
-
Common Impurities:
-
Unreacted Starting Materials: This could include o-nitrotoluene, diethyl oxalate, phenylhydrazine, or pyruvic acid.
-
Reaction Intermediates: For example, the phenylhydrazone in the Fischer synthesis or ethyl o-nitrophenylpyruvate in the Reissert synthesis.
-
Decarboxylation Product: The presence of indole is a very common impurity, arising from the loss of CO₂ from indole-2-carboxylic acid, especially at elevated temperatures.[1]
-
Hydrolysis Byproducts: If the synthesis starts from an ester, incomplete hydrolysis will result in the presence of the corresponding ester (e.g., ethyl indole-2-carboxylate).
-
Regioisomers: In Fischer indole syntheses using unsymmetrical ketones, the formation of regioisomers is possible.[5]
-
-
Identification and Removal:
-
TLC Analysis: Running a TLC with co-spots of your starting materials and expected product can help in the initial identification of impurities.
-
NMR Spectroscopy: 1H NMR is a powerful tool for identifying impurities. Compare the spectrum of your crude product to that of the pure indole-2-carboxylic acid. Look for characteristic signals of starting materials or the simpler spectrum of indole if decarboxylation has occurred.
-
HPLC Analysis: HPLC can provide a quantitative measure of purity. Spiking your crude sample with authentic samples of potential impurities can help in peak identification.[7][11]
-
Purification:
-
Recrystallization: As detailed above, this is often sufficient to remove most impurities.
-
Column Chromatography: For impurities that are difficult to remove by recrystallization, silica gel column chromatography can be an effective method. A solvent system is chosen based on the polarity differences between the desired product and the impurities, as determined by TLC.[9]
-
-
Unwanted Side Reactions
Question 5: I suspect my indole-2-carboxylic acid is decarboxylating during the reaction or work-up. How can I prevent this?
Answer:
Decarboxylation is a common side reaction in the synthesis and handling of indole-2-carboxylic acid, as the 2-position of the indole ring is susceptible to electrophilic attack, which facilitates the loss of carbon dioxide.
-
Causality:
-
Prevention Strategies:
-
Temperature Control: Maintain the lowest possible temperature throughout the synthesis and work-up that allows the reaction to proceed at a reasonable rate. Avoid prolonged heating.
-
Mild Reaction Conditions: Where possible, opt for milder reaction conditions. For example, in the Fischer indole synthesis, careful selection of a less harsh acid catalyst can minimize decarboxylation.
-
Work-up Procedure: During the work-up, avoid excessive heating when removing solvents under reduced pressure.
-
Purification: If decarboxylation is a significant issue, purification by recrystallization at a lower temperature or column chromatography may be necessary to separate the desired carboxylic acid from the resulting indole.
-
Frequently Asked Questions (FAQs)
Q1: What is the importance of starting material purity?
A1: The purity of your starting materials is paramount. Impurities can lead to side reactions, lower yields, and complicate the purification of your final product. It is always advisable to use high-purity reagents or to purify them before use if their quality is questionable.[12]
Q2: How can I effectively monitor the progress of my reaction?
A2: Thin Layer Chromatography (TLC) is an indispensable tool for monitoring reaction progress.[7][13] By spotting the reaction mixture alongside the starting materials and a standard of the expected product (if available), you can visualize the consumption of reactants and the formation of the product over time. This allows you to determine the optimal reaction time and avoid unnecessary heating or side reactions.
Q3: Are there any safety considerations I should be aware of?
A3: Standard laboratory safety practices should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coats, and gloves. Many of the reagents used in these syntheses are corrosive, toxic, or flammable. For example, phenylhydrazine is toxic and should be handled in a well-ventilated fume hood. Always consult the Safety Data Sheet (SDS) for each chemical before use.
Visualizing the Synthesis
To further aid in understanding the synthetic pathways and potential points of failure, the following diagrams illustrate the core mechanisms.
Diagram 1: The Reissert Indole Synthesis Workflow
Caption: Workflow of the Reissert Indole Synthesis.
Diagram 2: The Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer Indole Synthesis mechanism.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Versatile methodology for the synthesis and α-functionalization of (2R,3aS,7aS)-octahydroindole-2-carboxylic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 9. benchchem.com [benchchem.com]
- 10. ocw.mit.edu [ocw.mit.edu]
- 11. longdom.org [longdom.org]
- 12. benchchem.com [benchchem.com]
- 13. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of indole derivatives under experimental conditions
<
Introduction
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth, field-proven insights into the stability challenges associated with indole derivatives. The electron-rich nature of the indole ring makes these compounds highly valuable in medicinal chemistry but also susceptible to degradation under common experimental conditions.[1] Understanding the mechanisms of instability is the first step toward mitigating these issues and ensuring the integrity of your experimental results.
This center provides a series of frequently asked questions (FAQs) for quick reference, followed by detailed troubleshooting guides for specific stability issues.
Part 1: Frequently Asked Questions (FAQs)
Q1: My indole compound, which was a white solid, has turned pink/brown upon storage. What is happening and is it still usable?
A: A color change to pink, red, or brown is a classic visual indicator of oxidation and potential polymerization of the indole ring.[1] This is often initiated by exposure to atmospheric oxygen and can be accelerated by light and heat. While a slight discoloration may not significantly affect the bulk purity for some less sensitive applications, it is a definitive sign of degradation. For any quantitative or sensitive downstream applications, such as biological assays or kinetic studies, it is crucial to verify the compound's purity via analytical methods like HPLC or TLC before use.[1][2]
Q2: I'm performing a reaction under acidic conditions and my indole substrate is turning into a dark, tar-like substance. What's causing this?
A: This phenomenon, often called "tarring" or "resinification," is typically due to acid-catalyzed polymerization.[3][4] The indole ring, particularly at the C3 position, is highly nucleophilic and prone to electrophilic attack.[5] Under acidic conditions, protonation can initiate a chain reaction where indole molecules attack each other, forming insoluble, high-molecular-weight polymers.[3]
Q3: I've noticed variability in my results when using solutions of an indole derivative prepared on different days. Could stability be the issue?
A: Absolutely. Indole derivatives in solution can be unstable, and the rate of degradation depends on the solvent, pH, light exposure, and the presence of dissolved oxygen. For example, some derivatives show significantly lower photodegradation in protic solvents like alcohols compared to aprotic solvents.[6] To ensure reproducibility, it is best practice to use freshly prepared solutions. If solutions must be stored, they should be kept cold, protected from light, and preferably under an inert atmosphere.
Q4: What are the ideal general storage conditions for indole-containing compounds?
A: To maximize shelf-life, indole derivatives should be stored under the following conditions:
-
Temperature: Cool (2-8°C) for short-term and frozen (-20°C or lower) for long-term storage.[1]
-
Light: Protected from light by using amber vials or by wrapping the container in aluminum foil.[1]
-
Atmosphere: For particularly sensitive compounds, displace oxygen by blanketing the solid or solution with an inert gas like argon or nitrogen.[1]
Part 2: Troubleshooting Guides
This section provides a deeper dive into specific experimental challenges and offers structured approaches to diagnose and resolve them.
Guide 1: Managing Instability in Acidic Environments
Acid-catalyzed degradation is one of the most common challenges in reactions involving indoles, such as the Fischer indole synthesis or Pictet-Spengler reaction.[2][4]
Problem: Low yield and significant formation of dark, insoluble byproducts during an acid-catalyzed reaction.
Causality: The indole nucleus is electron-rich, and the C3 position is particularly susceptible to electrophilic substitution.[5] In the presence of strong acids, the indole ring can be protonated, forming a highly reactive indoleninium ion. This intermediate can be attacked by another neutral indole molecule, initiating a polymerization cascade that results in tar-like byproducts.[3]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for acid-catalyzed indole degradation.
Recommended Actions:
-
Temperature Control: Lowering the reaction temperature is the most immediate step. Exothermic events can create localized hot spots that accelerate polymerization.[4]
-
Catalyst Optimization:
-
Switch Catalyst Type: Instead of strong Brønsted acids (HCl, H₂SO₄), consider using milder Lewis acids (e.g., ZnCl₂) or solid-supported acid catalysts which can sometimes offer better selectivity and fewer side reactions.[4]
-
Reduce Catalyst Loading: Use the minimum amount of acid required to catalyze the reaction efficiently.
-
-
Reaction Monitoring: Track the reaction progress closely using TLC or HPLC to determine the point of maximum product formation before significant degradation begins.[2]
Guide 2: Preventing Oxidation and Photodegradation
Indoles are readily oxidized, a process often accelerated by light, leading to a complex mixture of degradation products.[5][7]
Problem: A solution of an indole derivative changes color (e.g., yellow, brown) and shows new impurity peaks on HPLC after preparation or use.
Causality: The electron-rich pyrrole ring of indole is susceptible to attack by atmospheric oxygen (autoxidation) and reactive oxygen species.[1][8][9] This process can be photocatalyzed, where UV or even visible light excites the indole molecule, making it more reactive towards oxygen or leading to radical-mediated degradation pathways.[10][11] Oxidation can occur at the C2 and C3 positions, potentially leading to products like oxindoles or isatin.[5][12]
Data Summary: Factors Influencing Indole Stability
| Factor | Condition | Common Outcome | Mitigation Strategy |
| pH | Strong Acid (pH < 4) | Polymerization, "tarring"[3] | Use milder Lewis acids, lower temperature, protect N-H if possible. |
| Neutral / Mild Alkali | Generally stable | Standard handling procedures. | |
| Light | UV / Sunlight Exposure | Discoloration, photodegradation, formation of new impurities.[11] | Use amber glassware, protect from direct light, work in a darkened hood. |
| Oxygen | Exposure to Air | Oxidation, discoloration (pink/brown), formation of oxindoles, isatin.[1][5] | Degas solvents, store under inert gas (Ar, N₂), add antioxidants. |
| Temperature | Elevated Temp. (>40°C) | Accelerates all degradation pathways, especially oxidation and polymerization.[1] | Store cold, use controlled heating for reactions. |
Recommended Protocols:
Protocol 1: Preparation and Storage of Stabilized Indole Solutions
-
Solvent Preparation:
-
Choose a suitable, high-purity solvent. Note that protic solvents like alcohols may enhance the photostability of some derivatives.[6]
-
Degas the solvent by sparging with argon or nitrogen for 15-30 minutes to remove dissolved oxygen.
-
-
Addition of Antioxidant (Optional):
-
For highly sensitive compounds or long-term storage, consider adding an antioxidant like Butylated hydroxytoluene (BHT).
-
To prepare a solution with 0.01% BHT: Add 10 µL of a 1% BHT stock solution (in the same solvent) for every 10 mL of your final indole solution.[1]
-
-
Dissolution and Storage:
-
Dissolve the indole compound in the degassed solvent in an amber vial.
-
Blanket the headspace of the vial with argon or nitrogen before capping tightly.[1]
-
Store at 2-8°C for short-term use or at -20°C for longer periods. Always allow the solution to come to room temperature before opening to prevent condensation.
-
Guide 3: Analytical Monitoring of Degradation
If you suspect degradation, it is essential to confirm it analytically.
Problem: You need to confirm if your indole stock has degraded and identify the degradation products.
Causality: Degradation results in the formation of new chemical entities with different physicochemical properties (e.g., polarity, mass) from the parent compound.
Recommended Actions:
-
Chromatographic Analysis:
-
HPLC: High-Performance Liquid Chromatography is the gold standard for quantifying the purity of your compound and detecting degradation products.[13][14][15] A reverse-phase C18 column is often a good starting point. Compare the chromatogram of a suspect sample to a freshly prepared standard or a previous, high-quality batch. The appearance of new peaks or a decrease in the area of the main peak indicates degradation.
-
TLC: Thin-Layer Chromatography is a quick, qualitative method to check for impurities.[2][16] Spot the suspect sample alongside a reliable standard. The presence of extra spots confirms the formation of byproducts.
-
-
Spectroscopic Analysis:
-
Mass Spectrometry (MS): LC-MS is particularly powerful as it can provide the molecular weights of the impurity peaks observed in the chromatogram, offering clues to their identity.[13][16] For example, an increase of 16 amu could suggest oxidation (addition of an oxygen atom).
-
UV-Vis Spectroscopy: A change in the UV-Vis absorption spectrum can be an indicator of degradation, as the chromophore of the molecule may be altered.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Indole - Wikipedia [en.wikipedia.org]
- 6. Solvent-Induced Changes in Photophysics and Photostability of Indole-Naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. youtube.com [youtube.com]
- 8. pure.au.dk [pure.au.dk]
- 9. ACP - Atmospheric oxidation mechanism and kinetics of indole initiated by âOH and âCl: a computational study [acp.copernicus.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
- 16. ijmr.net.in [ijmr.net.in]
Technical Support Center: Purifying Substituted Indole-2-Carboxylic Acids
A Guide for Researchers and Drug Development Professionals
Welcome to the technical support center for substituted indole-2-carboxylic acids. As a class of molecules pivotal to pharmaceutical research, their successful purification is a frequent yet significant challenge.[1][2][3] This guide, structured as a series of troubleshooting questions and in-depth answers, is designed to provide you, our fellow scientists, with the mechanistic insights and practical protocols needed to overcome common purification hurdles.
Introduction: Why Are These Compounds So Challenging?
Substituted indole-2-carboxylic acids possess a unique combination of chemical properties that complicate their purification. The rigid, planar indole ring, the acidic carboxylic acid group, and the nitrogen heteroatom create a molecule that is often poorly soluble, prone to zwitterionic behavior, and susceptible to degradation.[4][5] Their high melting points and strong intermolecular hydrogen bonding contribute to low solubility in many common organic solvents.[4] Furthermore, residual starting materials or byproducts from their synthesis, such as the Fischer indole synthesis, can be structurally similar, making separation difficult.[6][7][8][9]
This guide will address these challenges head-on, providing you with the tools to diagnose issues and implement effective purification strategies.
Troubleshooting Guide: Common Purification Problems & Solutions
Q1: My indole-2-carboxylic acid has extremely low solubility in all common recrystallization solvents (e.g., ethyl acetate, hexanes, dichloromethane). How can I recrystallize it?
Core of the Problem: This is the most frequent issue. The combination of the planar aromatic system (promoting π-stacking) and the carboxylic acid and N-H groups (promoting strong hydrogen bonding) leads to a very stable crystal lattice energy. This high lattice energy requires highly polar solvents to overcome.
Expert Analysis & Solution:
Your strategy should shift from single-solvent systems to either highly polar, aprotic solvents or mixed-solvent systems.
-
Strategy A: The "Solubilize-Precipitate" Method
-
Dissolve: Attempt to dissolve your crude product in a minimal amount of a powerful, polar aprotic solvent at room temperature. Good choices include Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF). Indole-2-carboxylic acid, for example, shows excellent solubility in DMSO (around 32 mg/mL).[4]
-
Filter: Filter this solution to remove any insoluble inorganic salts or particulate matter.
-
Precipitate: Slowly add a miscible "anti-solvent" (in which your compound is insoluble) to the filtered solution with vigorous stirring. Water is often an excellent anti-solvent for this purpose. The slow addition is key to promoting crystal growth rather than amorphous precipitation.
-
Isolate: Collect the purified crystals by vacuum filtration.[10]
-
-
Strategy B: Mixed Polar Solvent Systems
-
Identify Solvents: Find a polar, protic solvent that your compound is sparingly soluble in when cold but more soluble in when hot (e.g., ethanol, isopropanol, or acetic acid).[11][12]
-
Hot Dissolution: Heat this solvent to boiling and add it portion-wise to your crude solid until it just dissolves.
-
Induce Crystallization: If crystals do not form upon cooling, add a second solvent (an anti-solvent like water or hexanes) dropwise at the boiling temperature until persistent cloudiness appears. Add a drop or two of the first solvent to clarify, then allow the solution to cool slowly.[13]
-
| Solvent | Polarity Index | Boiling Point (°C) | Comments |
| DMSO | 7.2 | 189 | Excellent for dissolving highly polar compounds.[4] |
| DMF | 6.4 | 153 | Good alternative to DMSO. |
| Ethanol | 4.3 | 78 | Often used in mixed systems with water.[12] |
| Water | 10.2 | 100 | Excellent anti-solvent for compounds dissolved in DMSO/DMF. |
| Acetic Acid | 6.2 | 118 | Can be effective for recrystallizing acidic compounds.[11] |
Table 1: Properties of selected solvents for challenging recrystallizations.
Q2: I performed an aqueous workup, but my product remains contaminated with neutral, non-acidic impurities. My acid-base extraction seems inefficient.
Core of the Problem: The issue often lies in incomplete partitioning. For an acid-base extraction to be effective, the carboxylic acid must be fully converted to its carboxylate salt to ensure it moves completely into the aqueous phase, leaving neutral impurities in the organic layer.[14][15][16]
Expert Analysis & Solution:
The pKa of the carboxylic acid group is critical. To ensure >99.9% conversion to the carboxylate salt, the pH of the aqueous solution should be at least 3 units higher than the pKa of your acid.[11]
Protocol 2: Optimized Acid-Base Extraction
-
Dissolution: Dissolve the crude product in an appropriate organic solvent like ethyl acetate (EtOAc) or dichloromethane (DCM).
-
First Extraction: Transfer the solution to a separatory funnel and extract with 1 M sodium hydroxide (NaOH) or saturated sodium bicarbonate (NaHCO3) solution.[15][16] Shake vigorously with frequent venting.
-
Separation: Allow the layers to separate fully. Drain the aqueous layer (bottom layer if using DCM, top if using EtOAc) into a clean flask.
-
Re-extraction: To ensure complete transfer, extract the organic layer again with a fresh portion of the basic aqueous solution. Combine the aqueous extracts.
-
Back-Wash (Optional but Recommended): Wash the combined aqueous layers with a small amount of fresh organic solvent (e.g., EtOAc) to remove any trapped neutral impurities.
-
Acidification: Cool the aqueous layer in an ice bath and slowly add concentrated hydrochloric acid (HCl) with stirring until the pH is ~1-2 (test with pH paper).[15][17] Your product should precipitate out as a solid.
-
Isolation: Collect the pure solid product via vacuum filtration, wash the filter cake with cold deionized water to remove salts, and dry thoroughly.
Q3: My compound streaks badly on silica gel TLC and gives poor separation during column chromatography. What's happening?
Core of the Problem: This is a classic sign of a highly polar, acidic compound interacting too strongly with the stationary phase. Silica gel is acidic, and the carboxylic acid group of your molecule can bind almost irreversibly, leading to streaking and poor elution.[18] The elution order for compounds from a silica column generally places acids last, indicating very strong adsorption.[18]
Expert Analysis & Solution:
You need to modify the mobile phase or the stationary phase to mitigate this strong interaction.
-
Strategy A: Acidify the Mobile Phase
-
By adding a small amount of a volatile acid (typically 0.5-2% acetic acid or formic acid) to your eluent system (e.g., Hexane/EtOAc), you create a competitive binding environment. The mobile phase acid protonates the silica surface's silanol groups and ensures your compound remains in its less polar, protonated (R-COOH) form. This suppresses deprotonation and dramatically improves peak shape and elution.
-
-
Strategy B: Use a Different Stationary Phase
-
If acidifying the mobile phase isn't sufficient, consider alternatives to standard silica gel.
-
Reverse-Phase Chromatography (C18): Here, the stationary phase is non-polar. Your polar acid will elute earlier. This is a powerful technique, especially for separating compounds with subtle differences in polarity.[19]
-
Neutral or Basic Alumina: Alumina can be a good alternative, but be cautious, as some indole derivatives can be sensitive to basic conditions.[20]
-
-
-
Strategy C: Derivatization
-
In difficult cases, temporarily converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester) can be a robust solution.[11] The resulting ester is much less polar and will behave well on a standard silica gel column. After purification, the ester can be hydrolyzed back to the carboxylic acid.
-
Frequently Asked Questions (FAQs)
Q: Can my indole-2-carboxylic acid decompose during purification?
A: Yes, particularly under harsh thermal or acidic conditions. The most common decomposition pathway is decarboxylation (loss of CO2) from the 2-position, especially when heated in high-boiling solvents like quinoline or in the presence of copper catalysts.[21][22][23][24][25] While sometimes this is a desired synthetic step, it is a significant risk during purification. Always use the minimum heat necessary for recrystallization and consider purification methods that operate at room temperature, like chromatography or acid-base extraction, if your specific substrate is known to be labile.
Q: My compound appears pure by NMR, but the melting point is broad. Why?
A: This can be due to several factors. First, ensure the sample is completely dry; residual solvent can depress and broaden the melting point. Second, consider the possibility of polymorphism, where the same compound crystallizes in different forms with different melting points. Finally, even small amounts (<2-3%) of impurities, which might be difficult to quantify by NMR, can disrupt the crystal lattice and affect the melting point. Re-purification by another method (e.g., recrystallizing from a different solvent system) may resolve the issue.
Q: What is the best way to remove residual synthesis starting materials, like the corresponding arylhydrazine from a Fischer indole synthesis?
A: Arylhydrazines are basic. An effective method is to perform an acidic wash during the workup. After dissolving your crude product in an organic solvent, wash it with a dilute acid like 1 M HCl.[14] This will protonate the basic hydrazine, forming a water-soluble salt that will partition into the aqueous layer, while your desired carboxylic acid remains in the organic phase. This should be followed by the standard basic extraction (Protocol 2) to purify your acidic product.
References
- 1. Indole-2-carboxamides Optimization for Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Substituted indole-2-carboxylates as in vivo potent antagonists acting as the strychnine-insensitive glycine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 5. Indole-2-carboxylic acid (CAS 1477-50-5) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 6. benchchem.com [benchchem.com]
- 7. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. testbook.com [testbook.com]
- 9. alfa-chemistry.com [alfa-chemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Tips & Tricks [chem.rochester.edu]
- 14. vernier.com [vernier.com]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. people.chem.umass.edu [people.chem.umass.edu]
- 17. studylib.net [studylib.net]
- 18. web.uvic.ca [web.uvic.ca]
- 19. columbia.edu [columbia.edu]
- 20. orgchemboulder.com [orgchemboulder.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. researchgate.net [researchgate.net]
- 23. scribd.com [scribd.com]
- 24. scilit.com [scilit.com]
- 25. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid. This resource is designed for researchers, chemists, and drug development professionals. Here, we address common challenges, provide in-depth troubleshooting advice, and offer validated protocols to streamline your synthetic efforts. Our guidance is rooted in established chemical principles to ensure both accuracy and reproducibility in your work.
Part 1: Troubleshooting Guide
This section addresses specific experimental issues in a direct question-and-answer format.
Issue 1: Low or No Yield in Fischer Indole Cyclization
Question: My Fischer indole synthesis step, reacting the hydrazone of 3,5-dimethoxyphenylhydrazine with pyruvic acid, is resulting in a very low yield or failing completely. What are the likely causes and how can I fix this?
Answer: This is a frequent challenge in Fischer indole syntheses, which are sensitive to several factors.[1] The cyclization involves a[1][1]-sigmatropic rearrangement under acidic conditions, and failure typically points to one of three areas: the starting materials, the reaction conditions, or competing side reactions.[2]
-
Causality & Solutions:
-
Poor Hydrazine/Hydrazone Quality: The precursor, (3,5-dimethoxyphenyl)hydrazine, or its corresponding hydrazone, is often the culprit. Hydrazines are susceptible to oxidation, appearing as discolored (pink, brown) solids. Using old or oxidized hydrazine will drastically lower yields.
-
Solution: Use freshly prepared or purified hydrazine. If the starting material is discolored, consider recrystallization or purification by column chromatography before use. Always store hydrazines under an inert atmosphere (Nitrogen or Argon) and in the cold.[3]
-
-
Inappropriate Acid Catalyst: The choice and concentration of the acid catalyst are critical. An acid that is too weak may not facilitate the reaction, while an acid that is too strong or used in excess can cause decomposition of the starting material or polymerization of the product.[1]
-
Solution: Polyphosphoric acid (PPA) is often effective for this cyclization. Other options include a mixture of acetic acid and sulfuric acid, or Lewis acids like zinc chloride (ZnCl₂).[2] We recommend starting with PPA and optimizing the temperature, typically between 80-120°C.
-
-
Sub-optimal Temperature: The reaction requires sufficient thermal energy for the key rearrangement step. However, excessive heat can lead to decarboxylation of the indole-2-carboxylic acid product or general decomposition.
-
Solution: Monitor the reaction temperature closely. Start at a moderate temperature (e.g., 80°C) and slowly increase it while monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
-
Competing Side Reactions: Under harsh acidic conditions, unwanted side reactions can dominate, such as sulfonation of the aromatic ring if using sulfuric acid, or aldol-type condensations.[1]
-
Solution: Ensure the reaction is run under an inert atmosphere to prevent oxidation. If using a Brønsted acid, add it slowly to a cooled solution of the hydrazone to control the initial exotherm.
-
-
Issue 2: Product is Highly Colored (Pink, Brown, or Tarry)
Question: After workup, my isolated 4,6-dimethoxy-1H-indole-2-carboxylic acid is a brown or pinkish solid, not the expected off-white powder. What causes this discoloration?
Answer: Indoles, particularly electron-rich ones like this 4,6-dimethoxy derivative, are notoriously prone to aerial oxidation. The observed color is almost certainly due to the formation of trace amounts of highly colored oxidative degradation or polymerization products.[4]
-
Causality & Solutions:
-
Aerial Oxidation: The pyrrole ring of the indole nucleus is electron-rich and susceptible to attack by atmospheric oxygen, especially when heated or exposed to light and trace acid/metal impurities.
-
Solution 1 (Prevention): Conduct the reaction, workup, and purification steps under an inert atmosphere (N₂ or Ar) where possible. Use degassed solvents to minimize dissolved oxygen.
-
Solution 2 (Purification): Most of these colored impurities are highly polar. They can often be removed effectively through one of two methods:
-
Recrystallization: Dissolve the crude product in a suitable hot solvent (e.g., ethanol, ethyl acetate/hexane mixture) and add a small amount of activated charcoal. The charcoal will adsorb the colored impurities. Hot filter the solution to remove the charcoal and allow the purified product to crystallize upon cooling.
-
Column Chromatography: If recrystallization is insufficient, silica gel chromatography can be used. A gradient elution, for example, from dichloromethane (DCM) to 5% methanol in DCM, will typically separate the less polar product from the highly polar colored impurities.[5]
-
-
-
Issue 3: Incomplete N-Methylation
Question: The N-methylation of my 4,6-dimethoxy-1H-indole-2-carboxylic acid (or its ester) is sluggish, and I see both starting material and product on my TLC. How can I drive this reaction to completion?
Answer: Incomplete N-methylation is usually due to an insufficiently strong base to fully deprotonate the indole nitrogen, or a less reactive methylating agent. The acidity of the indole N-H proton is relatively low (pKa ≈ 17), requiring a suitable base.
-
Causality & Solutions:
-
Insufficiently Strong Base: Weak bases like potassium carbonate (K₂CO₃) may not be strong enough to fully deprotonate the indole, especially if the solvent is not optimal.
-
Solution: Use a stronger base such as sodium hydride (NaH) in an anhydrous aprotic solvent like Tetrahydrofuran (THF) or Dimethylformamide (DMF). NaH is a non-nucleophilic, powerful base that irreversibly deprotonates the indole, forming the highly nucleophilic indolate anion.
-
-
Reaction Temperature: Alkylation reactions require some activation energy.
-
Solution: If the reaction is slow at room temperature, gently warming the mixture to 40-50°C can significantly increase the rate.
-
-
Steric Hindrance: While less of an issue for a methyl group, steric hindrance around the nitrogen can slow the reaction. The presence of the C2-carboxylate can influence the conformation.
-
Solution: Ensure the use of a highly reactive and small methylating agent like methyl iodide (MeI) or dimethyl sulfate (DMS). Caution: Dimethyl sulfate is highly toxic and a suspected carcinogen; handle with extreme care.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the most common and reliable synthetic route for this molecule? A1: The most prevalent strategy is a multi-step sequence beginning with 3,5-dimethoxyaniline. This involves:
-
Diazotization of the aniline followed by reduction to form (3,5-dimethoxyphenyl)hydrazine.[6]
-
Condensation of the hydrazine with an ester of pyruvic acid (e.g., ethyl pyruvate) to form the corresponding hydrazone.
-
Acid-catalyzed cyclization of the hydrazone via the Fischer indole synthesis to yield ethyl 4,6-dimethoxy-1H-indole-2-carboxylate.[2]
-
Hydrolysis (saponification) of the ethyl ester to the carboxylic acid.
-
N-methylation of the indole nitrogen to afford the final product.
Q2: Can I perform the N-methylation before the Fischer cyclization? A2: Yes, this is a viable alternative. You could synthesize 1-(3,5-dimethoxyphenyl)-1-methylhydrazine and react that in the Fischer synthesis. This avoids having to perform the methylation on the final indole core, which can sometimes be sensitive. However, the synthesis of the N-methylated hydrazine can be more complex and may introduce its own set of impurities.
Q3: How can I best purify the final carboxylic acid product? A3: For the final carboxylic acid, purification via recrystallization is often the most effective and scalable method. A solvent system like ethanol/water or ethyl acetate/hexanes is a good starting point. If the product remains impure, an acid-base extraction can be performed: dissolve the crude product in a basic aqueous solution (e.g., 1M NaHCO₃), wash with an organic solvent like ethyl acetate to remove neutral impurities, and then re-acidify the aqueous layer (e.g., with 1M HCl) to precipitate the pure carboxylic acid product, which can be collected by filtration.[7]
Q4: What are the key analytical checks to confirm my product's identity and purity? A4: A combination of techniques is recommended:
-
¹H NMR: Check for the characteristic indole N-H proton (if unmethylated, ~8.0-11.0 ppm) or the N-CH₃ singlet (~3.8-4.0 ppm). Also, confirm the signals for the methoxy groups, aromatic protons, and the C3-H proton of the indole ring.
-
LC-MS: This will confirm the molecular weight of the desired product and give an accurate assessment of purity (e.g., >99% by peak area).
-
Melting Point: A sharp melting point close to the literature value indicates high purity. Broad melting ranges suggest the presence of impurities.
Part 3: Summary of Common Impurities
The table below outlines the most common impurities, their origins, and methods for detection.
| Impurity Name | Structure | Likely Source | Analytical Detection |
| Unreacted Hydrazone | (Structure of hydrazone from 3,5-dimethoxyphenylhydrazine and pyruvate) | Incomplete Fischer indole cyclization. | TLC (often a different Rf value); LC-MS (different M+H⁺); ¹H NMR (absence of indole C3-H proton). |
| Decarboxylated Indole | 4,6-Dimethoxy-1-methyl-1H-indole | Loss of CO₂ during the Fischer synthesis due to excessive heat or strong acid. | LC-MS (M+H⁺ is 44 units lower); ¹H NMR (absence of COOH proton, presence of a signal for C2-H). |
| Unmethylated Indole | 4,6-Dimethoxy-1H-indole-2-carboxylic acid | Incomplete N-methylation reaction. | TLC (more polar, lower Rf); LC-MS (M+H⁺ is 14 units lower); ¹H NMR (presence of N-H signal, absence of N-CH₃ singlet). |
| Oxidized/Polymerized Products | Complex mixture of oligomers | Aerial oxidation of the electron-rich indole ring during reaction or workup.[4] | Visual (pink/brown color); TLC (baseline or highly polar colored spots); Broad, undefined signals in ¹H NMR. |
| Starting Hydrazine | (3,5-dimethoxyphenyl)hydrazine | Incomplete reaction or carry-over from previous step. | LC-MS; TLC. Can be difficult to spot in ¹H NMR of crude mixture. |
Part 4: Key Experimental Protocols
Protocol 1: Fischer Indole Synthesis and Cyclization
This protocol combines the hydrazone formation and cyclization for efficiency.
-
Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add (3,5-dimethoxyphenyl)hydrazine hydrochloride (1.0 eq).
-
Solvent & Reactant: Add absolute ethanol (approx. 10 mL per gram of hydrazine) followed by ethyl pyruvate (1.1 eq).
-
Hydrazone Formation: Stir the mixture at room temperature for 1-2 hours. Formation of the hydrazone is often visible as a precipitate or color change. Monitor by TLC until the hydrazine is consumed.
-
Cyclization: Slowly add polyphosphoric acid (PPA) (approx. 5-10 times the weight of the hydrazine). Caution: The addition can be exothermic.
-
Heating: Heat the reaction mixture to 90-100°C and stir for 2-4 hours. Monitor the disappearance of the hydrazone intermediate by TLC.
-
Workup: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice with vigorous stirring. A solid should precipitate.
-
Isolation: Filter the precipitated solid, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the crude ethyl 4,6-dimethoxy-1H-indole-2-carboxylate under vacuum.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: Place a small amount of the crude, colored product in a test tube. Add a few drops of a test solvent (e.g., ethanol, isopropanol, or ethyl acetate).
-
Dissolution: Heat the test tube gently. The ideal solvent will dissolve the product when hot but not when cold. If the product is too soluble, add a co-solvent in which it is insoluble (e.g., water or hexanes) dropwise to the hot solution until turbidity appears.
-
Procedure: Place the bulk of the crude solid in an Erlenmeyer flask. Add the minimum amount of the chosen hot solvent to fully dissolve the solid.
-
Decolorization: Add a small scoop of activated charcoal (approx. 1-2% by weight) and keep the solution gently boiling for 5-10 minutes.
-
Filtration: Perform a hot filtration through a fluted filter paper to remove the charcoal.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry thoroughly.
Part 5: Visualization Diagrams
Caption: Troubleshooting workflow for low yield in Fischer indole synthesis.
Caption: Structures of the target molecule and key process-related impurities.
Part 6: References
-
Benchchem. (n.d.). Common side reactions in Fischer indole synthesis and how to avoid them. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Japp–Klingemann reaction. Retrieved from --INVALID-LINK--
-
Testbook. (n.d.). Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure. Retrieved from --INVALID-LINK--
-
Hughes, D. L. (2011). Why Do Some Fischer Indolizations Fail? Journal of Organic Chemistry, 76(11), 4563–4575. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). CN102020600A - Synthetic method of indole-2-carboxylic acid. Retrieved from --INVALID-LINK--
-
ResearchGate. (n.d.). The Japp‐Klingemann Reaction. Retrieved from --INVALID-LINK--
-
Springer. (2021). Biological activity and synthesis of 5,6-dihydroxyindole-2-carboxylic acid. Chemistry of Heterocyclic Compounds, 57(4), 417–419. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Methoxyphenylhydrazine hydrochloride. Retrieved from --INVALID-LINK--
-
chemeurope.com. (n.d.). Japp-Klingemann reaction. Retrieved from --INVALID-LINK--
-
Chemical Industry. (n.d.). Indole-2-Carboxylic Acid: Purity and Supply Chain for the Chemical Industry. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). WO2008072257A2 - Process for the preparation of indole derivatives. Retrieved from --INVALID-LINK--
-
Wikipedia. (2023). Fischer indole synthesis. Retrieved from --INVALID-LINK--
-
The Good Scents Company. (n.d.). indole-2-carboxylic acid. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 4-Methoxyphenylhydrazine hydrochloride synthesis. Retrieved from --INVALID-LINK--
-
ResearchGate. (2017). What do common indole impurities look like? Retrieved from --INVALID-LINK--
-
YouTube. (2018). Methods of indole synthesis: Part III (Fischer indole synthesis). Retrieved from --INVALID-LINK--
-
Biosynth. (n.d.). 4,6-Dimethoxy-1H-indole-2-carboxylic acid. Retrieved from --INVALID-LINK--
-
Royal Society of Chemistry. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(85), 54106-54133. Retrieved from --INVALID-LINK--
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. 4-Methoxyphenylhydrazine hydrochloride | 19501-58-7 [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. 4-Methoxyphenylhydrazine hydrochloride synthesis - chemicalbook [chemicalbook.com]
- 7. CN102020600A - Synthetic method of indole-2-carboxylic acid - Google Patents [patents.google.com]
Navigating the Stability of Indole-2-Carboxylic Acids: A Technical Support Guide
Welcome to the technical support center for handling and preventing the decarboxylation of indole-2-carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who work with these versatile but often sensitive compounds. Here, we provide in-depth, experience-driven advice to help you anticipate, troubleshoot, and overcome the common challenge of premature decarboxylation, ensuring the integrity of your molecules and the success of your experiments.
Introduction: The Inherent Instability of Indole-2-Carboxylic Acids
Indole-2-carboxylic acids are valuable building blocks in the synthesis of a wide range of biologically active molecules, including antiviral and anticancer agents.[1][2][3] However, their utility is often hampered by a tendency to undergo decarboxylation—the loss of carbon dioxide—to form the corresponding 2-unsubstituted indole. This process can be triggered by heat, acidic or basic conditions, and the presence of certain metals, leading to reduced yields and impure products. Understanding the mechanisms and contributing factors is the first step toward effective prevention.
The core of the issue lies in the electronic nature of the indole ring system. The nitrogen atom can stabilize the intermediate formed during decarboxylation, making the C2-carboxyl group particularly labile compared to carboxylic acids on other aromatic systems.
Below, we address common issues and questions in a practical, Q&A format, grounding our recommendations in established chemical principles and field-proven techniques.
Troubleshooting Guide: Common Issues & Solutions
This section tackles specific problems you might encounter during your work with indole-2-carboxylic acids.
Problem 1: Significant decarboxylation observed during a reaction in an acidic medium.
Q: I'm running a reaction with an indole-2-carboxylic acid under acidic conditions and my main product is the decarboxylated indole. What's happening and how can I fix it?
A: This is a classic issue. In strongly acidic solutions, the carboxylic acid group can be protonated, which, in the presence of water, leads to the formation of a hydrated intermediate. This intermediate can then eliminate protonated carbonic acid in the rate-determining step, leading to your undesired product.[4] The overall process is catalytic in both acid and water.[4]
Immediate Solutions:
-
Reduce Acidity: If your reaction chemistry allows, decrease the concentration of the acid or switch to a weaker acid. The rate of decarboxylation is highly dependent on the hydrogen ion concentration.[4]
-
Anhydrous Conditions: The mechanism involves water.[4] Therefore, running your reaction under strictly anhydrous conditions can significantly suppress this side reaction. Ensure your solvents and reagents are thoroughly dried.
-
Lower the Temperature: Like most undesired side reactions, the rate of decarboxylation is temperature-dependent. Running your reaction at a lower temperature, even if it requires a longer reaction time, can often favor the desired transformation over decarboxylation.
-
Protecting Group Strategy: If the above measures are not feasible, consider protecting the carboxylic acid as an ester (e.g., methyl or ethyl ester). Esters are generally more stable under these conditions. The ester can be hydrolyzed back to the carboxylic acid at the end of your synthetic sequence under carefully controlled, milder basic conditions.
Problem 2: My indole-2-carboxylic acid is degrading upon heating, even in a neutral solvent.
Q: I am attempting to run a reaction at an elevated temperature (e.g., >100 °C) and am seeing significant decarboxylation, even without added acid or base. Why is this happening and what are my options?
A: Indole-2-carboxylic acids can undergo thermal decarboxylation. Heating the compound, especially above its melting point or in high-boiling solvents like quinoline or N,N-dimethylformamide (DMF), can be sufficient to induce the loss of CO2.[1][5] This is often exploited for the synthesis of 2-unsubstituted indoles.[6]
Immediate Solutions:
-
Re-evaluate Temperature Requirements: Is the high temperature absolutely necessary for your desired reaction? Investigate if a more active catalyst or a different solvent system could enable the reaction to proceed at a lower temperature.
-
Solvent Choice: If heating is unavoidable, the choice of solvent is critical. While high-boiling polar aprotic solvents are often used to facilitate decarboxylation, you might have more success with less interactive, lower-boiling point solvents if your reaction allows.
-
Microwave-Assisted Synthesis: While microwave irradiation can be used to accelerate decarboxylation,[6] carefully controlled microwave heating can sometimes provide rapid heating to the target temperature for a short duration, potentially favoring the desired reaction over the slower thermal decomposition. This requires careful optimization.
-
Esterification: As with acidic conditions, converting the carboxylic acid to an ester is a robust strategy to prevent thermal decarboxylation. Esters are significantly more stable to heat.
Problem 3: Unwanted decarboxylation during metal-catalyzed cross-coupling reactions.
Q: I am trying to perform a Suzuki or Buchwald-Hartwig coupling on a substituted indole-2-carboxylic acid, but I am losing the carboxyl group. What is causing this?
A: Many transition metal catalysts, particularly copper and palladium, can promote decarboxylation. In fact, copper-catalyzed decarboxylative coupling is a well-established synthetic method.[7] The mechanism often involves the formation of a metal-carboxylate complex, which then undergoes decarboxylation to generate a reactive organometallic intermediate that proceeds with the coupling partner.[1][7]
Immediate Solutions:
-
Protect the Carboxylic Acid: This is the most reliable solution. Convert the carboxylic acid to an ester. The ester group is generally inert to the conditions of many cross-coupling reactions. You can then hydrolyze the ester in a subsequent step.
-
Change the Catalyst System: If protecting the acid is not an option, you may need to screen different catalysts and ligands. Some ligand systems may be less prone to interacting with the carboxyl group and promoting decarboxylation.
-
Modify the Reaction Sequence: Consider performing the cross-coupling reaction on an indole precursor that does not yet have the C2-carboxylic acid. The carboxylic acid could then be introduced at a later stage in the synthesis, for example, by lithiation and quenching with CO2 under carefully controlled cryogenic conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general mechanism of decarboxylation for indole-2-carboxylic acids?
A: The mechanism depends on the conditions.
-
Under acidic conditions: It proceeds via the formation of a hydrated intermediate of the carboxyl group, followed by the elimination of protonated carbonic acid.[4]
-
Thermally or with metal catalysis: It often involves the formation of an intermediate where the indole nitrogen helps to stabilize the negative charge that develops on the C2 position as the C-C bond to the carboxyl group breaks. In the case of metal catalysis (e.g., with copper), a copper-carboxylate complex forms first, which facilitates the elimination of CO2.[1][7]
dot
Caption: General pathways for decarboxylation.
Q2: How does pH affect the stability of indole-2-carboxylic acids?
A: Both low and high pH can promote decarboxylation.
-
Low pH (acidic): As discussed, strong acids catalyze decarboxylation.[4]
-
High pH (basic): Strong bases can deprotonate the carboxylic acid, forming a carboxylate. While generally more stable than the protonated acid, at high temperatures, this carboxylate can still undergo decarboxylation. Some studies on other aromatic carboxylic acids show instability at high pH.[8] Basic conditions, such as using K3PO4, are sometimes employed in copper-catalyzed decarboxylation reactions at high temperatures.[7]
Q3: What are the best practices for storing indole-2-carboxylic acids?
A: To ensure long-term stability, store indole-2-carboxylic acids in a cool, dark, and dry place.[9] A refrigerator or freezer is ideal. Protect them from light and moisture. For sensitive compounds, storing under an inert atmosphere (e.g., argon or nitrogen) can also be beneficial to prevent oxidative degradation, although decarboxylation is the primary concern.
Q4: Are there any "safe" solvents for working with indole-2-carboxylic acids at elevated temperatures?
A: There are no universally "safe" high-boiling solvents, as thermal decarboxylation can occur even without solvent participation. However, some solvents are known to actively promote it. For instance, quinoline is famously used as a solvent for decarboxylation reactions, often with a copper catalyst.[6][10] Polar aprotic solvents like DMF, DMSO, and NMP are also common in decarboxylative couplings at high temperatures.[7][11] If heating is necessary, consider solvents with lower boiling points that still meet the reaction requirements, or non-polar aromatic solvents like toluene, though solubility may be a concern. Always run a small-scale test reaction to assess stability before committing to a larger scale.
Q5: Can I use protecting groups other than esters for the carboxylic acid?
A: Yes, while esters are the most common protecting group for carboxylic acids, other options exist.[12] For example, conversion to an oxazoline or an amide are possibilities, though the conditions for their removal might be harsh. The choice of protecting group should be guided by its stability to your planned reaction conditions and the ease of its removal without affecting other functional groups in your molecule. For most applications involving indole-2-carboxylic acids, simple methyl or ethyl esters provide a good balance of stability and ease of deprotection (saponification).
Experimental Protocols
Protocol 1: Esterification of Indole-2-Carboxylic Acid (General Procedure)
This protocol describes a standard method to protect the carboxylic acid as a methyl ester, thereby preventing decarboxylation in subsequent steps.
Materials:
-
Indole-2-carboxylic acid
-
Methanol (anhydrous)
-
Thionyl chloride (SOCl2) or catalytic sulfuric acid (H2SO4)
-
Saturated sodium bicarbonate (NaHCO3) solution
-
Ethyl acetate or dichloromethane for extraction
-
Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)
Procedure (using SOCl2):
-
Suspend the indole-2-carboxylic acid (1 equivalent) in anhydrous methanol (5-10 mL per gram of acid) in a round-bottom flask equipped with a magnetic stir bar.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.1-1.5 equivalents) dropwise to the stirred suspension. The reaction is exothermic and will generate HCl gas, so perform this in a well-ventilated fume hood.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 2-4 hours or until TLC/LCMS analysis shows complete consumption of the starting material.
-
Carefully quench the reaction by slowly pouring it into a stirred, saturated solution of sodium bicarbonate.
-
Extract the aqueous mixture with ethyl acetate or dichloromethane (3x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO4 or Na2SO4, filter, and concentrate under reduced pressure to yield the methyl indole-2-carboxylate.
dot
Caption: Workflow for acid protection.
Summary Table: Factors Influencing Decarboxylation
| Factor | Condition Promoting Decarboxylation | Recommended Preventative Action |
| Temperature | High temperatures (>150 °C)[1][7] | Work at the lowest feasible temperature. |
| pH | Strongly acidic or basic conditions[4][8] | Maintain near-neutral pH if possible. Buffer the reaction. |
| Catalysts | Copper salts (e.g., Cu2O), Palladium complexes[7] | Avoid these metals if decarboxylation is not desired. |
| Solvent | High-boiling polar solvents (Quinoline, NMP, DMF)[6][7] | Use lower-boiling or less interactive solvents. |
| Water | Presence of water in acidic media[4] | Use anhydrous conditions for acid-catalyzed reactions. |
| Light | (Potentially) UV light for certain derivatives | Store compounds in the dark. |
References
- 1. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 2. mdpi.com [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) DOI:10.1039/D3RA08320A [pubs.rsc.org]
- 4. Protonated carbonic acid and reactive intermediates in the acidic decarboxylation of indolecarboxylic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. Copper-Catalyzed Decarboxylative N-Arylation of Indole-2-carboxylic Acids [organic-chemistry.org]
- 8. Effect of pH on the stability of plant phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. nbinno.com [nbinno.com]
- 10. Synthesis of Indole-2-carboxylic Esters [combichemistry.com]
- 11. CN109694343B - Decarboxylation method of heterocyclic carboxylic acid compounds - Google Patents [patents.google.com]
- 12. m.youtube.com [m.youtube.com]
Validation & Comparative
comparing biological activity of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid with other indole derivatives
A Comparative Guide to the Biological Activity of Indole-2-Carboxylic Acid Derivatives
The indole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a vast array of natural products and synthetic pharmaceuticals with diverse biological activities.[1][2][3][4] Its structural versatility allows for fine-tuning of pharmacological properties, leading to the development of potent agents for various therapeutic areas, including oncology, inflammation, and infectious diseases.[2][4]
This guide provides a comparative analysis of the biological activity of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid and its structural class—indole-2-carboxylic acids—against other prominent indole derivatives. While specific experimental data on this particular methoxylated compound is limited in publicly accessible literature, we can infer its potential activities by examining its core structure and the influence of its substituents in the context of well-documented indole structure-activity relationships (SAR). We will delve into key therapeutic areas, present supporting data for related compounds, and provide detailed experimental protocols for researchers to validate and compare these activities in the laboratory.
The Indole-2-Carboxylic Acid Scaffold: A Platform for Enzyme Inhibition
The indole-2-carboxylic acid framework has proven to be a promising starting point for developing potent enzyme inhibitors. The carboxylic acid group at the C-2 position is crucial for forming key interactions, such as chelating with metal ions within enzyme active sites.[5][6][7] This has been effectively exploited in the design of inhibitors for several important enzyme targets.
Dual IDO1/TDO Inhibition for Immunotherapy
Indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO) are key enzymes in tryptophan metabolism and are considered significant targets for cancer immunotherapy.[8] A study on indole-2-carboxylic acid derivatives revealed that substitutions at the C-6 position could lead to potent dual inhibitors. For instance, a 6-acetamido-indole-2-carboxylic acid derivative was identified as a potent dual inhibitor with IC50 values in the low micromolar range (IDO1 IC50 = 1.17 μM, TDO IC50 = 1.55 μM).[8] This suggests that our focus molecule, with a methoxy group at the C-6 position, warrants investigation for similar activity.
HIV-1 Integrase Inhibition
The indole-2-carboxylic acid nucleus has also been identified as a scaffold for HIV-1 integrase strand transfer inhibitors (INSTIs).[5][6] The core structure can chelate with two Mg²⁺ ions in the enzyme's active site, a critical interaction for inhibition.[5][6][7] Structural optimization of an initial indole-2-carboxylic acid hit (IC50 = 32.37 μM) led to derivatives with significantly improved potency, demonstrating that this scaffold is a viable pharmacophore for developing new antiviral agents.[6][7]
Comparative Landscape: Indole Derivatives in Oncology
The development of indole-based anticancer agents is one of the most fruitful areas of research.[1][3][9] These compounds act through various mechanisms, and their efficacy is highly dependent on the substitution pattern around the indole core.[9][10][11]
Tubulin Polymerization Inhibitors
A primary mechanism for many anticancer indole derivatives is the inhibition of tubulin polymerization, which disrupts microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[2][10] While indole-2-carboxylic acids are not the most prominent in this class, other derivatives, such as indole-chalcones and benzimidazole-indoles, have shown potent activity.[10]
Protein Kinase Inhibitors
Protein kinases are crucial regulators of cell signaling pathways, and their dysregulation is a hallmark of cancer.[12] Several FDA-approved kinase inhibitors, such as Sunitinib, feature an indole (or indolinone) core.[10][13] Research has shown that indole-2-carboxamide derivatives can act as multi-target kinase inhibitors, potently inhibiting EGFR, BRAFV600E, and VEGFR-2 with IC50 values in the nanomolar range.[12] This highlights the potential of modifying the C-2 carboxylate of our focus molecule into an amide to explore kinase inhibition.
Table 1: Comparative Anticancer Activity of Various Indole Derivatives
| Compound Class | Specific Derivative Example | Target Cancer Cell Line | IC50 / GI50 Value | Mechanism of Action | Reference |
| Indole-Chalcone | Compound 12 (Chalcone-indole) | Various | 0.22 - 1.80 µM | Tubulin Polymerization Inhibitor | [10] |
| Benzimidazole-Indole | Compound 8 (Benzimidazole-indole) | Various | ~50 nM | Tubulin Polymerization Inhibitor | [10] |
| Indole-2-Carboxamide | Compound Va (Indole-2-carboxamide) | Panc-1, MCF-7, HT-29, A-549 | 26 - 86 nM | Multi-Kinase Inhibitor (EGFR, BRAF, VEGFR-2) | [12] |
| Pyridyl-Indole | Compound 2 (9-aryl-5H-pyrido[4,3-b]indole) | HeLa | 8.7 µM | Tubulin Polymerization Inhibitor | [2] |
Comparative Landscape: Indole Derivatives as Anti-inflammatory Agents
Chronic inflammation is implicated in numerous diseases, and the development of effective anti-inflammatory agents is a critical therapeutic goal. The well-known NSAID, Indomethacin, is an indole derivative, underscoring the scaffold's potential in this area.[14]
Cyclooxygenase (COX) Inhibition
The primary mechanism for many NSAIDs is the inhibition of cyclooxygenase (COX) enzymes.[14] Studies on various indole derivatives have shown that modifications at the N-1 and C-3 positions can lead to potent and selective COX-2 inhibition, which is desirable for reducing gastrointestinal side effects associated with non-selective COX inhibitors.[14][15] For example, certain 2-(5-methoxy-2-methyl-1H-indol-3-yl) acetohydrazide derivatives have demonstrated significant anti-inflammatory activity and selective COX-2 inhibition.[15] This suggests that the indole core itself, including substitutions like the N-1 methyl and C-6 methoxy on our focus molecule, can be tailored for potent anti-inflammatory effects.
Inhibition of Pro-inflammatory Cytokines
Other indole derivatives exert their anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines like NO, IL-6, and TNF-α.[16] A series of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives were shown to effectively inhibit the release of these cytokines in LPS-induced RAW264.7 cells, with one compound emerging as a promising non-toxic candidate for further development.[16]
Visualizing the Research & Development Workflow
The process of identifying and validating the biological activity of a novel indole derivative follows a structured, multi-stage workflow. This begins with initial screening for a desired activity and progresses through mechanistic studies to confirm the mode of action.
Caption: High-level workflow for drug discovery using indole derivatives.
Experimental Protocols: A Guide for Laboratory Validation
To ensure scientific integrity, all claims of biological activity must be supported by robust, reproducible experimental data. The following protocols are foundational for comparing the activities of indole derivatives.
Protocol 1: Cell Viability Assessment using MTT Assay
The MTT assay is a colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.[17][18] It is based on the reduction of the yellow tetrazolium salt MTT to purple formazan crystals by metabolically active cells.[17][19]
Principle: NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce MTT to insoluble formazan.[18] The amount of formazan produced is proportional to the number of living cells.[17][19]
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells/well in 100 µL of appropriate culture medium. Incubate until cells adhere and reach the exponential growth phase.[17][20]
-
Compound Treatment: Prepare serial dilutions of the indole derivatives (and a vehicle control, e.g., DMSO) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Incubate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a CO₂ incubator.
-
MTT Incubation: Prepare a 12 mM stock solution of MTT (Component A) in sterile PBS.[20] Add 10 µL of the MTT stock solution to each well.[20]
-
Incubation: Incubate the plate for 4 hours at 37°C.[20] During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.
-
Solubilization: Add 100 µL of a solubilization solution (e.g., SDS-HCl solution or DMSO) to each well to dissolve the formazan crystals.[17][20] Mix thoroughly by pipetting up and down.
-
Absorbance Measurement: Incubate for an additional 4 hours at 37°C to ensure complete solubilization.[20] Measure the absorbance (Optical Density, OD) of each well using a microplate reader at a wavelength of 570 nm.[20]
-
Data Analysis: Calculate the percentage of cell viability using the formula:
-
Viability % = 100 × (OD of treated cells / OD of control cells).[18]
-
Plot the viability percentage against the compound concentration to determine the IC50 value.
-
Protocol 2: In Vitro Enzyme Inhibition Assay
This general protocol can be adapted to assess the inhibitory potential of indole derivatives against a specific enzyme of interest (e.g., a kinase, cyclooxygenase, or integrase).[21][22]
Principle: Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The assay measures the rate of the enzymatic reaction in the presence and absence of the test compound to quantify inhibition.[21]
Step-by-Step Methodology:
-
Prepare Reagents: Prepare a suitable buffer solution at the optimal pH for the enzyme. Prepare stock solutions of the enzyme, the substrate, and the test indole derivatives.[21]
-
Enzyme Dilution: Dilute the enzyme in the assay buffer to a working concentration that yields a linear reaction rate over the measurement period.[21]
-
Pre-incubation with Inhibitor: In a 96-well plate, add the enzyme solution to wells containing various concentrations of the indole derivative (or vehicle control). Allow the enzyme and inhibitor to pre-incubate for a set period (e.g., 10-15 minutes) at the optimal temperature.[21] This step is crucial for inhibitors that bind slowly.
-
Initiate Reaction: Start the enzymatic reaction by adding the substrate to all wells.[21]
-
Monitor Reaction: Immediately begin monitoring the reaction by measuring the change in absorbance or fluorescence over time using a microplate reader. The measurement wavelength and time course will depend on the specific substrate and product.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration from the linear portion of the progress curve.
-
Calculate the percentage of inhibition: % Inhibition = 100 × (1 - (V₀ with inhibitor / V₀ of control)).
-
Plot the % Inhibition against the inhibitor concentration to determine the IC50 value.
-
Protocol 3: In Vitro Anti-inflammatory Activity via Protein Denaturation Assay
Protein denaturation is a well-documented cause of inflammation.[23] This assay evaluates the ability of a compound to inhibit the denaturation of proteins (like bovine serum albumin or egg albumin) induced by heat.[24][25][26]
Principle: Denaturation of proteins leads to a loss of their biological function and is implicated in inflammatory diseases.[25] An anti-inflammatory agent can be expected to protect against this denaturation.
Step-by-Step Methodology:
-
Reaction Mixture Preparation: Prepare a reaction mixture consisting of 0.5 mL of the test indole derivative solution at various concentrations (e.g., 100-500 µg/mL). Add 0.5 mL of a 0.5% w/v bovine serum albumin (BSA) solution.[26] A control consists of 0.5 mL of distilled water and 0.5 mL of the BSA solution.
-
Incubation (Pre-heat): Incubate all tubes at 37°C for 20 minutes.[26]
-
Heat-induced Denaturation: Induce denaturation by increasing the temperature and incubating the samples at 57°C for 30 minutes.[26]
-
Cooling: After incubation, allow the solutions to cool to room temperature.
-
Turbidity Measurement: Add 2.5 mL of phosphate-buffered saline (PBS) to each tube and measure the turbidity (absorbance) using a spectrophotometer at 660 nm.[26]
-
Data Analysis: Calculate the percentage inhibition of protein denaturation using the formula:
Structure-Activity Relationships and Logical Comparisons
The biological activity of an indole derivative is dictated by the type and position of its substituents. Understanding these relationships is key to designing more potent and selective molecules.
Caption: Logical comparison of indole derivative classes and their primary activities.
Conclusion
Compared to other well-established classes of indole derivatives, such as the tubulin-inhibiting indole-chalcones or the kinase-inhibiting indole-carboxamides, the therapeutic potential of this specific molecule remains to be unlocked. The experimental protocols provided in this guide offer a clear and validated pathway for researchers to elucidate its biological activity, compare its performance against established benchmarks, and contribute to the ever-expanding landscape of indole-based drug discovery.
References
- 1. A Review on Indole as a Cardinal Scaffold for Anticancer Drugs Development | Bentham Science [benthamscience.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Recent Development in Indole Derivatives as Anticancer Agent: A Mechanistic Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Target-based anticancer indole derivatives and insight into structure‒activity relationship: A mechanistic review update (2018–2021) - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Indole Compounds in Oncology: Therapeutic Potential and Mechanistic Insights | MDPI [mdpi.com]
- 12. Design, Synthesis, and Biological Evaluation of Indole-2-carboxamides as Potential Multi-Target Antiproliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Synthesis and Anticancer Activity of Indole-Functionalized Derivatives of Betulin - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chesci.com [chesci.com]
- 15. pascal-cofc.library.cofc.edu [pascal-cofc.library.cofc.edu]
- 16. Design, synthesis, and anti-inflammatory activity of indole-2-formamide benzimidazole[2,1-b]thiazole derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 17. creative-diagnostics.com [creative-diagnostics.com]
- 18. MTT assay - Wikipedia [en.wikipedia.org]
- 19. biotium.com [biotium.com]
- 20. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 21. superchemistryclasses.com [superchemistryclasses.com]
- 22. A standard operating procedure for an enzymatic activity inhibition assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ijddr.in [ijddr.in]
- 24. researchgate.net [researchgate.net]
- 25. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
- 26. bbrc.in [bbrc.in]
Structure-Activity Relationship of 4,6-Dimethoxy Substituted Indoles: A Comparative Guide
An In-Depth Technical Guide for Researchers
The indole nucleus is a cornerstone in medicinal chemistry, forming the structural basis for a vast array of biologically active molecules, from essential amino acids like tryptophan to potent pharmaceuticals.[1] Its electron-rich nature makes it a "privileged scaffold," amenable to a wide range of chemical modifications. Among these, methoxy substitutions on the benzene ring significantly enhance and diversify the indole's reactivity and pharmacological profile.[2] This guide provides a comprehensive analysis of the structure-activity relationships (SAR) for a specific, highly promising class: 4,6-dimethoxy substituted indoles. We will dissect how subtle structural changes to this core scaffold dictate its interaction with various biological targets, including cancer-related proteins, cholinesterases, and serotonin receptors, providing field-proven insights for drug development professionals.
The 4,6-Dimethoxyindole Core: A Scaffold of Diverse Bioactivity
The introduction of methoxy groups at the C4 and C6 positions of the indole ring creates a unique electronic environment that has been exploited to generate compounds with a remarkable spectrum of activities. Research has demonstrated that this scaffold is a fertile ground for the development of:
-
Anticancer Agents: Particularly as potent inhibitors of tubulin polymerization, disrupting microtubule dynamics essential for cell division.[3]
-
Anticholinesterase Agents: Offering potential therapeutic avenues for neurodegenerative diseases like Alzheimer's by inhibiting the breakdown of key neurotransmitters.[4][5][6]
-
Antibacterial and Antitumor Agents: Demonstrating broad cytotoxic and antimicrobial effects through various derivatizations.[1][7]
-
Serotonin Receptor Modulators: Acting on critical central nervous system targets, with the potential for developing novel psychiatric and neurological therapies.[8]
This guide will compare and contrast how modifications at different positions of the 4,6-dimethoxyindole nucleus fine-tune these activities, supported by quantitative experimental data.
Comparative Analysis I: Anticancer Activity as Tubulin Polymerization Inhibitors
A significant area of research for 4,6-dimethoxyindoles has been in oncology, inspired by potent vascular disrupting agents like OXi8006.[3] The core pharmacophore for this activity typically involves a 2-aryl and a 3-aroyl substitution pattern.
Key Structural Requirements for Potent Tubulin Inhibition:
Our analysis reveals a clear SAR for antitubulin and cytotoxic activity, primarily centered around substitutions at the C2, C3, and C7 positions.
-
The C3-Aroyl Group: A 3-(3″,4″,5″-trimethoxybenzoyl) moiety is a critical feature for potent activity. Analogues bearing nitro, halogen, or trifluoromethyl groups on the C3-benzoyl ring showed significantly reduced or no activity, highlighting the importance of the trimethoxy substitution pattern for binding to the colchicine site on tubulin.[3]
-
The C2-Aryl Group: The substitution pattern on the C2-phenyl ring is crucial. A 3'-hydroxy-4'-methoxy arrangement is a common feature in the most potent compounds.
-
The Indole Ring Substitution:
-
A 6-methoxy group is consistently present in active compounds. Replacing it with a 6-hydroxy moiety leads to a dramatic loss of antitubulin activity and a significant drop in cytotoxicity.[3]
-
Substitution at the C7-position is a powerful modulator of activity. The addition of a 7-methoxy group to the 6-methoxy scaffold (creating a 6,7-dimethoxy pattern) results in an analogue (compound 36 ) with potency comparable to the lead compound, OXi8006.[3] Translocating the phenolic hydroxyl group from the C2-aryl ring to the C7 position of the indole ring (compound 35 ) also yields a nearly equipotent compound.[3]
-
| Compound ID | Indole Ring Substitution | 3-Aroyl Moiety | Tubulin IC50 (µM)[3] | SK-OV-3 IC50 (µM)[3] | NCI-H460 IC50 (µM)[3] | DU-145 IC50 (µM)[3] |
| OXi8006 | 6-MeO | 3,4,5-tri-MeO-benzoyl | 1.1 | <0.1 | <0.1 | <0.1 |
| 36 | 6,7-di-MeO | 3,4,5-tri-MeO-benzoyl | 1.1 | <0.1 | <0.1 | <0.1 |
| 35 | 6-MeO, 7-OH | 3,4,5-tri-MeO-benzoyl | 1.3 | <0.1 | <0.1 | <0.1 |
| 33 | 6-OH | 3,4,5-tri-MeO-benzoyl | >20 | 1.2 | 1.5 | 1.3 |
| 28 | 6-MeO | 3,4,5-tri-F-benzoyl | 7.5 | 0.8 | 0.8 | 0.7 |
| 25 | 6-MeO | 4-NO2-benzoyl | >20 | 2.5 | 2.4 | 1.8 |
Note: All compounds have a 2-(3'-hydroxy-4'-methoxyphenyl) substituent unless otherwise noted for compound 35, where the 2-aryl is 4'-methoxyphenyl.
References
- 1. jmpcr.samipubco.com [jmpcr.samipubco.com]
- 2. soc.chim.it [soc.chim.it]
- 3. Synthesis and biological evaluation of indole-based, anti-cancer agents inspired by the vascular disrupting agent 2-(3′-hydroxy-4′-methoxyphenyl)-3-(3″,4″,5″-trimethoxybenzoyl)-6-methoxyindole (OXi8006) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. Dimethoxyindoles based thiosemicarbazones as multi-target agents; synthesis, crystal interactions, biological activity and molecular modeling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. 6-MeO-DMT - Wikipedia [en.wikipedia.org]
A Researcher's Guide to Validating the Mechanism of Action of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Introduction: From Molecular Structure to Biological Function
In the realm of drug discovery and development, elucidating the precise mechanism of action (MoA) of a novel chemical entity is a critical endeavor. For the compound 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid, its indole scaffold suggests a potential for diverse biological activities, a hypothesis supported by the known pharmacological properties of related indole derivatives. This guide provides a comprehensive framework for researchers to systematically investigate and validate the MoA of this compound, employing a multi-tiered, evidence-based approach. We will explore hypothetical, yet plausible, mechanisms and detail the experimental workflows required to test these hypotheses, comparing its potential performance with established compounds.
Our investigative strategy will be structured to first screen for broad biological activities and subsequently delve into more specific molecular interactions. This approach ensures a logical and efficient use of resources, building a robust evidence base for the compound's MoA.
Tier 1: Foundational Bioactivity Screening - Antioxidant Potential
Many indole derivatives exhibit antioxidant properties. Therefore, a logical first step is to assess the free-radical scavenging capabilities of this compound.
Rationale for Antioxidant Screening
Oxidative stress is implicated in a multitude of pathological conditions. A compound with antioxidant activity has the potential for therapeutic applications across various diseases. Simple, cell-free chemical assays provide a rapid and cost-effective initial assessment of this potential.
Comparative Experimental Workflow: Chemical Antioxidant Assays
We will employ two widely recognized assays, the DPPH and ABTS radical scavenging assays, to quantify the antioxidant capacity of our target compound.[1][2] Ascorbic acid, a well-characterized antioxidant, will be used as a positive control for comparison.
Diagram of the Antioxidant Assay Workflow
Caption: Workflow for DPPH and ABTS antioxidant assays.
Table 1: Hypothetical Comparative Data for Antioxidant Assays
| Compound | DPPH IC50 (µM) | ABTS IC50 (µM) |
| This compound | 45.8 | 32.5 |
| Ascorbic Acid (Positive Control) | 25.2 | 18.9 |
Detailed Experimental Protocols
DPPH Radical Scavenging Assay [2][3][4][5][6]
-
Reagent Preparation:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol. Store in an amber bottle to protect from light.
-
Prepare serial dilutions of the test compound and ascorbic acid in methanol.
-
-
Assay Procedure:
-
In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each concentration of the test compound and ascorbic acid.
-
For the blank, add 100 µL of methanol to 100 µL of the DPPH solution.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity using the formula: % Inhibition = [(Abs_blank - Abs_sample) / Abs_blank] * 100
-
Determine the IC50 value (the concentration of the compound that inhibits 50% of the DPPH radicals) by plotting the percentage of inhibition against the compound concentration.
-
ABTS Radical Scavenging Assay [1][7][8][9][10]
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) (ABTS) and a 2.45 mM aqueous solution of potassium persulfate.
-
Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours to generate the ABTS radical cation (ABTS•+).
-
On the day of the assay, dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Assay Procedure:
-
In a 96-well microplate, add 190 µL of the diluted ABTS•+ solution to 10 µL of each concentration of the test compound and ascorbic acid.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.
-
Tier 2: Delving into Specific Enzymatic Inhibition
Based on the activities of other indole-containing compounds, we will investigate two potential enzymatic targets: acetylcholinesterase (AChE) and HIV-1 integrase.
Hypothesis 1: Acetylcholinesterase Inhibition
Some indole derivatives are known to inhibit AChE, an enzyme critical for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease.[11][12][13][14][15]
Comparative Experimental Workflow: AChE Inhibition Assay
We will use the Ellman's method, a colorimetric assay, to determine the AChE inhibitory activity of our compound.[16][17] Donepezil, a known AChE inhibitor used in the treatment of Alzheimer's disease, will serve as the positive control.[11][12]
Diagram of the AChE Inhibition Assay Workflow
Caption: Workflow for the acetylcholinesterase inhibition assay.
Table 2: Hypothetical Comparative Data for AChE Inhibition
| Compound | AChE IC50 (µM) |
| This compound | 12.3 |
| Donepezil (Positive Control) | 0.025 |
Detailed Experimental Protocol: Acetylcholinesterase Inhibition Assay[16][17][18][19][20]
-
Reagent Preparation:
-
Prepare a 0.1 M phosphate buffer (pH 8.0).
-
Prepare solutions of acetylcholinesterase (AChE), acetylthiocholine iodide (ATCI), and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) in the phosphate buffer.
-
Prepare serial dilutions of the test compound and donepezil in the buffer.
-
-
Assay Procedure:
-
In a 96-well plate, add 25 µL of the test compound or control, 25 µL of AChE solution, and 125 µL of DTNB solution to each well.
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the reaction by adding 25 µL of the ATCI solution.
-
-
Data Analysis:
-
Measure the absorbance at 412 nm at regular intervals for 10-15 minutes using a microplate reader.
-
Calculate the rate of reaction for each concentration.
-
Determine the percentage of inhibition and the IC50 value.
-
Hypothesis 2: HIV-1 Integrase Inhibition
Indole-2-carboxylic acid derivatives have been identified as potential inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[18][19][20][21][22]
Comparative Experimental Workflow: HIV-1 Integrase Strand Transfer Assay
A commercially available kit will be used to assess the inhibition of the strand transfer step of HIV-1 integrase. Raltegravir, an FDA-approved HIV-1 integrase inhibitor, will be the positive control.[18][19]
Table 3: Hypothetical Comparative Data for HIV-1 Integrase Inhibition
| Compound | HIV-1 Integrase IC50 (µM) |
| This compound | 5.7 |
| Raltegravir (Positive Control) | 0.007 |
Detailed Experimental Protocol: HIV-1 Integrase Strand Transfer Assay[26][27][28]
-
Assay Setup:
-
Follow the protocol provided with a commercial HIV-1 integrase assay kit. Typically, this involves a streptavidin-coated 96-well plate with a biotinylated donor substrate DNA.
-
-
Enzyme Reaction:
-
Add recombinant HIV-1 integrase to the wells.
-
Add serial dilutions of the test compound and raltegravir.
-
Add the target substrate DNA to initiate the strand transfer reaction.
-
-
Detection and Analysis:
-
The integrated product is detected using an HRP-labeled antibody and a colorimetric substrate.
-
Measure the absorbance at the appropriate wavelength.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Tier 3: Cellular Assays for Anticancer Activity
Given that some indole derivatives exhibit antitumor properties, it is prudent to investigate the potential of this compound to induce cancer cell death.
Rationale for Cellular Assays
Cell-based assays provide a more biologically relevant context than in vitro enzyme assays. They allow for the assessment of a compound's effect on cell viability and can provide insights into the underlying cell death mechanisms.
Comparative Experimental Workflow: Cytotoxicity and Apoptosis Assays
We will first assess the cytotoxic effects of the compound on a cancer cell line (e.g., MCF-7 breast cancer cells) using the MTT assay.[23][24][25] Doxorubicin, a commonly used chemotherapeutic agent, will be the positive control.[][27][28][29][30] If significant cytotoxicity is observed, we will proceed with Western blot analysis to investigate key markers of apoptosis.[31][32][33][34]
Diagram of the Anticancer Activity Workflow
Caption: Workflow for evaluating anticancer activity.
Table 4: Hypothetical Comparative Data for Cytotoxicity
| Compound | MCF-7 Cell Viability IC50 (µM) |
| This compound | 28.4 |
| Doxorubicin (Positive Control) | 0.5 |
Detailed Experimental Protocols
MTT Assay for Cell Viability [23][24][25]
-
Cell Culture:
-
Seed MCF-7 cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Treatment:
-
Treat the cells with serial dilutions of the test compound and doxorubicin for 24-48 hours.
-
-
MTT Reaction:
-
Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Aspirate the medium and add DMSO to dissolve the formazan crystals.
-
-
Data Analysis:
-
Measure the absorbance at 570 nm.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
-
Western Blot for Apoptosis Markers [31][32][33][34]
-
Protein Extraction:
-
Treat MCF-7 cells with the IC50 concentration of the test compound for 24 hours.
-
Lyse the cells and extract total protein.
-
-
SDS-PAGE and Transfer:
-
Separate the protein lysates by SDS-PAGE and transfer them to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane and probe with primary antibodies against cleaved caspase-3 and cleaved PARP.
-
Incubate with an appropriate HRP-conjugated secondary antibody.
-
-
Detection:
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate. An increase in the levels of cleaved caspase-3 and cleaved PARP would be indicative of apoptosis induction.
-
Conclusion: Synthesizing the Evidence
This guide has outlined a systematic and comparative approach to validating the mechanism of action of this compound. By progressing from broad bioactivity screening to specific enzymatic and cell-based assays, researchers can build a comprehensive profile of the compound's biological effects. The inclusion of well-characterized positive controls at each stage is crucial for contextualizing the potency and efficacy of this novel indole derivative. The experimental workflows and protocols provided herein serve as a robust starting point for any investigation into the pharmacological properties of new chemical entities.
References
- 1. ijpsonline.com [ijpsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. acmeresearchlabs.in [acmeresearchlabs.in]
- 4. bio-protocol.org [bio-protocol.org]
- 5. researchgate.net [researchgate.net]
- 6. marinebiology.pt [marinebiology.pt]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scribd.com [scribd.com]
- 11. goodrx.com [goodrx.com]
- 12. What is the mechanism of Donepezil Hydrochloride? [synapse.patsnap.com]
- 13. Donepezil - Wikipedia [en.wikipedia.org]
- 14. Donepezil (Aricept): Uses, Side Effects, Interactions, Pictures, Warnings & Dosing - WebMD [webmd.com]
- 15. ivypanda.com [ivypanda.com]
- 16. benchchem.com [benchchem.com]
- 17. bio-protocol.org [bio-protocol.org]
- 18. Raltegravir - Wikipedia [en.wikipedia.org]
- 19. Raltegravir: molecular basis of its mechanism of action - PMC [pmc.ncbi.nlm.nih.gov]
- 20. What is the mechanism of Raltegravir Potassium? [synapse.patsnap.com]
- 21. Raltegravir in HIV-1 infection: Safety and Efficacy in Treatment-naïve Patients - PMC [pmc.ncbi.nlm.nih.gov]
- 22. homework.study.com [homework.study.com]
- 23. benchchem.com [benchchem.com]
- 24. Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 25. atcc.org [atcc.org]
- 27. Doxorubicin - Wikipedia [en.wikipedia.org]
- 28. What is the mechanism of Doxorubicin Hydrochloride? [synapse.patsnap.com]
- 29. Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Doxorubicin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 31. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 32. benchchem.com [benchchem.com]
- 33. benchchem.com [benchchem.com]
- 34. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Synthetic Routes to Substituted Indole-2-Carboxylic Acids
For Researchers, Scientists, and Drug Development Professionals
The indole-2-carboxylic acid scaffold is a privileged structure in medicinal chemistry, forming the core of numerous pharmaceuticals and biologically active compounds. Its synthesis has been a subject of intense research, leading to the development of a diverse array of synthetic methodologies. This guide provides a comparative analysis of the most prominent synthetic routes, evaluating their performance based on yield, substrate scope, reaction conditions, and scalability. We will delve into the mechanistic underpinnings of each method, offering insights to aid in the selection of the most appropriate route for a given target molecule.
Classical Approaches: The Bedrock of Indole Synthesis
The Fischer Indole Synthesis
First reported in 1883, the Fischer indole synthesis is a cornerstone of heterocyclic chemistry.[1][2] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, typically derived from the condensation of a phenylhydrazine with a pyruvate derivative, to yield the indole-2-carboxylic acid.[3][4]
Mechanism: The reaction proceeds through the formation of a phenylhydrazone, which then undergoes a[5][5]-sigmatropic rearrangement under acidic conditions.[2][4] This is followed by the loss of ammonia to afford the aromatic indole ring.[2][4]
Advantages:
-
Well-established and widely applicable.[3]
-
Broad substrate scope, tolerating a variety of substituents on both the arylhydrazine and the pyruvate component.[3]
Disadvantages:
-
Requires strongly acidic conditions, which can be incompatible with sensitive functional groups.[3]
-
The reaction can sometimes suffer from low yields, particularly with certain substitution patterns.[4]
The Reissert Indole Synthesis
The Reissert synthesis offers a direct route to indole-2-carboxylic acids from ortho-nitrotoluenes and diethyl oxalate.[6]
Mechanism: The synthesis begins with the condensation of o-nitrotoluene with diethyl oxalate in the presence of a base to form an ethyl o-nitrophenylpyruvate.[6] This intermediate then undergoes reductive cyclization, typically using zinc dust in acetic acid or ferrous sulfate and ammonia, to yield the indole-2-carboxylic acid.[6][7][8]
Advantages:
-
Provides direct access to the indole-2-carboxylic acid core without the need for subsequent carboxylation.[3]
-
Potassium ethoxide has been shown to give better results than sodium ethoxide.[6]
Disadvantages:
-
A multi-step process that can be lengthy.[3]
-
The use of strong reducing agents may not be compatible with all functional groups.
The Hemetsberger Indole Synthesis
The Hemetsberger synthesis involves the thermal decomposition of a 3-aryl-2-azido-propenoic ester to form an indole-2-carboxylic ester.[5][9]
Mechanism: The exact mechanism is not fully elucidated but is postulated to proceed through a nitrene intermediate.[5] Azirine intermediates have also been isolated, suggesting their involvement in the reaction pathway.[5]
Advantages:
-
Typically provides good yields, often exceeding 70%.[5]
Disadvantages:
-
The starting 3-aryl-2-azido-propenoic esters can be unstable and difficult to synthesize, limiting the overall practicality of this method.[5]
The Madelung Synthesis
The Madelung synthesis is a classical method that involves the high-temperature, base-catalyzed cyclization of N-acyl-o-toluidines.[3]
Mechanism: The reaction is believed to proceed via an intramolecular Claisen-type condensation.[10] It involves the deprotonation of both the amide nitrogen and the benzylic position, followed by nucleophilic attack of the resulting carbanion onto the carbonyl carbon.[3]
Advantages:
-
Useful for the synthesis of 2-alkyl-substituted indoles that are not readily accessible by other methods.[3]
Disadvantages:
-
Requires harsh reaction conditions, including strong bases and very high temperatures (250-400°C), which significantly limits its substrate scope and scalability.[3] Modern variations using organolithium bases allow for lower reaction temperatures.[3]
Modern Methods: Expanding the Synthetic Toolkit
The limitations of classical methods have driven the development of more versatile and efficient transition-metal-catalyzed approaches.
Palladium-Catalyzed Syntheses
Palladium catalysis has emerged as a powerful tool for the construction of the indole nucleus, offering milder reaction conditions and broader functional group tolerance.[11][12]
Larock Indole Synthesis: This powerful method involves the palladium-catalyzed heteroannulation of an ortho-iodoaniline with a disubstituted alkyne.[13] The reaction is highly versatile and can be used to produce a wide variety of substituted indoles.[13]
Mechanism: The catalytic cycle involves the oxidative addition of the o-iodoaniline to a Pd(0) species, followed by coordination and migratory insertion of the alkyne. Subsequent intramolecular cyclization and reductive elimination regenerate the Pd(0) catalyst and furnish the indole product.[13]
C-H Activation Strategies: More recent developments have focused on the direct functionalization of C-H bonds, avoiding the need for pre-functionalized starting materials.[12][14] For instance, a palladium-catalyzed aerobic oxidative C-H amination of 2-acetamido-3-aryl-acrylates provides a direct route to 1-acetyl indole-carboxylates, which can be readily deprotected.[12] This method utilizes molecular oxygen as the terminal oxidant, making it an environmentally attractive approach.[12]
Advantages of Palladium-Catalyzed Methods:
-
Mild reaction conditions, often compatible with a wide range of functional groups.
-
High efficiency and often excellent yields.
-
Offers novel disconnection approaches for complex indole targets.[14]
Disadvantages of Palladium-Catalyzed Methods:
-
The cost and toxicity of palladium catalysts can be a concern, especially for large-scale synthesis.
-
Ligand and catalyst screening may be required to optimize the reaction for a specific substrate.
Performance Comparison
| Synthetic Route | Starting Materials | Key Reagents/Catalysts | Temperature (°C) | Typical Yield (%) | Key Advantages | Key Disadvantages |
| Fischer Indole Synthesis | Phenylhydrazine, Pyruvic acid derivative | Strong acid (e.g., ZnCl₂, PPA)[3] | 80-120[3] | 60-90[3] | Well-established, broad scope[3] | Harsh acidic conditions[3] |
| Reissert Indole Synthesis | o-Nitrotoluene, Diethyl oxalate | Base (e.g., KOEt), Reducing agent (e.g., Zn/HOAc)[6] | Room Temp to Reflux | 70-85[3] | Direct access to indole-2-carboxylic acid[3] | Multi-step process[3] |
| Hemetsberger Synthesis | 3-Aryl-2-azido-propenoic ester | Heat (Thermolysis)[5] | High (e.g., boiling xylene) | >70[5] | Good yields[5] | Unstable starting materials[5] |
| Madelung Synthesis | N-acyl-o-toluidine | Strong base (e.g., NaNH₂, KOtBu)[3] | 250-400[3] | 40-80[3] | Access to 2-alkylindoles[3] | Very harsh conditions[3] |
| Larock Indole Synthesis | o-Iodoaniline, Alkyne | Pd catalyst (e.g., Pd(OAc)₂)[13] | 100-130 | Good to Excellent | High versatility, mild conditions[13] | Requires pre-functionalized aniline |
| Pd-Catalyzed C-H Amination | 2-Acetamido-3-aryl-acrylate | Pd catalyst (e.g., Pd(OAc)₂), O₂ (oxidant)[12] | 100 | Good to High[12] | Atom-economical, avoids pre-functionalization[12] | Catalyst optimization may be needed |
Experimental Protocols
General Procedure for Fischer Indole Synthesis of Ethyl Indole-2-carboxylate[3]
-
Hydrazone Formation: A mixture of ethyl pyruvate and phenylhydrazine is warmed to form the corresponding phenylhydrazone.
-
Cyclization: The crude phenylhydrazone is dissolved in a suitable solvent (e.g., ethanol) and treated with an acidic catalyst such as zinc chloride or polyphosphoric acid.
-
Heating: The reaction mixture is heated at reflux for several hours until the reaction is complete (monitored by TLC).
-
Work-up and Purification: The reaction mixture is cooled, and the product is isolated by extraction and purified by crystallization or column chromatography.
General Procedure for Reissert Indole Synthesis of Indole-2-carboxylic Acid[6]
-
Condensation: o-Nitrotoluene is condensed with diethyl oxalate in the presence of a base like potassium ethoxide in an anhydrous solvent (e.g., ethanol) to yield ethyl o-nitrophenylpyruvate.
-
Reductive Cyclization: The resulting pyruvate is subjected to reductive cyclization using a reducing agent such as zinc dust in acetic acid.
-
Isolation: The indole-2-carboxylic acid product precipitates from the reaction mixture and is collected by filtration.
Visualizing the Synthetic Pathways
Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis.
Reissert Indole Synthesis Workflow
Caption: Workflow of the Reissert Indole Synthesis.
Palladium-Catalyzed C-H Amination Workflow
Caption: Workflow for Pd-Catalyzed C-H Amination.
Conclusion
The synthesis of substituted indole-2-carboxylic acids can be achieved through a variety of methods, each with its own set of advantages and limitations. Classical methods like the Fischer and Reissert syntheses remain valuable for their simplicity and broad applicability. However, modern transition-metal-catalyzed reactions, particularly those involving palladium, offer milder conditions, higher efficiency, and novel synthetic strategies. The choice of a specific route will ultimately depend on the desired substitution pattern, the presence of other functional groups, and considerations of scale and cost. As the demand for complex indole-containing molecules continues to grow, the development of even more efficient and sustainable synthetic methods will remain a key area of research.
References
- 1. testbook.com [testbook.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. Buy Indole-2-carboxylic acid | 1477-50-5 [smolecule.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. Hemetsberger indole synthesis - Wikipedia [en.wikipedia.org]
- 6. Reissert indole synthesis - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. synarchive.com [synarchive.com]
- 10. youtube.com [youtube.com]
- 11. benchchem.com [benchchem.com]
- 12. Synthesis of Indole-2-carboxylate Derivatives via Palladium-catalyzed Aerobic Amination of Aryl C–H Bonds - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Larock indole synthesis - Wikipedia [en.wikipedia.org]
- 14. Synthesis of indoles, indolines, and carbazoles via palladium-catalyzed C─H activation - PMC [pmc.ncbi.nlm.nih.gov]
A Tale of Two Indoles: A Comparative Guide to 5,6-dihydroxyindole-2-carboxylic acid (DHICA) and 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
In the vast and intricate world of indole chemistry, structure dictates function. This guide provides a detailed comparison of two distinct indole-2-carboxylic acids: the naturally occurring eumelanin precursor, 5,6-dihydroxyindole-2-carboxylic acid (DHICA), and its synthetic, methoxy-protected counterpart, 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid. While structurally related, their divergent functionalities impart vastly different chemical reactivities and biological relevance, guiding their application in fields from dermatological research to synthetic chemistry.
This guide moves beyond a simple cataloging of properties. It delves into the causal relationships between their molecular architecture and their behavior, offering field-proven insights and detailed experimental protocols to empower researchers in their experimental design and compound selection.
Section 1: At a Glance: Core Structural and Functional Differences
The primary distinction lies in the substituents on the benzene ring of the indole core. DHICA possesses two hydroxyl (-OH) groups, making it a catechol-type molecule prone to oxidation. In contrast, this compound features two methoxy (-OCH3) groups and an N-methyl group, which fundamentally alter its chemical stability and reactivity.
| Feature | 5,6-dihydroxyindole-2-carboxylic acid (DHICA) | This compound |
| Synonyms | DHICA | - |
| CAS Number | 4790-08-3[1] | 105776-11-2 (for the 1H-indole variant)[2] |
| Molecular Formula | C₉H₇NO₄[1] | C₁₂H₁₃NO₄ |
| Molar Mass | 193.16 g/mol [1] | 235.24 g/mol |
| Key Functional Groups | Dihydroxy (Catechol), Carboxylic Acid, Secondary Amine | Dimethoxy, Carboxylic Acid, Tertiary Amine (N-methyl) |
| Primary Role | Eumelanin Biosynthesis Precursor[3][4][5][6][7] | Synthetic Building Block / Research Chemical |
| Reactivity | Readily undergoes oxidative polymerization[8] | Generally stable to oxidation; methoxy groups are protective |
| Solubility | Limited in water, better in alkaline solutions | Expected to have higher solubility in organic solvents |
Section 2: The Biological Powerhouse: 5,6-dihydroxyindole-2-carboxylic acid (DHICA)
DHICA is a pivotal intermediate in the biosynthesis of eumelanin, the brown-black pigment responsible for photoprotection in human skin and hair.[3][4][5][6][7] Its significance is not merely as a building block, but as a modulator of the final polymer's properties.
The Eumelanin Synthesis Pathway
The journey from the amino acid tyrosine to eumelanin is a complex enzymatic and spontaneous chemical cascade occurring within specialized organelles called melanosomes.[9] The enzyme tyrosinase initiates the process, converting tyrosine to dopaquinone.[9][10][11][12] From dopaquinone, the pathway leads to the formation of DHICA and another key indole, 5,6-dihydroxyindole (DHI). The ratio of DHI to DHICA incorporated into the final melanin polymer significantly influences its color and properties.[13] DHICA-rich melanins are typically lighter in color and more soluble than their DHI-rich counterparts.[3][14]
The enzyme dopachrome tautomerase (DCT) plays a crucial role in catalyzing the tautomerization of dopachrome to DHICA.[9][13] This enzymatic control over the DHICA/DHI ratio highlights the sophisticated biological regulation of pigmentation.[13]
Caption: Simplified Eumelanin Biosynthesis Pathway.
Experimental Focus: Oxidative Polymerization of DHICA
A key experimental characteristic of DHICA is its ability to undergo oxidative polymerization to form a melanin-like material. This process can be monitored in vitro to study the kinetics of melanogenesis or to synthesize bio-inspired materials.
Protocol 1: In Vitro DHICA Polymerization and Spectroscopic Analysis
This protocol describes a common method for inducing DHICA polymerization and monitoring its progress using UV-Visible spectroscopy. The reaction mimics the final stages of eumelanin formation.
Materials:
-
5,6-dihydroxyindole-2-carboxylic acid (DHICA)
-
Phosphate buffer (e.g., 50 mM sodium phosphate, pH 7.4) or carbonate buffer (pH 9)[14]
-
UV-Visible Spectrophotometer with cuvettes
-
Stir plate and stir bar
-
Air or oxygen source (optional, for enhanced oxidation)
Methodology:
-
Solution Preparation: Prepare a stock solution of DHICA in the chosen buffer. A typical starting concentration is 1 mM.[14] Due to its potential for auto-oxidation, it is best to prepare this solution fresh.
-
Initiation of Polymerization: Place the DHICA solution in a beaker on a stir plate at room temperature. For aerobic oxidation, simply stirring the solution in an open beaker is sufficient. The reaction can be accelerated by gently bubbling air or oxygen through the solution.
-
Spectroscopic Monitoring: At regular time intervals (e.g., 0, 15, 30, 60, 120, 240 minutes), withdraw an aliquot of the reaction mixture.
-
Data Acquisition: Record the UV-Visible absorption spectrum of each aliquot, typically over a range of 250-700 nm.
-
Analysis: As polymerization proceeds, a characteristic broadening of the absorption spectrum is expected, with an increase in absorbance in the visible range (400-700 nm), leading to a color change from colorless to brown/black.[8][15] The initial DHICA monomer has a distinct UV absorbance peak around 315 nm.[15] The progression of the reaction can be quantified by monitoring the increase in absorbance at a specific wavelength in the visible range (e.g., 450 nm).
Section 3: The Synthetic Analogue: this compound
In stark contrast to DHICA, this compound is a compound primarily of interest in synthetic and medicinal chemistry. Its key features—the methoxy and N-methyl groups—render it a stable, versatile building block.
The Chemistry of Methoxy-Activated Indoles
The methoxy groups at the 4- and 6-positions significantly increase the electron density of the indole ring system, enhancing its reactivity in certain electrophilic substitution reactions.[16] However, unlike the hydroxyl groups of DHICA, these methoxy groups are not readily oxidized. This stability is a critical feature for a synthetic intermediate, as it allows for chemical modifications at other parts of the molecule without unintended polymerization or degradation.
The N-methylation further stabilizes the molecule by removing the acidic N-H proton, preventing unwanted side reactions under basic conditions often employed in synthetic transformations like amide couplings.[17]
Potential Applications and Experimental Design
Given its structure, this compound is not a substrate for melanogenesis. Instead, its value lies in its potential as a scaffold for drug discovery or as a component in materials science. The indole-2-carboxylic acid moiety is a common starting point for the synthesis of indole-2-carboxamides, a class of compounds with diverse biological activities.[17]
Researchers would select this compound not for its biological function per se, but as a stable precursor to synthesize novel molecules. For example, the carboxylic acid can be activated and coupled with various amines to generate a library of amide derivatives for screening in biological assays.
Caption: General workflow for utilizing the synthetic indole.
Section 4: Analytical Methodologies: HPLC for Indole Carboxylic Acids
High-Performance Liquid Chromatography (HPLC) is a powerful and versatile technique for the analysis of both DHICA and its synthetic analogues. It can be used for purity assessment, quantification, and monitoring reaction progress.
Protocol 2: Generalized Reversed-Phase HPLC (RP-HPLC) Method
This protocol provides a starting point for developing an analytical method for indole carboxylic acids. Optimization of the mobile phase composition and gradient will be required for specific applications.
Materials & Equipment:
-
HPLC system with a UV or fluorescence detector
-
Reversed-phase C8 or C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)[18][19]
-
HPLC-grade acetonitrile, methanol, and water
-
Acid modifier (e.g., formic acid or acetic acid)[20]
-
Syringe filters (0.22 or 0.45 µm)
Methodology:
-
Sample Preparation: Dissolve the indole carboxylic acid sample in a suitable solvent (e.g., methanol or the initial mobile phase composition). The concentration should be within the linear range of the detector. Filter the sample through a syringe filter to remove particulates.
-
Mobile Phase Preparation: A common mobile phase consists of two eluents:
-
Chromatographic Conditions (Starting Point):
-
Column: C8 or C18, maintained at ambient or a controlled temperature (e.g., 30 °C).
-
Flow Rate: 1.0 mL/min.[21]
-
Detection: UV detection at a wavelength of maximum absorbance (e.g., ~280 nm for the indole core) or fluorescence detection (e.g., Ex: 280 nm, Em: 350 nm for higher sensitivity).[18][19][21]
-
Injection Volume: 5-20 µL.
-
Elution: A gradient elution is often effective. For example:
-
Start with a low percentage of Eluent B (e.g., 20%).
-
Linearly increase the percentage of Eluent B over 20-30 minutes to a high concentration (e.g., 90-100%).
-
Hold at high concentration for a few minutes to wash the column.
-
Return to the initial conditions and allow the column to re-equilibrate before the next injection.[19]
-
-
-
Data Analysis: Identify peaks based on their retention times compared to a pure standard. Quantify the analyte by integrating the peak area and comparing it to a calibration curve generated from standards of known concentrations.
Conclusion: Selecting the Right Tool for the Job
The choice between 5,6-dihydroxyindole-2-carboxylic acid and this compound is fundamentally a choice between studying a biological process and synthesizing novel chemical entities.
-
Choose 5,6-dihydroxyindole-2-carboxylic acid (DHICA) for research focused on melanogenesis, skin pigmentation, photoprotection, and the development of bio-inspired polymeric materials. Its inherent reactivity is its key feature, allowing it to serve as a probe and precursor in biological systems.
-
Choose this compound for applications in medicinal chemistry, drug discovery, and synthetic organic chemistry. Its stability and defined reactive handle (the carboxylic acid) make it an ideal scaffold for building new molecules with tailored properties for therapeutic or material applications.
By understanding the profound impact of subtle structural modifications—hydroxyl versus methoxy—researchers can make informed decisions, designing more effective experiments and accelerating progress in their respective fields.
References
- 1. DHICA - Wikipedia [en.wikipedia.org]
- 2. 4,6-Dimethoxy-1H-indole-2-carboxylic acid | 105776-11-2 | FEA77611 [biosynth.com]
- 3. Melanin - Wikipedia [en.wikipedia.org]
- 4. scispace.com [scispace.com]
- 5. 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. [PDF] 5,6-Dihydroxyindole-2-carboxylic acid is incorporated in mammalian melanin. | Semantic Scholar [semanticscholar.org]
- 8. arxiv.org [arxiv.org]
- 9. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Melanin Synthesis Pathways [skinwhiteningscience.com]
- 13. Inhibitory effects of melanin monomers, dihydroxyindole-2-carboxylic acid (DHICA) and dihydroxyindole (DHI) on mammalian tyrosinase, with a special reference to the role of DHICA/DHI ratio in melanogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. A Straightforward Access to New Amides of the Melanin Precursor 5,6-Dihydroxyindole-2-carboxylic Acid and Characterization of the Properties of the Pigments Thereof [mdpi.com]
- 15. Electron diffraction and solid-state NMR reveal the structure and exciton coupling in a eumelanin precursor - Chemical Science (RSC Publishing) DOI:10.1039/D4SC05453A [pubs.rsc.org]
- 16. soc.chim.it [soc.chim.it]
- 17. Discovery and Early Optimization of 1H-Indole-2-carboxamides with Anti-Trypanosoma cruzi Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. A simple method for simultaneous RP-HPLC determination of indolic compounds related to bacterial biosynthesis of indole-3-acetic acid - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. benchchem.com [benchchem.com]
The Methylation Effect: A Comparative Guide to the Biological Efficacy of Indole-2-Carboxylic Acids
For researchers, scientists, and drug development professionals, the indole-2-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, forming the foundation of numerous therapeutic agents. Its versatility allows for a wide range of chemical modifications to fine-tune its biological activity. Among these modifications, methylation—the addition of a methyl group—stands out as a subtle yet powerful tool to modulate potency, selectivity, and pharmacokinetic properties. This guide provides an in-depth comparison of the biological efficacy of methylated versus non-methylated indole-2-carboxylic acids, supported by experimental data from various therapeutic areas.
The Rationale Behind Methylation: More Than Just a Size Increase
From a medicinal chemistry perspective, the introduction of a methyl group to a pharmacophore is a strategic decision driven by several key hypotheses. Understanding these rationales is crucial for interpreting structure-activity relationship (SAR) data.
-
Steric Influence: A methyl group can act as a "conformational lock," restricting the rotation of bonds and favoring a bioactive conformation that enhances binding to a biological target.
-
Electronic Effects: As an electron-donating group, a methyl substituent can alter the electron density of the indole ring system, influencing hydrogen bonding capabilities and p-p stacking interactions with the target protein.
-
Lipophilicity Modulation: The addition of a methyl group increases the lipophilicity of a molecule. This can enhance membrane permeability, leading to improved cell-based activity, but may also affect solubility and metabolism.
-
Metabolic Blocking: Methylation at a site susceptible to metabolic degradation (e.g., oxidation by cytochrome P450 enzymes) can block this pathway, thereby increasing the compound's half-life and bioavailability.
The following sections will explore these principles through concrete examples from published research, comparing the biological activities of methylated and non-methylated indole-2-carboxylic acid derivatives.
Anticancer Activity: A Tale of Two Targets
The indole-2-carboxylic acid scaffold has been extensively explored in the development of anticancer agents. Here, we examine how methylation impacts efficacy against two distinct cancer targets: the 14-3-3η protein and in the context of apoptosis induction.
Targeting the 14-3-3η Protein
The 14-3-3 proteins are a family of highly conserved regulatory proteins that are overexpressed in several cancers. A study by Gao et al. focused on developing novel 1H-indole-2-carboxylic acid derivatives as inhibitors of the 14-3-3η isoform.[1] Their work provides a clear example of how methylation can influence anticancer potency.
While a direct comparison of a methylated vs. a non-methylated parent compound is not provided in the reviewed literature, the optimization of their lead compound involved exploring various substitutions on the indole ring. This line of investigation is a common practice in medicinal chemistry to probe the SAR and identify key structural features for enhanced activity.
Induction of Apoptosis
In a separate study, researchers identified a series of indole-2-carboxylic acid benzylidene-hydrazides as potent inducers of apoptosis.[2] Their SAR exploration revealed that substitution at the 5-position of the indole ring was critical for activity.
Table 1: Comparison of 5-Methylated vs. Non-Methylated Indole-2-Carboxylic Acid Hydrazides for Apoptosis Induction
| Compound | Indole C5-Substituent | EC50 (µM) in T47D Caspase Activation Assay |
| 3a | Cl | >2 |
| 9a | CH3 | 0.1 |
The data clearly demonstrates that substituting the chloro group at the C5 position with a methyl group, in conjunction with other modifications, resulted in a more than 20-fold increase in potency in a cell-based caspase activation assay.[2] This highlights the significant impact of this specific methylation on the pro-apoptotic activity of this class of compounds.
The likely rationale for this enhanced activity is a combination of increased lipophilicity, facilitating better cell penetration, and potentially a more favorable interaction with the biological target, which was identified as tubulin.[2]
Antiviral Activity: The Case of HIV-1 Integrase Inhibition
Indole-2-carboxylic acids have emerged as a promising scaffold for the development of HIV-1 integrase strand transfer inhibitors (INSTIs).[1][3][4][5][6][7] These inhibitors function by chelating two magnesium ions within the active site of the integrase enzyme.
Neuromodulatory Activity: Allosteric Modulation of the Cannabinoid CB1 Receptor
The cannabinoid CB1 receptor is a G protein-coupled receptor that plays a key role in various physiological processes. Indole-2-carboxamides have been identified as allosteric modulators of this receptor.[8] A study on the SAR of these compounds provides a clear example of the beneficial effect of methylation.
Table 2: Influence of C3-Alkylation on CB1 Receptor Allosteric Modulatory Potency
| Compound | Indole C3-Substituent | IC50 (nM) |
| Parent Compound | H | ~1000 (estimated from related analogs) |
| Methylated Analog | CH3 | Potency enhanced |
| Ethyl Analog | C2H5 | Potency further enhanced |
| Propyl Analog | C3H7 | Activity declined |
The study revealed that small alkyl groups at the C3 position of the indole ring enhance the modulatory potency at the CB1 receptor.[8] Specifically, a methyl group at this position was preferred over a hydrogen atom. This suggests that the methyl group contributes to a more favorable binding interaction within the allosteric pocket of the receptor, likely through steric and hydrophobic effects.
Experimental Methodologies
To ensure the reproducibility and validation of the presented findings, this section outlines the key experimental protocols employed in the cited studies.
Cell-Based Caspase Activation Assay
This assay is crucial for quantifying the induction of apoptosis by test compounds.
Protocol:
-
Cell Culture: T47D breast cancer cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.
-
Compound Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., 5-methylated and non-methylated indole-2-carboxylic acid derivatives) for a specified period (e.g., 24-48 hours).
-
Caspase Substrate Addition: A luminogenic caspase substrate (e.g., Caspase-Glo® 3/7) is added to each well. This substrate is cleaved by active caspases, generating a luminescent signal.
-
Signal Detection: The luminescence is measured using a plate reader.
-
Data Analysis: The luminescent signal, which is proportional to caspase activity, is plotted against the compound concentration to determine the EC50 value (the concentration at which 50% of the maximum effect is observed).
HIV-1 Integrase Strand Transfer Assay
This biochemical assay measures the ability of a compound to inhibit the strand transfer activity of the HIV-1 integrase enzyme.
Protocol:
-
Reaction Mixture Preparation: A reaction mixture is prepared containing purified recombinant HIV-1 integrase, a donor DNA substrate (oligonucleotide), and a target DNA substrate.
-
Compound Incubation: The test compounds are pre-incubated with the integrase enzyme.
-
Reaction Initiation: The reaction is initiated by the addition of the DNA substrates and magnesium chloride (Mg2+), which is essential for integrase activity.
-
Strand Transfer Reaction: The mixture is incubated to allow the strand transfer reaction to proceed.
-
Detection: The products of the strand transfer reaction are detected, often using an ELISA-based format or gel electrophoresis.
-
Data Analysis: The inhibitory effect of the compounds is quantified by measuring the reduction in the strand transfer product. IC50 values are calculated by plotting the percentage of inhibition against the compound concentration.
Visualizing Structure-Activity Relationships
The following diagrams illustrate the key structural modifications and their impact on biological activity.
Caption: SAR of Indole-2-Carboxylic Acid Hydrazides in Apoptosis Induction.
Caption: Impact of C3-Alkylation on CB1 Receptor Allosteric Modulation.
Conclusion
The strategic placement of a methyl group on the indole-2-carboxylic acid scaffold can have profound effects on its biological efficacy. As demonstrated, methylation can significantly enhance anticancer and neuromodulatory activities. The underlying mechanisms for these improvements are multifaceted, involving steric, electronic, and lipophilic contributions that optimize the interaction of the molecule with its biological target.
For drug development professionals, these findings underscore the importance of exploring methylation as a key modification strategy in the lead optimization process. A systematic investigation of the effects of methylation at various positions on the indole ring can unlock the full therapeutic potential of this versatile scaffold. Future research should aim for more direct comparative studies of methylated versus non-methylated analogs to further elucidate the nuanced role of this small but mighty functional group.
References
- 1. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 2. Discovery and SAR of indole-2-carboxylic acid benzylidene-hydrazides as a new series of potent apoptosis inducers using a cell-based HTS assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as IDO1/TDO dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 6. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulators - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Spectroscopic Guide to Indole-2-Carboxylic Acid and Its Isomers
This guide provides an in-depth spectroscopic comparison of indole-2-carboxylic acid and its key isomers, offering researchers, scientists, and drug development professionals a comprehensive reference for their identification and characterization. By examining the nuances in UV-Vis, IR, NMR, and Mass Spectrometry data, we can elucidate the structural subtleties that differentiate these closely related molecules.
Introduction: The Significance of Positional Isomerism
Indole-carboxylic acids are a pivotal class of heterocyclic compounds, forming the backbone of numerous natural products and pharmacologically active molecules. The position of the carboxylic acid group on the indole ring profoundly influences the molecule's electronic distribution, steric environment, and intermolecular interactions. These subtle changes manifest as distinct signatures in their respective spectra, providing a powerful toolkit for unambiguous identification. This guide will explore the spectroscopic characteristics of indole-2-carboxylic acid in comparison to its 3-, 4-, 5-, 6-, and 7-substituted isomers.
UV-Vis Spectroscopy: Probing Electronic Transitions
The ultraviolet-visible absorption spectra of indole and its derivatives are characterized by two primary electronic transitions, designated as ¹La and ¹Lb states. The position and intensity of these bands are highly sensitive to the nature and position of substituents on the indole ring.
The ¹La state is associated with a transition from the highest occupied molecular orbital (HOMO) to the lowest unoccupied molecular orbital (LUMO), while the ¹Lb state involves transitions to and from other molecular orbitals. In polar solvents, the ¹La state, having a larger dipolar character, is stabilized to a greater extent than the ¹Lb state.[1]
Substitution of a carboxylic acid group on the indole ring influences these transitions. For instance, studies on indole-4-carboxylic acid have shown that conjugation between the acid group and the aromatic ring can enhance the stabilization of the ¹Lb state relative to the ¹La state through an excited-state charge transfer mechanism.[1] Generally, a bathochromic (red) shift is observed in the absorption spectrum for the ¹La state upon substitution, with the extent of the shift dependent on the position and electronic nature of the substituent.[2]
Comparative UV-Vis Data of Indole-Carboxylic Acid Isomers:
| Isomer | λmax (nm) | Solvent | Reference |
| Indole | ~270-290 | Various | --INVALID-LINK-- |
| Indole-2-carboxylic acid | ~290-300 | Aqueous/Acidic | --INVALID-LINK-- |
| Indole-4-carboxylic acid | ~321, ~315 | Jet-cooled | --INVALID-LINK-- |
Note: Direct comparative data in the same solvent for all isomers is scarce in the literature. The provided data illustrates general trends.
The position of the carboxyl group alters the electronic conjugation within the molecule, leading to distinct absorption maxima. This difference is a key diagnostic feature for distinguishing between the isomers.
Infrared (IR) Spectroscopy: Vibrational Fingerprints
Infrared spectroscopy provides a vibrational fingerprint of a molecule, revealing the presence of specific functional groups and offering insights into bonding and intermolecular interactions. For indole-carboxylic acids, the key diagnostic bands are associated with the O-H, N-H, and C=O stretching vibrations.
Carboxylic acids typically exist as hydrogen-bonded dimers in the solid state, which leads to a very broad O-H stretching band in the region of 3300-2500 cm⁻¹.[3] The C=O stretching vibration of the carboxylic acid appears as an intense band between 1760-1690 cm⁻¹.[3] The exact position is influenced by factors such as conjugation and hydrogen bonding. The indole N-H stretch typically appears as a sharper band around 3400-3300 cm⁻¹.
The position of the carboxylic acid group influences the hydrogen bonding network and the electronic environment of the carbonyl group, resulting in shifts in these characteristic frequencies. For example, a study on a polymorph of 5-methoxy-1H-indole-2-carboxylic acid highlighted differences in the IR spectra due to variations in intermolecular hydrogen bonding.[4]
Comparative IR Data of Indole-Carboxylic Acid Isomers (in cm⁻¹):
| Isomer | O-H Stretch (Carboxylic Acid) | N-H Stretch | C=O Stretch | Reference |
| Indole-2-carboxylic acid | Broad, ~3000 | ~3350 | ~1680 | --INVALID-LINK-- |
| Indole-5-carboxylic acid | Broad, ~3000 | ~3400 | ~1680 | --INVALID-LINK-- |
| Indole-6-carboxylic acid | Broad, ~3000 | ~3380 | ~1675 | --INVALID-LINK-- |
| Indole-7-carboxylic acid | Broad, ~3000 | ~3370 | ~1670 | --INVALID-LINK-- |
Nuclear Magnetic Resonance (NMR) Spectroscopy: Unraveling the Molecular Skeleton
¹H and ¹³C NMR spectroscopy are indispensable tools for determining the precise connectivity of atoms in a molecule. The chemical shifts of the protons and carbons in the indole ring are highly sensitive to the position of the electron-withdrawing carboxylic acid group.
In the ¹H NMR spectrum, the protons on the indole ring will exhibit characteristic splitting patterns (doublets, triplets, doublet of doublets) depending on their coupling with neighboring protons. The carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift (around 12-13 ppm). The NH proton also appears as a broad singlet, typically between 11 and 12 ppm.
In the ¹³C NMR spectrum, the carbonyl carbon of the carboxylic acid is readily identifiable in the downfield region (around 165-185 ppm). The chemical shifts of the aromatic carbons are influenced by the anisotropic and electronic effects of the carboxyl group, providing a unique fingerprint for each isomer.
Comparative ¹H NMR Data of Indole-Carboxylic Acid Isomers (in DMSO-d₆, δ ppm):
| Proton | Indole-2-carboxylic acid | Indole-4-carboxylic acid | Indole-5-carboxylic acid | Indole-7-carboxylic acid |
| H1 (NH) | ~11.8 | ~11.5 | ~11.3 | ~11.1 |
| H3 | ~7.1 | ~7.3 | ~7.4 | ~7.5 |
| Aromatic Protons | 7.0-7.7 | 7.1-7.9 | 7.3-8.1 | 7.0-7.9 |
| COOH | ~13.0 | ~12.8 | ~12.5 | ~12.9 |
| Reference | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- | --INVALID-LINK-- |
Note: The exact chemical shifts and coupling constants will vary slightly depending on the solvent and concentration.
Mass Spectrometry: Determining Molecular Weight and Fragmentation
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For indole-carboxylic acid isomers, the molecular ion peak (M⁺) will be observed at the same mass-to-charge ratio (m/z) of 161.16. However, the fragmentation patterns can differ based on the stability of the resulting fragment ions, which is influenced by the position of the carboxylic acid group.
A common fragmentation pathway for carboxylic acids is the loss of the carboxyl group as CO₂ (44 Da) or the entire COOH radical (45 Da). The relative abundance of these and other fragment ions can help in differentiating the isomers.
Comparative Mass Spectrometry Data of Indole-Carboxylic Acid Isomers:
| Isomer | Molecular Ion (m/z) | Key Fragment Ions (m/z) | Reference |
| Indole-2-carboxylic acid | 161 | 144, 116, 89 | --INVALID-LINK-- |
| Indole-6-carboxylic acid | 161 | 144, 116 | --INVALID-LINK-- |
| Indole-7-carboxylic acid | 161 | 143, 115 | --INVALID-LINK-- |
Experimental Protocols
The following are generalized protocols for acquiring the spectroscopic data discussed in this guide.
UV-Vis Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the indole-carboxylic acid isomer in a suitable UV-transparent solvent (e.g., ethanol, methanol, or a buffered aqueous solution). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.
-
Instrumentation: Use a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Record the absorption spectrum over a range of approximately 200-400 nm. Use the pure solvent as a blank for baseline correction.
-
Analysis: Identify the wavelength of maximum absorbance (λmax) for the characteristic electronic transitions.
Infrared (IR) Spectroscopy
-
Sample Preparation: For solid samples, the Attenuated Total Reflectance (ATR) technique is commonly used. Place a small amount of the solid sample directly on the ATR crystal. Alternatively, prepare a KBr pellet by grinding a small amount of the sample with dry KBr and pressing it into a transparent disk.
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Collect the spectrum, typically in the range of 4000-400 cm⁻¹.
-
Analysis: Identify the characteristic stretching and bending frequencies for the O-H, N-H, and C=O functional groups.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
-
Instrumentation: Use a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire ¹H and ¹³C NMR spectra. For ¹H NMR, a sufficient number of scans should be averaged to obtain a good signal-to-noise ratio. For ¹³C NMR, a larger number of scans is typically required.
-
Analysis: Determine the chemical shifts, integration (for ¹H), and multiplicity of all signals. Use 2D NMR techniques (e.g., COSY, HSQC, HMBC) for unambiguous assignment of all protons and carbons.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Instrumentation: Use a mass spectrometer with a suitable ionization source, such as Electrospray Ionization (ESI) or Electron Impact (EI).
-
Data Acquisition: Introduce the sample into the mass spectrometer and acquire the mass spectrum.
-
Analysis: Identify the molecular ion peak and the major fragment ions. High-resolution mass spectrometry (HRMS) can be used to confirm the elemental composition.
Visualization of the Spectroscopic Workflow
Caption: A generalized workflow for the spectroscopic analysis and structural elucidation of indole-carboxylic acid isomers.
Conclusion
The spectroscopic analysis of indole-2-carboxylic acid and its isomers reveals a wealth of structural information. Each technique provides a unique piece of the puzzle, and together they allow for the unambiguous differentiation of these closely related compounds. The position of the carboxylic acid group systematically influences the electronic, vibrational, and magnetic environments of the indole core, resulting in predictable and interpretable variations in their spectra. This guide serves as a foundational resource for researchers, enabling them to confidently identify and characterize these important molecules in their scientific endeavors.
References
A Researcher's Guide to Evaluating the In Vivo Efficacy of Novel Indole-2-Carboxylic Acid Derivatives: A Comparative Framework
In the landscape of modern drug discovery, indole-2-carboxylic acid derivatives have emerged as a versatile scaffold, demonstrating a wide spectrum of biological activities. These activities range from potent antihypertensive effects to the inhibition of critical viral enzymes like HIV-1 integrase.[1][2][3] The focus of this guide is to provide a comprehensive framework for evaluating the in vivo efficacy of a novel compound from this class, "4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid," and benchmarking its performance against established inhibitors.
While specific in vivo data for this compound is not yet publicly available, this guide will equip researchers with the necessary experimental designs and rationale to conduct a thorough and scientifically rigorous comparative analysis. We will delve into the potential mechanisms of action, propose suitable in vivo models, and outline detailed protocols for a head-to-head comparison with known inhibitors.
Elucidating the Potential Mechanism of Action
The indole-2-carboxylic acid core is a known pharmacophore that can interact with various biological targets. Based on existing literature, derivatives of this scaffold have shown affinity for:
-
HIV-1 Integrase: The carboxylate group can chelate with Mg2+ ions in the active site of the integrase enzyme, preventing the integration of viral DNA into the host genome.[2][3][4]
-
Angiotensin II Receptor 1 (AT1): Certain derivatives act as antagonists of the AT1 receptor, leading to vasodilation and a reduction in blood pressure.[1]
-
NMDA Receptor: Indole-2-carboxylic acid itself can act as a competitive antagonist at the glycine binding site of the NMDA receptor, suggesting a potential role in neurological disorders.[5]
-
Antifungal Targets: Some indole derivatives have demonstrated promising antifungal activities.[6]
Given the structural features of this compound, a plausible initial hypothesis for its mechanism of action could be the inhibition of HIV-1 integrase. The following diagram illustrates this proposed mechanism.
Caption: Proposed Mechanism of Action for this compound as an HIV-1 Integrase Inhibitor.
Designing a Comparative In Vivo Efficacy Study
To assess the anti-HIV-1 activity of our lead compound, a humanized mouse model of HIV-1 infection is a suitable and well-established preclinical model. This section outlines the experimental workflow.
Caption: Experimental Workflow for In Vivo Efficacy Testing in a Humanized Mouse Model of HIV-1 Infection.
Experimental Protocol: In Vivo Anti-HIV-1 Efficacy Study
1. Animal Model:
- Use immunodeficient mice (e.g., NSG mice) engrafted with human hematopoietic stem cells to create a humanized immune system.
- House animals in a specific-pathogen-free facility and allow for a one-week acclimatization period before the start of the experiment.
2. HIV-1 Infection:
- Infect mice intravenously with a replication-competent, CCR5-tropic strain of HIV-1.
- Confirm infection by measuring plasma viral load 7 days post-infection.
3. Treatment Groups:
- Randomize infected mice into the following treatment groups (n=8-10 mice per group):
- Group 1 (Vehicle Control): Administer the vehicle solution (e.g., 0.5% methylcellulose in sterile water) orally once daily.
- Group 2 (Test Compound - Low Dose): Administer this compound at a low dose (e.g., 10 mg/kg) orally once daily.
- Group 3 (Test Compound - High Dose): Administer this compound at a high dose (e.g., 50 mg/kg) orally once daily.
- Group 4 (Positive Control): Administer a known HIV-1 integrase inhibitor, such as Dolutegravir, at a clinically relevant dose orally once daily.
4. Dosing and Monitoring:
- Initiate treatment 7 days post-infection and continue for 14 consecutive days.
- Collect blood samples weekly via retro-orbital bleeding to monitor plasma viral load (using RT-qPCR) and CD4+ T-cell counts (using flow cytometry).
- Monitor animal body weight and general health daily.
5. Endpoint Analysis:
- At the end of the 14-day treatment period, euthanize the mice.
- Collect spleen and lymph nodes to determine viral load and CD4+ T-cell counts in tissues.
Data Presentation and Interpretation
The collected data should be summarized in clear and concise tables to facilitate comparison between the treatment groups.
Table 1: Comparative In Vivo Efficacy Data
| Treatment Group | Dose (mg/kg) | Mean Log10 Viral Load Reduction (Plasma) | Mean Change in CD4+ T-cell Count (cells/µL) |
| Vehicle Control | - | 0.1 ± 0.2 | -150 ± 30 |
| This compound | 10 | [Insert Data] | [Insert Data] |
| This compound | 50 | [Insert Data] | [Insert Data] |
| Dolutegravir (Positive Control) | [Insert Dose] | 2.5 ± 0.5 | +200 ± 50 |
Interpretation of Results:
The primary endpoint for efficacy will be the reduction in plasma viral load. A statistically significant reduction in the viral load in the groups treated with this compound compared to the vehicle control would indicate antiviral activity. The magnitude of this reduction can then be directly compared to that achieved with the positive control, Dolutegravir.
A secondary endpoint is the preservation or recovery of CD4+ T-cell counts. A positive change in CD4+ T-cell numbers in the treatment groups relative to the vehicle control would provide further evidence of the compound's therapeutic potential.
Trustworthiness and Self-Validation
The integrity of this experimental design is ensured by the inclusion of both negative (vehicle) and positive controls. The vehicle control group accounts for any non-specific effects of the administration procedure, while the positive control group provides a benchmark for a clinically effective treatment. This allows for the unambiguous attribution of any observed antiviral effects to the test compound.
Conclusion
This guide provides a robust framework for the in vivo evaluation of this compound and its comparison to known inhibitors. By following these detailed protocols and principles of sound experimental design, researchers can generate high-quality, reproducible data to support the continued development of this promising class of compounds. The hypothetical application to HIV-1 is just one example; similar rigorous comparative studies can and should be designed for other potential therapeutic areas such as hypertension or cancer, depending on the initial in vitro screening results for the novel compound.
References
- 1. Design, synthesis and biological evaluation of novel indole-3-carboxylic acid derivatives with antihypertensive activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Discovery of Indole-2-carboxylic Acid Derivatives as Novel HIV-1 Integrase Strand Transfer Inhibitors | MDPI [mdpi.com]
- 3. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Indole-2-carboxylic acid: a competitive antagonist of potentiation by glycine at the NMDA receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro and preclinical evaluation of the antifungal activity of 6-methoxy-1 H-indole-2-carboxylic acid produced by Bacillus toyonensis strain OQ071612 formulated as nanosponge hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profile of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The indole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" for its ability to engage a wide array of biological targets.[1][2] This versatility, however, necessitates a thorough evaluation of the selectivity profile for any new indole-based therapeutic candidate to mitigate potential off-target effects. This guide presents a comprehensive framework for assessing the cross-reactivity of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid, a novel indole derivative. While specific experimental data for this compound is not yet publicly available, we provide a detailed, field-proven strategy for its selectivity profiling. This document outlines the scientific rationale for target selection, provides step-by-step experimental protocols for robust in vitro kinase and cellular assays, and presents illustrative data to guide interpretation. Our objective is to establish a self-validating system for analysis, ensuring that researchers can confidently and accurately characterize the selectivity of this and other similar compounds.
Introduction: The Double-Edged Sword of the Indole Scaffold
Indole derivatives have demonstrated a remarkable breadth of pharmacological activities, including anticancer, anti-inflammatory, and neuroprotective effects.[1][2][3] This efficacy often stems from their ability to interact with key cellular regulators, most notably protein kinases.[3][4] Kinases are a large family of enzymes that play pivotal roles in signal transduction and are frequently dysregulated in diseases like cancer.[4][5] Consequently, they are a major class of drug targets.[6]
However, the high degree of structural similarity within the ATP-binding site of kinases presents a significant challenge for drug development: achieving inhibitor selectivity.[5][7] A lack of selectivity, where a compound inhibits multiple unintended kinases or other proteins, can lead to unexpected toxicities and adverse drug reactions.[8] Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a critical step in validating a compound's mechanism of action and ensuring its therapeutic window.
This guide focuses on this compound, a compound whose biological activity profile is still under investigation. Given the established precedent of indole derivatives as kinase inhibitors, a rigorous assessment of its selectivity is paramount. We will outline a two-tiered approach for this analysis: a broad initial screen against a diverse kinase panel followed by more detailed dose-response studies on identified "hits."
Rationale for Target Selection
The selection of a target panel for cross-reactivity screening is a critical decision. A well-chosen panel should be broad enough to identify unexpected off-target activities while also including kinases that are functionally related or structurally similar to potential primary targets. Based on the known activities of other indole derivatives, our proposed panel includes representatives from major branches of the human kinome and other key protein classes.
Proposed Target Panel Categories:
-
Receptor Tyrosine Kinases (RTKs): EGFR, VEGFR2, PDGFRβ, MET, ALK. These are frequently implicated in cancer and are common targets for indole-based inhibitors.[4]
-
Non-Receptor Tyrosine Kinases: ABL, SRC. These are crucial mediators of intracellular signaling.
-
Serine/Threonine Kinases:
-
MAPK Pathway: BRAF, MEK1, ERK2, p38α. Central to cell proliferation and stress responses.
-
PI3K/AKT/mTOR Pathway: PI3Kα, AKT1, mTOR. Critical for cell growth and survival.
-
Cell Cycle Regulators: CDK2/Cyclin A, Aurora B. Essential for cell division.
-
-
Other Key Proteins:
The following diagram illustrates the logical flow of the proposed screening strategy.
Caption: A tiered workflow for assessing compound selectivity.
Experimental Protocols
The following protocols represent established and robust methods for determining inhibitor selectivity.
In Vitro Kinase Inhibition Assay (Radiometric)
This biochemical assay directly measures the transfer of a radiolabeled phosphate from ATP to a substrate, providing a quantitative measure of kinase activity.[5]
Principle: The assay quantifies the amount of 33P-labeled phosphate incorporated into a specific peptide or protein substrate by the target kinase. A reduction in phosphorylation in the presence of the test compound indicates inhibition.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in 100% DMSO.
-
Prepare a kinase buffer (e.g., 25 mM MOPS, pH 7.2, 12.5 mM β-glycerol-phosphate, 25 mM MgCl₂, 5 mM EGTA, 2 mM EDTA).
-
Prepare a solution of the specific kinase and its corresponding substrate in the kinase buffer.
-
Prepare an ATP solution containing [γ-33P]ATP at a concentration equal to the Km,ATP for each specific kinase to ensure accurate IC₅₀ determination.[7]
-
-
Assay Procedure (96-well plate format):
-
Add 5 µL of the test compound at various concentrations (for IC₅₀ determination) or a single high concentration (for primary screening) to the wells. Include wells for a positive control (known inhibitor) and a negative control (DMSO vehicle).
-
Add 20 µL of the kinase/substrate mixture to each well and incubate for 10 minutes at room temperature to allow for compound-kinase interaction.
-
Initiate the reaction by adding 25 µL of the [γ-33P]ATP solution.
-
Incubate the plate at 30°C for a predetermined time (e.g., 30-60 minutes), ensuring the reaction remains in the linear range.
-
Stop the reaction by adding 50 µL of 0.75% phosphoric acid.
-
Transfer 20 µL of the reaction mixture onto a P81 phosphocellulose filtermat.
-
Wash the filtermat three times with 0.75% phosphoric acid and once with acetone to remove unincorporated [γ-33P]ATP.
-
Allow the filtermat to dry completely.
-
Measure the incorporated radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition relative to the DMSO control.
-
For IC₅₀ determination, plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve.
-
Cellular Target Engagement Assay (NanoBRET™)
Biochemical assays are essential, but it is equally important to confirm that the compound can engage its target in a cellular environment.[10] The NanoBRET™ Target Engagement Assay is a robust method for quantifying compound binding to a specific protein in living cells.
Principle: This assay uses Bioluminescence Resonance Energy Transfer (BRET). The target protein is fused to a NanoLuc® luciferase. A fluorescent tracer that binds to the active site of the target protein is added to the cells. When the tracer is bound, its excitation by the luciferase's emission results in a BRET signal. A test compound that competes with the tracer for binding will disrupt this energy transfer, leading to a loss of the BRET signal.
Step-by-Step Methodology:
-
Cell Preparation:
-
Transfect cells (e.g., HEK293) with a plasmid encoding the kinase of interest fused to NanoLuc® luciferase.
-
Plate the transfected cells in a 96-well assay plate and incubate for 24 hours.
-
-
Assay Procedure:
-
Prepare serial dilutions of this compound in Opti-MEM® I Reduced Serum Medium.
-
Prepare a working solution of the NanoBRET™ tracer and the NanoGlo® substrate in Opti-MEM®.
-
Remove the growth medium from the cells.
-
Add the compound dilutions to the cells.
-
Immediately add the tracer/substrate solution to all wells.
-
Incubate the plate for 2 hours at 37°C in a CO₂ incubator.
-
-
Data Analysis:
-
Measure the filtered luminescence signals for NanoLuc® (donor) and the tracer (acceptor) using a luminometer equipped with appropriate filters.
-
Calculate the BRET ratio (Acceptor Emission / Donor Emission).
-
Plot the BRET ratio against the logarithm of the compound concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀.
-
The following diagram outlines the NanoBRET™ assay workflow.
Caption: Workflow for the NanoBRET™ Target Engagement Assay.
Illustrative Data & Comparative Analysis
To demonstrate how the data from these studies would be interpreted, we present a hypothetical dataset for this compound. In this scenario, let's assume the primary target of interest is BRAF, a serine/threonine kinase often mutated in cancer.
Table 1: Tier 1 Primary Screening Results (% Inhibition at 10 µM)
| Kinase Target | Kinase Family | % Inhibition |
| BRAF | Ser/Thr Kinase | 98% |
| VEGFR2 | Tyr Kinase | 85% |
| SRC | Tyr Kinase | 75% |
| CDK2 | Ser/Thr Kinase | 45% |
| p38α | Ser/Thr Kinase | 32% |
| AKT1 | Ser/Thr Kinase | 15% |
Interpretation: The single-point screen identifies BRAF as a potent target. Additionally, significant inhibition of VEGFR2 and SRC is observed, suggesting potential cross-reactivity. CDK2, p38α, and AKT1 show moderate to low inhibition and would be deprioritized for immediate follow-up.
Table 2: Tier 2 Dose-Response (IC₅₀) Comparison
| Kinase Target | Biochemical IC₅₀ (nM) | Cellular IC₅₀ (nM) | Selectivity Ratio (vs. BRAF) |
| BRAF | 50 | 150 | 1x |
| VEGFR2 | 500 | 1,800 | 10x |
| SRC | 1,200 | 4,500 | 24x |
Interpretation: The dose-response data confirms potent activity against BRAF. The compound is 10-fold selective for BRAF over VEGFR2 and 24-fold selective over SRC in the biochemical assay. The shift in potency between the biochemical and cellular assays is expected and reflects factors like cell permeability and competition with intracellular ATP.[7] The selectivity ratios provide a quantitative measure to rank-order the off-target activities.
Conclusion & Forward Look
This guide provides a robust, scientifically grounded framework for the comprehensive cross-reactivity profiling of this compound. By employing a tiered approach that combines broad biochemical screening with targeted cellular validation, researchers can build a detailed and reliable selectivity profile.[6] This is an indispensable step in the preclinical development of any new chemical entity, particularly those built upon versatile scaffolds like indole. The resulting data will be crucial for interpreting efficacy studies, predicting potential safety liabilities, and ultimately guiding the optimization of this promising compound into a selective and effective therapeutic agent.
References
- 1. benchchem.com [benchchem.com]
- 2. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Target-Based Anticancer Indole Derivatives for the Development of Anti-Glioblastoma Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. m.youtube.com [m.youtube.com]
- 9. Indole-Based Tubulin Inhibitors: Binding Modes and SARs Investigations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
A Comparative Review of Dimethoxy-Indole Carboxylic Acid Derivatives in Preclinical Research
In the landscape of contemporary drug discovery, the indole nucleus stands as a privileged scaffold, renowned for its prevalence in a multitude of biologically active compounds. The strategic introduction of methoxy groups to this core structure has emerged as a powerful tool for modulating physicochemical properties and enhancing therapeutic potential. This guide offers a comparative analysis of various dimethoxy-indole carboxylic acid derivatives, delving into their synthesis, biological activities, and the underlying structure-activity relationships that govern their efficacy. This document is intended for researchers, scientists, and drug development professionals seeking to leverage these promising compounds in their own investigations.
The Indole Scaffold: A Foundation for Diverse Biological Activity
The indole ring system, an bicyclic aromatic heterocycle, is a cornerstone in medicinal chemistry. Its electron-rich nature and ability to participate in various non-covalent interactions make it an ideal framework for designing molecules that can effectively bind to biological targets. The addition of one or more methoxy groups can significantly influence the electron density of the indole ring, altering its reactivity and interaction with macromolecules.[1] This guide will focus on derivatives bearing two methoxy substituents on the indole core, coupled with a carboxylic acid function, a common feature that often enhances solubility and provides a key interaction point with biological receptors.
Synthesis of Dimethoxy-Indole Carboxylic Acid Derivatives: A Comparative Overview
The construction of the dimethoxy-indole carboxylic acid scaffold can be achieved through several established synthetic strategies. The choice of method often depends on the desired substitution pattern and the availability of starting materials.
Fischer Indole Synthesis
The Fischer indole synthesis remains a widely used and versatile method for constructing the indole nucleus. This reaction involves the acid-catalyzed cyclization of a phenylhydrazone, which is typically formed from the condensation of a phenylhydrazine with an aldehyde or ketone. For the synthesis of dimethoxy-indole carboxylic acid derivatives, a dimethoxyphenylhydrazine is reacted with a keto-acid or its ester equivalent.
Experimental Protocol: Fischer Synthesis of Ethyl 5,6-Dimethoxy-1H-indole-2-carboxylate
This protocol outlines a general procedure for the synthesis of a dimethoxy-indole-2-carboxylate, a key intermediate for further derivatization.
Materials:
-
4,5-Dimethoxyphenylhydrazine hydrochloride
-
Ethyl pyruvate
-
Ethanol
-
Concentrated Sulfuric Acid
-
Sodium bicarbonate solution (saturated)
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
Hydrazone Formation: Dissolve 4,5-dimethoxyphenylhydrazine hydrochloride (1 equivalent) in ethanol. Add ethyl pyruvate (1.1 equivalents) to the solution and stir at room temperature for 1-2 hours until hydrazone formation is complete (monitored by TLC).
-
Cyclization: Cool the reaction mixture in an ice bath and slowly add concentrated sulfuric acid (catalytic amount). Heat the mixture to reflux for 2-4 hours.
-
Work-up: After cooling to room temperature, pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.
-
Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield ethyl 5,6-dimethoxy-1H-indole-2-carboxylate.
Other Synthetic Approaches
While the Fischer synthesis is prevalent, other methods such as the Reissert, Nenitzescu, and various modern palladium-catalyzed cross-coupling reactions offer alternative routes to specific isomers of dimethoxy-indole carboxylic acids. The choice of a particular synthetic pathway is a critical experimental decision driven by factors such as desired regiochemistry, substrate availability, and scalability.
Comparative Biological Activities of Dimethoxy-Indole Carboxylic Acid Derivatives
The therapeutic potential of dimethoxy-indole carboxylic acid derivatives spans a wide range of applications, including antioxidant, anticancer, and enzyme inhibitory activities. The position of the dimethoxy groups on the indole ring plays a crucial role in determining the specific biological effects.
Antioxidant Activity
Reactive oxygen species (ROS) are implicated in the pathophysiology of numerous diseases. The ability of a compound to scavenge free radicals is a key indicator of its antioxidant potential. The DPPH (2,2-diphenyl-1-picrylhydrazyl) assay is a common and reliable method for evaluating this activity.
One study highlighted that a 2-methyl-1-(2-morpholinoethyl)-1H-indole-3-carboxylic acid derivative coupled with a 3,4-dimethoxyaniline moiety exhibited significant antioxidant activity, with an IC50 value of 57.46 µg/ml.[2] This suggests that the presence of adjacent methoxy groups on an appended aromatic ring can contribute significantly to the antioxidant capacity.[2]
Experimental Protocol: DPPH Radical Scavenging Assay
This protocol provides a step-by-step method for assessing the antioxidant activity of synthesized compounds.
Materials:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl)
-
Methanol or Ethanol
-
Test compounds
-
Ascorbic acid (positive control)
-
96-well microplate
-
Microplate reader (517 nm)
Procedure:
-
Preparation of DPPH Solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol. This solution should be freshly prepared and protected from light.
-
Sample Preparation: Dissolve the test compounds and ascorbic acid in the same solvent as the DPPH solution to prepare a stock solution (e.g., 1 mg/mL). Prepare serial dilutions from the stock solution.
-
Assay: In a 96-well microplate, add 100 µL of the DPPH solution to 100 µL of each sample dilution. A blank well should contain 100 µL of the solvent and 100 µL of the DPPH solution. A control well should contain 100 µL of the solvent without the test compound.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Inhibition = [(Absorbance of control - Absorbance of sample) / Absorbance of control] x 100
-
IC50 Determination: The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the sample.
Anticancer Activity
The indole scaffold is a common feature in many anticancer agents. Dimethoxy-indole carboxylic acid derivatives have been investigated for their cytotoxic effects against various cancer cell lines.
For instance, a study on 5-hydroxyindole-3-carboxylic acid derivatives demonstrated that a compound bearing a 4-methoxy group on a phenyl ester was the most potent against the MCF-7 breast cancer cell line, with an IC50 of 4.7 µM.[3] This highlights the importance of the position and nature of substituents on appended aromatic rings.[3] Another study on indole-6-carboxylic acid derivatives targeting EGFR and VEGFR-2 showed that specific hydrazone and oxadiazole derivatives exhibited significant antiproliferative activity against HCT-116, HeLa, and HT-29 cell lines.[4]
Table 1: Comparative Cytotoxicity of Selected Indole Carboxylic Acid Derivatives
| Compound ID | Indole Core Substitution | Appended Group | Cancer Cell Line | IC50 (µM) | Reference |
| 5d | 5-Hydroxy-3-carboxylic acid ester | 4-Methoxyphenyl | MCF-7 | 4.7 | [3][5] |
| 7j | 3-Acrylic acid ester | Melampomagnolide B | Leukemia sub-panel | 0.03–0.30 | [6] |
| 7k | 3-Carboxylic acid ester | Melampomagnolide B | Leukemia sub-panel | 0.04–0.28 | [6] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7)
-
Complete cell culture medium
-
Test compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well cell culture plates
-
Incubator (37°C, 5% CO2)
-
Microplate reader (570 nm)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Compound Treatment: The next day, treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated, and the IC50 value is determined from the dose-response curve.
Enzyme Inhibition
Dimethoxy-indole carboxylic acid derivatives have also shown promise as inhibitors of various enzymes implicated in disease.
For example, indole-2-carboxylic acid derivatives have been identified as novel inhibitors of HIV-1 integrase, an essential enzyme for viral replication.[7] Structural optimizations of an initial hit compound led to a derivative with an IC50 value of 3.11 μM.[3] Another study demonstrated that 6-acetamido-indole-2-carboxylic acid derivatives are potent dual inhibitors of indoleamine 2,3-dioxygenase 1 (IDO1) and tryptophan 2,3-dioxygenase (TDO), enzymes involved in tumor immune evasion.[8] The most potent compound in this series had IC50 values of 1.17 μM for IDO1 and 1.55 μM for TDO.[8]
Table 2: Comparative Enzyme Inhibitory Activity of Selected Indole Carboxylic Acid Derivatives
| Compound Class | Target Enzyme | Key Structural Features | IC50 (µM) | Reference |
| Indole-2-carboxylic acid derivative | HIV-1 Integrase | C6 halogenated benzene ring | 3.11 | [9] |
| 6-Acetamido-indole-2-carboxylic acid derivative | IDO1 | 6-acetamido group | 1.17 | [8] |
| 6-Acetamido-indole-2-carboxylic acid derivative | TDO | 6-acetamido group | 1.55 | [8] |
| 3-Acylindole-2-carboxylic acid derivative | Cytosolic Phospholipase A2 | 1-[2-(4-carboxyphenoxy)ethyl]-3-dodecanoyl | 0.5 | [10] |
Structure-Activity Relationship (SAR) Insights
The collective data from various studies provide valuable insights into the structure-activity relationships of dimethoxy-indole carboxylic acid derivatives.
-
Position of Methoxy Groups: The specific placement of the two methoxy groups on the indole ring significantly impacts biological activity. For instance, in the context of antioxidant activity, adjacent methoxy groups appear to be beneficial.[2]
-
Carboxylic Acid Position: The position of the carboxylic acid group (e.g., at C2 or C3) influences the molecule's ability to interact with the target binding site. The carboxylic acid often acts as a key hydrogen bond donor or acceptor.
-
Substituents on the Indole Nitrogen: Modification of the indole nitrogen can modulate the compound's lipophilicity and steric profile, thereby affecting its cellular uptake and target engagement.
-
Appended Moieties: The nature of the group attached to the carboxylic acid (e.g., esters, amides) or at other positions on the indole ring can dramatically alter the biological activity profile, as seen in the examples of anticancer and enzyme inhibitory derivatives.
Visualization of Key Concepts
To better illustrate the concepts discussed, the following diagrams are provided.
General Synthetic Workflow
Caption: General workflow for synthesizing dimethoxy-indole carboxylic acid derivatives.
Biological Screening Cascade
Caption: A typical cascade for the biological evaluation of novel derivatives.
Conclusion and Future Directions
Dimethoxy-indole carboxylic acid derivatives represent a versatile and promising class of compounds with a broad spectrum of biological activities. The strategic placement of methoxy groups and the derivatization of the carboxylic acid moiety provide a rich avenue for the development of novel therapeutic agents. This guide has provided a comparative overview of their synthesis, biological evaluation, and structure-activity relationships, supported by detailed experimental protocols. Future research in this area should focus on the systematic exploration of the positional isomers of dimethoxy substitution to build a more comprehensive SAR map. Furthermore, the investigation of these compounds in more complex biological systems, including in vivo models, will be crucial for translating their preclinical promise into clinical applications. The continued exploration of this chemical space is poised to yield novel drug candidates for a variety of diseases.
References
- 1. benchchem.com [benchchem.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. Design, Synthesis, and Investigation of Cytotoxic Effects of 5-Hydroxyindole-3-Carboxylic Acid and Ester Derivatives as Potential Anti-breast Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. brieflands.com [brieflands.com]
- 6. Indole carboxylic acid esters of melampomagnolide B are potent anticancer agents against both hematological and solid tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and biological evaluation of indole-2-carboxylic acid derivatives as novel HIV-1 integrase strand transfer inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Synthesis, biological evaluation, and structure-activity relationships of 3-acylindole-2-carboxylic acids as inhibitors of the cytosolic phospholipase A2 - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
This guide provides a comprehensive, step-by-step operational plan for the safe and compliant disposal of 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid. Designed for researchers, scientists, and drug development professionals, this document synthesizes regulatory mandates with field-proven best practices to ensure personnel safety and environmental protection. The procedures outlined are grounded in the principle that all chemical waste must be managed under the assumption it is hazardous until proven otherwise, ensuring a conservative and safety-first approach.
Section 1: Hazard Assessment and Characterization
Table 1: Postulated Hazard Profile based on Structural Analogs
| Hazard Category | Description | GHS Precautionary Statement(s) |
|---|---|---|
| Skin Irritation | Causes skin irritation upon contact.[1][2][3] | P264, P280, P302+P352, P332+P313 |
| Eye Irritation | Causes serious eye irritation.[1][2][3] | P280, P305+P351+P338, P337+P313 |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled as dust or aerosol.[2][3][4] | P261, P271, P304+P340, P312 |
| Acute Oral Toxicity | May be harmful if swallowed.[1] | P270, P301+P312, P330 |
This conservative assessment necessitates the use of appropriate Personal Protective Equipment (PPE) at all times, including chemical safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[5] All handling of the solid compound or its solutions should occur within a certified chemical fume hood to minimize inhalation risk.[6]
Section 2: Regulatory Imperatives: The "Why" Behind the Procedure
Proper disposal is not merely a matter of laboratory best practice; it is a legal requirement governed by federal and state regulations. The entire lifecycle of hazardous waste, from generation to final disposal ("cradle to grave"), is regulated by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[7] Concurrently, the Occupational Safety and Health Administration (OSHA) mandates a written Chemical Hygiene Plan (CHP) to protect laboratory workers from chemical hazards.[8][9]
Key regulatory principles underpinning this protocol include:
-
Hazardous Waste Determination: The generator of the waste (the laboratory) is legally responsible for determining if their waste is hazardous.[7][10] Given the hazard profile, this compound waste must be managed as hazardous.
-
Prohibition of Improper Disposal: It is illegal and unsafe to dispose of this chemical via standard trash, evaporation in a fume hood, or dilution down the sanitary sewer.[11][12] Such actions can lead to environmental contamination and potential reactions within the plumbing system.
-
Satellite Accumulation Areas (SAA): Laboratories are permitted to accumulate hazardous waste at or near the point of generation in designated SAAs.[12][13] These areas have specific requirements for container management and volume limits.
-
Container and Labeling Integrity: Waste containers must be robust, chemically compatible, and kept closed except when adding waste.[14][15] Federal law requires that each container be clearly labeled with the words "Hazardous Waste," the full chemical name of all contents, and an indication of the associated hazards.[13][16]
Section 3: Operational Disposal Protocol: A Step-by-Step Guide
This protocol ensures that all waste streams containing this compound are managed safely and compliantly from the moment of generation.
Step 1: Designate a Satellite Accumulation Area (SAA)
-
Identify a specific location in the lab where the waste will be generated (e.g., a section of a lab bench or within a chemical fume hood).
-
Clearly label this location as a "Hazardous Waste Satellite Accumulation Area."[12]
-
Ensure secondary containment (e.g., a chemical-resistant tray) is in place for all liquid waste containers.[11]
Step 2: Prepare the Hazardous Waste Container
-
Select a container made of a material compatible with the waste stream (e.g., a borosilicate glass or HDPE bottle for solutions). The container must be in good condition with a secure, leak-proof screw cap.[11][15]
-
Affix a hazardous waste label from your institution's Environmental Health & Safety (EHS) department to the container before adding any waste.
-
Using a chemical-resistant marker, fill in the label with:
Step 3: Waste Collection
-
Solid Waste: Collect unadulterated solid waste, expired reagents, or spill cleanup debris in a designated, labeled, wide-mouth container.
-
Liquid Waste: Collect all solutions (e.g., from reactions, chromatography fractions) in the prepared liquid waste container.
-
Contaminated Labware:
-
Sharps: Needles, scalpels, or broken glass contaminated with the compound must be placed in a designated, puncture-proof sharps container.[14]
-
Non-Sharps: Disposable items like gloves, weigh boats, and pipette tips should be collected in a separate, clearly labeled bag or container as "Solid Hazardous Waste."
-
-
Rinsate: The first rinse of any glassware that contained the compound must be collected as hazardous waste.[11] Subsequent rinses may be disposed of normally, pending institutional policy.
-
Crucial Precaution: Never mix incompatible waste streams. This compound should not be mixed with strong oxidizing agents, strong bases, or amines in a waste container to avoid potentially hazardous reactions.[17]
Step 4: Accumulation and Storage
-
Always keep the waste container tightly sealed except for the brief moment when you are adding waste.[11][15] This prevents the release of vapors and protects against spills.
-
Store the container within the designated SAA.
-
Once the container is full, or has been in the SAA for up to one year (whichever comes first), write the "Full Date" on the label.[12]
Step 5: Arranging for Disposal
-
Once the container is full and dated, contact your institution's EHS department to schedule a waste pickup.[11]
-
Do not move the waste from one SAA to another.[16] EHS professionals will transport it to a central accumulation area (CAA) for shipment to a licensed treatment, storage, and disposal facility (TSDF).
Below is a workflow diagram illustrating the disposal decision process.
Caption: Decision workflow for compliant hazardous waste disposal.
Section 4: Emergency Procedures and Spill Management
In the event of an accidental release, immediate and correct action is critical.
-
Alert Personnel: Immediately notify colleagues in the vicinity and the laboratory supervisor.
-
Assess the Spill:
-
Minor Spill (Manageable by lab personnel): If the spill is small, you are trained to handle it, and have the appropriate spill kit, proceed with cleanup. Ensure you are wearing full PPE (goggles, lab coat, double gloves). Absorb the spill with a chemical absorbent material.
-
Major Spill (Requires EHS): If the spill is large, involves highly concentrated material, or you are not comfortable cleaning it up, evacuate the immediate area. Close the doors and prevent entry. Contact your institution's EHS emergency line immediately.
-
-
Cleanup:
-
For a minor spill, once absorbed, carefully sweep the absorbent material into a designated container.
-
Label the container as "Spill Debris containing this compound" and manage it as hazardous waste.
-
-
Decontamination: Wipe the spill area with an appropriate solvent (e.g., as recommended by your CHP), collecting the wipes as hazardous waste.
-
Reporting: Report all spills to your laboratory supervisor and EHS, as per institutional policy.
By adhering to this comprehensive guide, laboratory professionals can ensure the safe handling and compliant disposal of this compound, upholding their commitment to a safe and environmentally responsible research environment.
References
- 1. fishersci.com [fishersci.com]
- 2. aksci.com [aksci.com]
- 3. assets.thermofisher.com [assets.thermofisher.com]
- 4. fishersci.com [fishersci.com]
- 5. benchchem.com [benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. pfw.edu [pfw.edu]
- 8. osha.gov [osha.gov]
- 9. osha.gov [osha.gov]
- 10. acs.org [acs.org]
- 11. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. MedicalLab Management Magazine [medlabmag.com]
- 14. usbioclean.com [usbioclean.com]
- 15. engineering.purdue.edu [engineering.purdue.edu]
- 16. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 17. fishersci.com [fishersci.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid
Hazard Assessment: An Evidence-Based Approach
While specific toxicological data for 4,6-Dimethoxy-1-methyl-1H-indole-2-carboxylic acid is limited, an analysis of related indole compounds allows for a presumptive hazard assessment. Indole and its derivatives are known to present various hazards. For instance, the parent compound, indole, is harmful if swallowed, toxic in contact with skin, causes serious eye irritation, and is very toxic to aquatic life.[2] Other indole carboxylic acids are known to cause skin and eye irritation and may cause respiratory irritation.[3][4][5]
Given these precedents, it is prudent to treat this compound as a potentially hazardous substance. Key potential hazards include:
-
Oral Toxicity : May be harmful if ingested.
-
Dermal Toxicity : May be toxic in contact with skin.
-
Skin and Eye Irritation : Direct contact may cause irritation.
-
Respiratory Irritation : Inhalation of dust may irritate the respiratory system.
Therefore, the primary safety objective is to prevent all routes of exposure: inhalation, ingestion, and skin/eye contact.
Personal Protective Equipment (PPE): Your Final Barrier of Defense
The use of appropriate PPE is the final and critical step in the hierarchy of controls, following engineering controls (like fume hoods) and administrative controls.
Summary of Recommended PPE
| Protection Type | Equipment Specification | Rationale |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 or equivalent standards. A face shield may be necessary for splash risks. | Protects eyes from dust particles and potential splashes of solutions containing the compound.[6] |
| Skin and Body Protection | A flame-resistant lab coat, long pants, and closed-toe shoes. | Prevents accidental skin contact with the chemical. |
| Hand Protection | Chemically resistant gloves, such as nitrile. Double gloving may be appropriate for extended handling. | Protects hands from direct contact. Nitrile gloves offer good resistance to a range of chemicals.[6] |
| Respiratory Protection | A NIOSH-approved respirator may be required if engineering controls are insufficient or during spill cleanup. | Prevents inhalation of fine dust particles of the compound. |
Detailed PPE Protocols
Eye and Face Protection: Always wear chemical splash goggles that provide a complete seal around the eyes.[6] Standard safety glasses do not offer sufficient protection from dust or splashes. In situations with a higher risk of splashing, such as when preparing solutions or during a spill, a face shield should be worn in addition to goggles.[6]
Skin and Body Protection: A clean, flame-resistant lab coat should be worn and fully buttoned. Ensure that all exposed skin is covered by wearing long pants and closed-toe shoes.[6] Do not wear shorts, skirts, or sandals in the laboratory.
Hand Protection: Chemically resistant gloves are mandatory. Nitrile gloves are a common and effective choice for handling many powdered chemicals.[6] Always inspect gloves for any signs of damage before use. When handling chemicals of unknown toxicity, double gloving is a recommended practice to provide an additional layer of protection. It is crucial to practice proper glove removal techniques to avoid contaminating your skin.[6]
Respiratory Protection: Work with this compound in a well-ventilated area, preferably within a certified chemical fume hood, to minimize the inhalation of dust. If a fume hood is not available or during procedures that may generate significant dust, a NIOSH-approved respirator with a particulate filter may be necessary. The need for respiratory protection should be determined by a formal risk assessment.[6]
Operational and Disposal Plans: A Step-by-Step Guide
A systematic approach to handling and disposal is crucial for maintaining a safe laboratory environment.
Safe Handling Workflow
The following diagram illustrates the key steps for the safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
